3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVPDMXUPGYAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676683 | |
| Record name | 3-(4-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245782-61-9 | |
| Record name | 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245782-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)oxetan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Oxetane Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 3-Aryl-3-Amino-Oxetanes for Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in contemporary drug discovery. Its introduction into small molecules can significantly modulate key physicochemical and pharmacological properties. Specifically, 3-aryl-3-amino-oxetanes represent a class of compounds that have garnered considerable interest due to their potential to serve as bioisosteres for other functional groups and their ability to impart favorable drug-like characteristics. This guide provides a comprehensive overview of the core physicochemical properties of 3-aryl-3-amino-oxetanes, offering insights into their behavior and strategic application in drug design. We will delve into the experimental and computational methodologies used to characterize these molecules, with a focus on lipophilicity, aqueous solubility, pKa, and metabolic stability.
General Structure of 3-Aryl-3-Amino-Oxetanes
The fundamental scaffold of a 3-aryl-3-amino-oxetane consists of a central oxetane ring substituted at the 3-position with both an aryl group and an amino group. This arrangement provides a three-dimensional structure that can be strategically modified to fine-tune the molecule's properties. The aryl and amino substituents offer multiple points for diversification, allowing for the exploration of a broad chemical space.
Caption: General chemical structure of a 3-aryl-3-amino-oxetane.
Lipophilicity: A Key Determinant of Drug Action
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) for ionizable compounds.
Experimental Determination of LogP/LogD
The gold standard for LogP determination is the shake-flask method using n-octanol and water. However, this method is low-throughput. For drug discovery programs, higher-throughput methods are often employed:
-
High-Performance Liquid Chromatography (HPLC): A rapid and reliable method where the retention time of a compound on a reverse-phase column is correlated with its LogP value.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures the permeability of a compound across an artificial membrane, which can be correlated with its lipophilicity.
Computational Prediction of LogP
A variety of computational models are available to predict LogP values, including:
-
Atom-based methods (e.g., AlogP): These methods sum the contributions of individual atoms to the overall lipophilicity.
-
Fragment-based methods (e.g., ClogP): These methods sum the contributions of molecular fragments.
Table 1: Comparison of Lipophilicity for a Hypothetical Series of 3-Aryl-3-Amino-Oxetanes
| Compound | Aryl Substituent | Amino Substituent | Experimental LogP | Predicted cLogP |
| 1 | Phenyl | -NH2 | 2.1 | 2.3 |
| 2 | 4-Chlorophenyl | -NH2 | 2.8 | 2.9 |
| 3 | Phenyl | -NHCH3 | 2.4 | 2.6 |
| 4 | 4-Methoxyphenyl | -NH2 | 1.9 | 2.0 |
Aqueous Solubility: A Prerequisite for Bioavailability
Adequate aqueous solubility is essential for a drug to be absorbed and distributed to its target site. Poor solubility can lead to low bioavailability and therapeutic failure.
Experimental Measurement of Aqueous Solubility
Several methods are used to determine the aqueous solubility of a compound:
-
Kinetic Solubility Assays: These high-throughput assays measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
-
Thermodynamic Solubility Assays: These "gold standard" assays measure the concentration of a compound in a saturated solution after equilibrium has been reached.
pKa: The Influence of Ionization on Drug Behavior
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug molecules, the pKa determines the extent of ionization at a given pH, which in turn affects solubility, permeability, and target binding. The amino group in 3-aryl-3-amino-oxetanes is typically basic, and its pKa is a critical parameter to determine.
Experimental Determination of pKa
-
Potentiometric Titration: This is a classic and highly accurate method where a solution of the compound is titrated with an acid or base, and the pH is monitored.
-
UV-Vis Spectroscopy: This method can be used for compounds with a chromophore that changes upon ionization. The absorbance at different pH values is measured to determine the pKa.
-
Capillary Electrophoresis: This high-throughput method separates molecules based on their charge and can be used to determine pKa values.
Metabolic Stability: A Predictor of In Vivo Half-Life
Metabolic stability provides an early indication of a compound's potential for in vivo clearance. Compounds that are rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations.
In Vitro Metabolic Stability Assays
-
Liver Microsomal Stability Assay: This is a common in vitro assay that uses subcellular fractions of the liver (microsomes) containing key drug-metabolizing enzymes, primarily cytochrome P450s. The disappearance of the parent compound over time is monitored.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain a broader range of metabolic enzymes, providing a more comprehensive picture of metabolic stability.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add 2 µL of each diluted compound solution to a 96-well microplate.
-
Aqueous Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the signal is significantly above the background.
Caption: Workflow for a high-throughput kinetic solubility assay.
Protocol 2: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a solution of liver microsomes (e.g., human, rat) in phosphate buffer.
-
Prepare a solution of the test compound at the desired concentration.
-
Prepare a solution of NADPH (cofactor) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal and compound solutions to 37°C.
-
Initiate the reaction by adding the NADPH solution.
-
-
Time Points:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
The samples are centrifuged to pellet the protein.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the percent remaining versus time plot.
-
Conclusion
The 3-aryl-3-amino-oxetane scaffold offers a compelling platform for the design of novel therapeutic agents. A thorough understanding and early assessment of the physicochemical properties discussed in this guide are paramount for the successful progression of drug candidates from this chemical series. By employing a combination of in silico predictions and robust in vitro assays, medicinal chemists can efficiently navigate the complex landscape of drug discovery and develop compounds with optimized ADME profiles. The strategic modulation of the aryl and amino substituents provides a powerful tool for fine-tuning these properties, ultimately leading to safer and more effective medicines.
An In-depth Technical Guide on the Proposed Mechanism of Action of 3-(4-chlorophenyl)oxetan-3-amine hydrochloride
Abstract
This technical guide delineates the proposed mechanism of action for the novel compound, 3-(4-chlorophenyl)oxetan-3-amine hydrochloride. While direct empirical data on this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its structural components, particularly the 3-amino-3-aryloxetane core, provides a strong basis for its classification as a monoamine reuptake inhibitor. This guide will, therefore, explore this hypothesized mechanism in detail. We will begin by examining the structural rationale for this classification, followed by a thorough exposition of the physiological process of monoamine reuptake. Subsequently, we will present the standard experimental workflows employed to definitively characterize a compound as a monoamine reuptake inhibitor. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar chemical entities.
Introduction to this compound
This compound is a synthetic molecule featuring a central oxetane ring substituted at the 3-position with both an amine group and a 4-chlorophenyl group. The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry due to its unique physicochemical properties.[1] It can act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity.[2][3] The incorporation of an oxetane moiety can also influence the basicity of nearby amine groups, a critical parameter for drug-receptor interactions and pharmacokinetic profiles.
The presence of a primary amine and an aromatic ring separated by a constrained scaffold is a classic pharmacophore for ligands of monoamine transporters.[4] This structural arrangement is prevalent in numerous clinically significant compounds that target the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5]
Proposed Mechanism of Action: Monoamine Reuptake Inhibition
Based on a rigorous structure-activity relationship (SAR) analysis of known monoamine reuptake inhibitors, we propose that this compound functions by binding to one or more of the monoamine transporters (DAT, SERT, NET), thereby blocking the reuptake of their respective neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft.
Monoamine neurotransmitters are crucial for regulating a wide array of physiological and psychological processes, including mood, cognition, and motor control.[6] Their signaling is terminated by their removal from the synapse, primarily through reuptake into the presynaptic neuron via their specific transporters.[6] By inhibiting this reuptake process, the concentration and residence time of these neurotransmitters in the synapse are increased, leading to enhanced and prolonged postsynaptic receptor activation. This modulation of monoaminergic neurotransmission is the therapeutic basis for many antidepressants, anxiolytics, and treatments for attention-deficit/hyperactivity disorder (ADHD).[7][8]
The diagram below illustrates the proposed action of this compound at a monoaminergic synapse.
Figure 1: Proposed mechanism of this compound at a monoaminergic synapse.
Experimental Workflows for Mechanism Elucidation
To empirically validate the proposed mechanism of action, a series of well-established in vitro and in vivo assays are required. These experiments are designed to determine the binding affinity of the compound for the monoamine transporters and its functional effect on neurotransmitter uptake.
In Vitro Radioligand Binding Assays
The initial step in characterizing the interaction of a compound with its putative targets is to measure its binding affinity. This is typically achieved through competitive radioligand binding assays.
Protocol:
-
Preparation of Tissue or Cells: Membranes are prepared from brain regions rich in the transporters of interest (e.g., striatum for DAT, frontal cortex for SERT and NET) or from cell lines stably expressing the human recombinant transporters.
-
Assay Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Figure 2: Workflow for in vitro radioligand binding assays.
In Vitro Synaptosomal Uptake Assays
While binding assays confirm interaction with the transporter, they do not provide information on the functional consequence of this binding. Synaptosomal uptake assays are used to measure the ability of a compound to inhibit the transport of neurotransmitters.
Protocol:
-
Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.
Figure 3: Workflow for in vitro synaptosomal uptake assays.
In Vivo Microdialysis
To confirm that the in vitro activity translates to a physiological effect in a living organism, in vivo microdialysis is employed. This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Surgical Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Baseline Sampling: Following a recovery period, the probe is perfused with artificial cerebrospinal fluid, and baseline samples of the extracellular fluid are collected.
-
Compound Administration: The test compound is administered systemically (e.g., via intraperitoneal or intravenous injection).
-
Post-treatment Sampling: Samples are collected at regular intervals following compound administration.
-
Neurotransmitter Analysis: The concentration of dopamine, serotonin, and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in extracellular neurotransmitter concentrations are expressed as a percentage of the baseline levels.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical In Vitro Binding and Uptake Data for this compound
| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |
| DAT | Value | Value |
| SERT | Value | Value |
| NET | Value | Value |
The selectivity of the compound for each transporter can be determined by the ratio of the Ki or IC₅₀ values. For example, a compound with a significantly lower Ki for SERT compared to DAT and NET would be classified as a selective serotonin reuptake inhibitor (SSRI).
Conclusion
While definitive studies on this compound are pending, its chemical structure strongly suggests a mechanism of action involving the inhibition of monoamine reuptake. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's pharmacological profile. Elucidation of its specific interactions with the dopamine, serotonin, and norepinephrine transporters will be crucial in determining its potential therapeutic applications for a range of neurological and psychiatric disorders.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride in Medicinal Chemistry
This compound is a significant heterocyclic compound in the landscape of modern drug discovery. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile scaffold in medicinal chemistry.[1] Its unique stereochemical properties and ability to act as a hydrogen bond acceptor can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The incorporation of a 4-chlorophenyl group and an amine functionality at the 3-position further enhances its potential for diverse biological activities. As a hydrochloride salt, the compound's solubility and stability are often improved, making it more amenable to pharmaceutical development.
Accurate and comprehensive structural elucidation is paramount in the advancement of any new chemical entity. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstones of this characterization. This technical guide provides a detailed analysis of the mass spectrometric and NMR data for this compound, offering insights into the experimental methodologies and the interpretation of the resulting spectra.
I. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the protonated molecule with minimal fragmentation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The choice of ESI-MS is predicated on its ability to generate gas-phase ions from polar and thermally labile molecules, such as amine hydrochlorides, directly from solution.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of methanol or acetonitrile and water, at a concentration of approximately 1-10 µg/mL. A small amount of a volatile acid, such as formic acid, may be added to promote protonation.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated molecules, [M+H]⁺.
-
Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation: Predicted Mass Spectrum
While experimental data is the gold standard, predicted mass spectra from reputable databases like PubChem provide valuable preliminary information.[2] For the free base, 3-(4-chlorophenyl)oxetan-3-amine (C₉H₁₀ClNO), the predicted monoisotopic mass is 183.0451 g/mol .[2]
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 184.0524 |
| [M+Na]⁺ | 206.0343 |
| [M+K]⁺ | 222.0083 |
| [M+NH₄]⁺ | 201.0789 |
| Table 1: Predicted m/z values for common adducts of 3-(4-Chlorophenyl)oxetan-3-amine. Data sourced from PubChem.[2] |
The most prominent ion expected in the positive ion ESI mass spectrum is the protonated molecule, [M+H]⁺, at an m/z of approximately 184.0524. The presence of the chlorine atom will also result in a characteristic isotopic pattern, with a peak at [M+H+2]⁺ having an intensity of roughly one-third that of the [M+H]⁺ peak.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The quality of NMR spectra is highly dependent on proper sample preparation and the choice of experimental parameters.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical, as the acidic protons of the ammonium salt may exchange with protic solvents. DMSO-d₆ is often a good choice as it will allow for the observation of the N-H protons.
-
NMR Tube: The solution is transferred to a clean, high-quality 5 mm NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire both the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the oxetane ring protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electronegativity of the oxygen and nitrogen atoms. Based on data from structurally similar compounds, the following assignments can be predicted.[3][4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-2', H-6') | ~7.5 | Doublet | 2H |
| Aromatic (H-3', H-5') | ~7.4 | Doublet | 2H |
| Oxetane (CH₂) | 4.5 - 4.9 | Multiplet | 4H |
| Amine (NH₃⁺) | 9.0 - 9.5 | Broad Singlet | 3H |
| Table 2: Predicted ¹H NMR chemical shifts for this compound in DMSO-d₆. |
-
Aromatic Protons: The protons on the chlorophenyl ring will appear as two doublets in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the chlorine atom (H-3' and H-5') will be slightly upfield from the protons meta to the chlorine (H-2' and H-6').
-
Oxetane Protons: The four protons of the oxetane ring are diastereotopic and will likely appear as a complex multiplet in the region of 4.5-4.9 ppm.[4] This is due to the chiral center at C3.
-
Amine Protons: In the hydrochloride salt, the amine exists as an ammonium group (-NH₃⁺). These protons are acidic and will appear as a broad singlet at a downfield chemical shift, typically between 9.0 and 9.5 ppm in DMSO-d₆. The broadness is due to quadrupole broadening and exchange with any residual water in the solvent.
Data Interpretation: ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-1') | ~140 |
| Aromatic (C-4') | ~133 |
| Aromatic (C-2', C-6') | ~129 |
| Aromatic (C-3', C-5') | ~128 |
| Oxetane (C-2, C-4) | ~78 |
| Oxetane (C-3) | ~60 |
| Table 3: Predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆. |
-
Aromatic Carbons: The six carbons of the chlorophenyl ring will give four distinct signals. The carbon bearing the chlorine atom (C-4') and the carbon attached to the oxetane ring (C-1') will be quaternary and appear at characteristic downfield shifts. The remaining four aromatic carbons will appear in the typical aromatic region of 120-140 ppm.
-
Oxetane Carbons: The methylene carbons of the oxetane ring (C-2 and C-4) are expected to be in the range of 75-80 ppm. The quaternary carbon at the point of substitution (C-3) will be further upfield, around 60 ppm.
Conclusion: A Foundation for Further Research
The comprehensive spectroscopic analysis of this compound through mass spectrometry and NMR spectroscopy provides a robust foundation for its structural confirmation. The predicted data, based on established principles and analysis of related compounds, offers a clear roadmap for researchers working with this molecule. Experimental verification of these spectroscopic parameters is a critical step in ensuring the identity and purity of this compound, thereby enabling its confident use in drug discovery and development programs. This guide serves as a technical resource to facilitate this essential characterization process, underscoring the synergistic power of modern analytical techniques in advancing chemical and pharmaceutical research.
References
An In-Depth Technical Guide to 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride (CAS Number 1245782-61-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, registered under CAS number 1245782-61-9, is a distinct chemical entity belonging to the class of oxetanes. The oxetane ring, a four-membered cyclic ether, is a structural motif of increasing interest in medicinal chemistry. Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as solubility and metabolic stability, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the known properties and safety data for this compound, offering a critical resource for researchers and developers in the pharmaceutical and chemical sciences.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1245782-61-9 | [1] |
| IUPAC Name | 3-(4-chlorophenyl)oxetan-3-amine;hydrochloride | [2] |
| Synonyms | 3-(4-Chlorophenyl)-3-oxetanamine hydrochloride, 3-Amino-3-(4-chlorophenyl)oxetane hydrochloride, 4-(3-Aminooxetan-3-yl)chlorobenzene hydrochloride | [1] |
| Molecular Formula | C₉H₁₁Cl₂NO | [1] |
| Molecular Weight | 220.09 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% or ≥97% | [1][3] |
| Storage | Sealed in a dry environment at 2-8°C | [4][5] |
Synthesis and Reactivity
The general reactivity of 3-aminooxetanes is depicted in the following workflow:
Caption: General synthetic and reactivity workflow for 3-aminooxetanes.
Applications in Research
The oxetane moiety is increasingly utilized as a bioisostere for commonly found functional groups in drug candidates, such as gem-dimethyl and carbonyl groups.[9] The introduction of an oxetane ring can lead to improved metabolic stability, enhanced solubility, and a more favorable three-dimensional conformation for binding to biological targets. As a member of the 3-aminooxetane family, this compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The amphoteric nature of 3-aminooxetanes allows for their use in [3+2] annulation reactions to construct a variety of heterocyclic systems, which are prevalent in many biologically active molecules.[6][7][8]
Safety and Handling
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a comprehensive GHS classification is not available. However, based on the safety information for structurally related compounds, such as other halogenated aryl oxetane amines, a cautious approach to handling is warranted. The following safety protocols are recommended as a minimum standard.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical advice if irritation develops or persists.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage temperature is between 2°C and 8°C.[4][5]
-
Disposal: Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.
The following diagram illustrates a recommended workflow for the safe handling of this compound in a research laboratory setting.
References
- 1. 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) [cymitquimica.com]
- 2. 3-Amino-3-(3-chlorophenyl)oxetane hydrochloride [synhet.com]
- 3. 1245782-61-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1245782-61-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1245782-61-9 [m.chemicalbook.com]
- 6. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D [pubs.rsc.org]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the Oxetane Scaffold: A Technical Guide to the Biological Activity of Substituted Amine Derivatives
Foreword: Beyond the Flatlands of Traditional Drug Design
For decades, medicinal chemists have navigated the intricate landscape of drug discovery, often confined to the "flatlands" of aromatic and conformationally flexible aliphatic structures. However, the pursuit of novel chemical matter with enhanced pharmacological properties has propelled the exploration of three-dimensional scaffolds that can better mimic natural substrates and engage with biological targets in previously inaccessible ways. Among these, the strained four-membered oxetane ring has emerged as a powerful and versatile tool, particularly when appended with amine functionalities. This guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and diverse biological activities of substituted oxetane amine derivatives, offering a roadmap for researchers and drug development professionals seeking to leverage this remarkable scaffold.
The Oxetane Ring: A Paradigm Shift in Physicochemical Properties
The seemingly simple four-membered oxygen-containing heterocycle of the oxetane ring belies its profound impact on the properties of a parent molecule. Its inherent ring strain (approximately 106 kJ/mol) and puckered conformation introduce a desirable three-dimensionality, moving away from the planar structures that can be prone to metabolic liabilities and off-target activities[1].
A Bioisostere with Benefits
The oxetane moiety has gained significant traction as a bioisosteric replacement for commonly employed functional groups, most notably the gem-dimethyl and carbonyl groups[1][2]. Unlike the lipophilic gem-dimethyl group, the oxetane ring is polar, which can lead to a significant increase in aqueous solubility—a critical parameter for oral bioavailability[3][4]. When substituting a carbonyl group, the oxetane maintains a similar dipole moment and hydrogen bonding capacity but offers superior metabolic stability, being less susceptible to enzymatic reduction[5][6].
Taming Basicity: The Inductive Power of the Oxetane
One of the most impactful properties of the oxetane ring, particularly in the context of amine derivatives, is its strong electron-withdrawing inductive effect. The proximity of the electronegative oxygen atom within the strained ring system significantly reduces the basicity (pKa) of an adjacent amine. This effect is most pronounced when the oxetane is in the α-position to the amine, where it can lower the pKa by as much as 2.7 units[2][5]. This "basicity taming" is a crucial tool for medicinal chemists to mitigate issues associated with high amine basicity, such as:
-
hERG Inhibition: High basicity is often linked to off-target binding to the hERG potassium channel, a major cause of cardiotoxicity and drug candidate attrition[2][7].
-
Phospholipidosis: Cationic amphiphilic drugs can accumulate in lysosomes, leading to phospholipidosis. Reducing basicity can alleviate this risk.
-
Improved Cell Permeability: By modulating the ionization state at physiological pH, the introduction of an oxetane can enhance a compound's ability to cross cell membranes.
The following table summarizes the key physicochemical improvements imparted by the oxetane scaffold:
| Property | Impact of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Increased | Introduction of a polar, hydrogen bond accepting moiety.[3][4] |
| Metabolic Stability | Increased | Replacement of metabolically labile groups (e.g., carbonyls); redirection of metabolism away from CYP450 enzymes.[2][5][8][9] |
| Lipophilicity (LogP/LogD) | Modulated | Can decrease lipophilicity compared to gem-dimethyl groups, offering a more favorable balance.[3] |
| Amine Basicity (pKa) | Decreased | Strong inductive electron-withdrawing effect of the oxetane ring.[2][5][8] |
| Three-Dimensionality | Increased | Puckered, non-planar structure.[1] |
Synthesis of Substituted Oxetane Amine Derivatives: A Practical Approach
The growing interest in oxetane amine derivatives has spurred the development of robust and scalable synthetic methodologies. A common and versatile starting material is the commercially available oxetan-3-one.
Strain-Release-Driven Modular Synthesis
A highly effective two-step modular approach for the construction of diverse amino-oxetanes has been reported, leveraging the enhanced reactivity of oxetan-3-one[10][11].
Step 1: Formation of the Amine-Benzotriazole Adduct
The process begins with the reaction of oxetan-3-one with a secondary amine and benzotriazole. The strained ketone is highly susceptible to nucleophilic attack, leading to the formation of a "spring-loaded" amine-benzotriazole intermediate.
Step 2: Nucleophilic Addition and Strain Release
This intermediate readily reacts with a variety of organometallic reagents (e.g., Grignard reagents) under mild conditions. The subsequent nucleophilic addition to the iminium-like species is driven by the release of ring strain, affording the desired 3-amino-3-substituted oxetane in good to high yields[10][11].
Experimental Protocol: Modular Synthesis of a 3-Aryl-3-(piperidin-1-yl)oxetane
Materials:
-
Oxetan-3-one
-
Piperidine
-
Benzotriazole
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Adduct Formation: To a solution of oxetan-3-one (1.0 eq) in anhydrous THF, add piperidine (1.1 eq) and benzotriazole (1.1 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Grignard Reaction: In a separate flask, prepare or obtain a solution of the arylmagnesium bromide (1.5 eq) in THF. Cool this solution to 0 °C.
-
Nucleophilic Addition: Slowly add the solution of the amine-benzotriazole adduct from step 1 to the cooled Grignard reagent. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-3-(piperidin-1-yl)oxetane.
Diverse Biological Activities of Substituted Oxetane Amine Derivatives
The unique physicochemical properties conferred by the oxetane amine scaffold have been exploited to develop potent and selective modulators of a wide range of biological targets.
Oncology: Targeting Key Signaling Pathways
Substituted oxetane amines have shown significant promise in the development of novel anticancer agents. The ability of the oxetane moiety to improve solubility, metabolic stability, and target residence time has been instrumental in the success of several clinical candidates.
-
Kinase Inhibitors: The oxetane ring has been incorporated into numerous kinase inhibitors to enhance their drug-like properties. For instance, in the development of inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers, the introduction of an oxetane moiety led to improved oral bioavailability while maintaining high potency. Similarly, oxetane-containing Bruton's tyrosine kinase (BTK) inhibitors have demonstrated favorable pharmacokinetic profiles[8].
Infectious Diseases: Novel Antimicrobial and Antiviral Agents
The oxetane scaffold has also been explored for the development of agents to combat infectious diseases.
-
Antiviral Activity: Oxetane derivatives have been investigated as inhibitors of viral replication. For example, compounds bearing an oxetane spiro-fused piperidine moiety have shown potent inhibition of the respiratory syncytial virus (RSV) L protein[1]. The strategic placement of the oxetane ring was crucial for modulating the basicity of a terminal amine, thereby improving the pharmacokinetic profile and in vivo efficacy[1].
-
Antimicrobial and Antifungal Activity: Naturally occurring and synthetic oxetane-containing compounds have demonstrated a range of antimicrobial and antifungal activities[12][13]. The unique structural features of the oxetane ring can lead to novel mechanisms of action, offering potential solutions to the growing problem of drug resistance.
Neurological Disorders: Modulating CNS Targets
The ability of the oxetane ring to improve properties such as solubility and permeability makes it an attractive scaffold for targeting the central nervous system (CNS). For instance, a 3-methoxy-oxetane was incorporated into a C-kit kinase inhibitor to enhance brain penetration. Furthermore, the modulation of amine basicity by an adjacent oxetane can be beneficial in the design of CNS drugs to fine-tune receptor interactions and minimize off-target effects.
Future Perspectives and Conclusion
The incorporation of substituted oxetane amine derivatives into drug discovery programs is no longer a niche strategy but a mainstream approach to generating high-quality clinical candidates. The proven ability of this scaffold to confer a multitude of desirable physicochemical and pharmacokinetic properties has solidified its place in the medicinal chemist's toolbox. Future research will likely focus on the development of novel synthetic methodologies to access an even greater diversity of substituted oxetanes, as well as a deeper understanding of their metabolic fate and potential for bioactivation. As our appreciation for the importance of three-dimensional molecular architecture in drug design continues to grow, the ascendancy of the oxetane scaffold is set to continue, paving the way for the next generation of innovative therapeutics.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. scirp.org [scirp.org]
- 10. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of the Four-Membered Ring: A Technical Guide to the Discovery and History of Oxetanes in Medicinal Chemistry
For decades, the strained, four-membered oxetane ring was largely considered a synthetic curiosity. Today, it stands as a powerful tool in the medicinal chemist's arsenal, prized for its ability to fine-tune the properties of drug candidates and unlock new therapeutic potential. This in-depth guide explores the journey of the oxetane from academic novelty to a key structural motif in modern drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its history, synthesis, and transformative applications.
From Obscurity to Opportunity: A Historical Perspective
The story of the oxetane in medicinal chemistry is one of gradual recognition, culminating in a surge of interest in the early 21st century. While the parent oxetane was first synthesized by Reboul in the 1870s, its potential in drug design remained largely untapped for over a century. A pivotal moment came with the discovery of the natural product Paclitaxel (Taxol), an anticancer agent whose structure features a prominent oxetane ring.[1] This discovery sparked initial curiosity, but it was the pioneering work of Professor Erick M. Carreira and his collaborators in the early 2000s that truly ignited the "oxetane rush" in the medicinal chemistry community.[2][3]
Their influential research demonstrated that oxetanes could serve as effective bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][3][4] This revelation addressed a key challenge in drug design: how to modify a molecule to improve its properties without drastically altering its shape and biological activity. The unique electronic and steric properties of the oxetane ring offered a solution, paving the way for its widespread adoption in drug discovery programs. A significant milestone in the validation of oxetanes in fully synthetic drugs was the recent FDA approval of rilzabrutinib.[5]
A timeline of key developments in the history of oxetanes in medicinal chemistry is presented below:
| Year | Milestone | Significance |
| 1870s | First synthesis of the parent oxetane by Reboul. | Foundational discovery of the oxetane ring system. |
| 1909 | Paternò and Chieffi report the photochemical reaction between a carbonyl and an alkene to form an oxetane (the Paternò-Büchi reaction).[6] | Discovery of a key synthetic method for oxetane formation. |
| 1954 | Büchi reinvestigates and confirms the structure of the Paternò-Büchi reaction product. | Solidified the understanding of this important cycloaddition reaction. |
| 1971 | Isolation of Paclitaxel (Taxol), a natural product containing an oxetane ring, from the bark of the Pacific yew tree. | Demonstrated the presence of oxetanes in biologically active natural products. |
| 1984 | First X-ray crystal structure of an unsubstituted oxetane is published by Luger and Buschmann. | Provided precise structural information about the oxetane ring. |
| 2006 | Carreira and coworkers publish their influential work on oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.[3] | Catalyzed the widespread adoption of oxetanes in medicinal chemistry. |
| 2025 | Rilzabrutinib, a fully synthetic drug containing an oxetane, receives FDA approval.[5] | Validated the use of oxetanes in modern, synthetically derived medicines. |
The Oxetane Advantage: Impact on Physicochemical Properties
The incorporation of an oxetane ring into a drug candidate can have a profound and beneficial impact on its physicochemical properties, addressing common liabilities encountered during drug development.[5][7] These improvements stem from the unique structural and electronic features of the strained four-membered ring.
Enhancing Solubility and Reducing Lipophilicity
High lipophilicity is a frequent cause of poor drug solubility and can lead to off-target effects. Replacing lipophilic groups, such as a gem-dimethyl group, with a polar oxetane can significantly increase aqueous solubility and reduce lipophilicity (LogD).[8] This is a critical advantage in developing orally bioavailable drugs. The polar oxygen atom of the oxetane can engage in favorable interactions with water molecules, improving the overall solubility of the compound.
Improving Metabolic Stability
Metabolic instability is a major hurdle in drug development, leading to rapid clearance of the drug from the body and reducing its efficacy. The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups. For instance, replacing a metabolically vulnerable methylene or gem-dimethyl group with an oxetane can block sites of oxidation by cytochrome P450 enzymes.[9] The 3,3-disubstituted oxetane motif is particularly known for its enhanced stability.[2]
Modulating Basicity (pKa)
The basicity of amine groups in a drug molecule can influence its absorption, distribution, and potential for off-target effects such as hERG channel inhibition. The electron-withdrawing nature of the oxetane's oxygen atom can be strategically employed to lower the pKa of a nearby amine.[1] This allows for fine-tuning of the molecule's ionization state at physiological pH, leading to an improved pharmacokinetic and safety profile.
The following table summarizes the comparative effects of incorporating an oxetane moiety on key drug properties, with data compiled from various case studies.
| Property | Non-Oxetane Analogue | Oxetane-Containing Analogue | Observed Improvement | Reference |
| Aqueous Solubility | Poor | Significantly Improved | Increased solubility can lead to better bioavailability. | [7][10] |
| Lipophilicity (LogD) | High | Lowered | Reduced lipophilicity can decrease off-target effects and improve safety. | [2][8] |
| Metabolic Stability (in vitro) | Low (High Clearance) | High (Low Clearance) | Increased metabolic stability leads to a longer drug half-life. | [9][11] |
| Amine pKa | Higher | Lower | Modulation of pKa can improve ADME properties and reduce hERG liability. | [1] |
| Permeability | Variable | Often Maintained or Improved | Oxetanes can improve other properties without compromising cell permeability. | [5] |
Key Synthetic Strategies for Oxetane Construction
The growing demand for oxetane-containing building blocks has spurred the development of robust and efficient synthetic methodologies. Two of the most fundamental and widely employed methods are the Williamson ether synthesis and the Paternò-Büchi reaction.
Williamson Ether Synthesis: Intramolecular Cyclization
The intramolecular Williamson ether synthesis is a classic and reliable method for constructing the oxetane ring.[11][12] This reaction involves the formation of a C-O bond through the cyclization of a 1,3-halohydrin or a related substrate bearing a leaving group at one end and a hydroxyl group at the other. The reaction is typically carried out in the presence of a base.
Experimental Protocol: One-Pot Synthesis of 3,3-Dimethyloxetane from 2,2-Dimethyl-1,3-propanediol [3]
Materials:
-
2,2-Dimethyl-1,3-propanediol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
To a solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in dichloromethane, add triphenylphosphine (1.1 eq), imidazole (1.1 eq), and iodine (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the diol is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
To the resulting crude iodide, add a solution of potassium hydroxide (2.0 eq) in methanol.
-
Stir the mixture at room temperature until the cyclization is complete (monitor by GC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford 3,3-dimethyloxetane.
Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[6][13] This reaction is particularly attractive as it constructs the four-membered ring in a single step. The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then reacts with the ground-state alkene.
Experimental Protocol: Synthesis of a Spirocyclic Oxetane via Paternò-Büchi Reaction [14]
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Maleic anhydride
-
p-Xylene (as a triplet sensitizer and to suppress alkene dimerization)
-
Acetonitrile (MeCN) as solvent
-
UV reactor (e.g., with a 300 nm lamp)
Procedure:
-
In a quartz reaction vessel, dissolve the cyclic ketone (3.0 eq), maleic anhydride (1.0 eq), and p-xylene (1.0 eq) in acetonitrile.
-
Irradiate the solution with a UV lamp (e.g., 300 nm) at room temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be further functionalized. For example, the anhydride can be opened with a nucleophile (e.g., an alcohol or amine) to introduce further diversity.
-
Purify the final product by column chromatography.
The Rise of 3,3-Disubstituted Oxetanes
While various substitution patterns are possible, 3,3-disubstituted oxetanes have emerged as particularly valuable in medicinal chemistry.[15][16] This substitution pattern enhances the stability of the oxetane ring, making it more robust to the conditions encountered during synthesis and in biological systems.[2] The synthesis of these building blocks often starts from commercially available precursors and involves a variety of transformations to introduce the desired substituents at the 3-position.[17]
Future Directions: The Expanding Role of Oxetanes
The journey of the oxetane in medicinal chemistry is far from over. As our understanding of its properties and reactivity deepens, new applications continue to emerge. Researchers are exploring novel synthetic methods to access a wider diversity of oxetane building blocks, including those with complex stereochemistry.[18] Furthermore, the use of oxetanes is expanding beyond their role as simple isosteres to being incorporated as key pharmacophoric elements that directly interact with biological targets. The continued exploration of this versatile four-membered ring promises to yield even more innovative and effective therapeutics in the years to come.
Visualizing the Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated.
Figure 1: Generalized workflow of the Williamson ether synthesis for oxetane formation.
Figure 2: Simplified mechanism of the Paternò-Büchi reaction.
Figure 3: The concept of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.
References
- 1. healthcareview.media [healthcareview.media]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Paterno buchi reaction | PPTX [slideshare.net]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 13. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 15. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in the synthesis of 3,3-disubstituted oxetanes (2024) | Hikaru Ishikura [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Identification of Potential Therapeutic Targets for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
Abstract
This technical guide outlines a comprehensive, multi-faceted strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride. As a compound with structural motifs of significant interest in medicinal chemistry, its mechanism of action and specific biological targets remain uncharacterized. This document provides a systematic roadmap for researchers, scientists, and drug development professionals, detailing an integrated workflow that combines computational prediction, experimental target fishing, and rigorous biophysical validation. By leveraging both hypothesis-driven and unbiased approaches, from in silico screening to affinity proteomics and phenotypic discovery, this guide serves as a practical framework for elucidating the therapeutic potential of this and other novel small molecules.
Part 1: Introduction and Molecular Scaffolding Analysis
The journey of a novel chemical entity from discovery to a potential therapeutic is contingent on a deep understanding of its mechanism of action. This compound is a compound of interest due to its unique combination of structural features that are increasingly valued in modern drug discovery. The primary challenge, and the objective of this guide, is to systematically unravel its biological binding partners.
Molecular Scaffolding Analysis
A logical starting point for target identification is the deconstruction of the molecule into its core components to form educated hypotheses based on established structure-activity relationships (SAR).
-
The Oxetane Ring: This four-membered heterocyclic motif has gained significant traction as a versatile tool in medicinal chemistry.[1] Unlike more conventional rings, the oxetane group can act as a polar hydrogen bond acceptor while improving key physicochemical properties. Its incorporation into drug candidates has been shown to enhance aqueous solubility, increase metabolic stability, and modulate the basicity of adjacent amines without significantly increasing lipophilicity.[2] These properties make it an attractive replacement for gem-dimethyl or carbonyl groups.[2]
-
The 4-Chlorophenyl Group: The presence of a halogenated phenyl ring is a hallmark of many successful drugs, particularly those targeting the central nervous system (CNS). This group can participate in various non-covalent interactions with protein targets, including van der Waals forces and halogen bonding. Its lipophilicity allows for penetration of the blood-brain barrier. For instance, the anesthetic ketamine contains a 2-chlorophenyl group, and ligands targeting the dopamine transporter (DAT) have incorporated a 4-chlorophenyl moiety.[3][4]
-
The Primary Amine: The amine group, particularly when protonated at physiological pH, is a critical pharmacophoric feature, often serving as a key interaction point with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket through strong ionic interactions or hydrogen bonds. Its position on a quaternary carbon, shielded by the oxetane and phenyl rings, may confer a unique selectivity profile by introducing steric constraints that limit its interaction with certain targets.
This initial analysis suggests that this compound possesses drug-like properties and structural alerts that point towards potential interactions with well-established target classes, such as G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[5][6]
Part 2: In Silico and Computational Target Prediction
Before embarking on resource-intensive experimental work, computational methods provide a rapid and cost-effective means of generating a preliminary list of potential targets. These in silico approaches leverage vast biological and chemical databases to predict interactions based on structural similarity to known bioactive molecules.
Ligand-Based Approaches
The most direct computational strategy is based on the principle that structurally similar molecules often share similar biological targets.
Protocol 1: Similarity and Substructure Searching in Bioactivity Databases
This protocol describes the use of a large-scale bioactivity database, such as ChEMBL, to identify known proteins that are targeted by compounds structurally related to our molecule of interest.[7][8][9][10][11]
Methodology:
-
Structure Preparation: Generate the chemical structure of 3-(4-Chlorophenyl)oxetan-3-amine in a compatible format (e.g., SMILES or MOL file). The SMILES representation is C1C(CO1)(C2=CC=C(C=C2)Cl)N.
-
Database Selection: Access a publicly available, manually curated database of bioactive molecules, such as ChEMBL.[8][9]
-
Substructure Search: Utilize the database's chemical structure search functionality. Perform a substructure search using the 3-phenyloxetan-3-amine core scaffold to identify all compounds in the database containing this motif.
-
Similarity Search: In parallel, perform a similarity search (e.g., using Tanimoto coefficient > 0.85) with the full structure of this compound to find the most closely related compounds.
-
Data Curation: Retrieve the bioactivity data for the resulting hits. This includes the protein target name, assay type, and potency (e.g., IC₅₀, Kᵢ, EC₅₀).
-
Target Prioritization: Consolidate the data and rank the potential targets based on the frequency of their appearance, the degree of structural similarity of the active ligand, and the reported potency.
Hypothetical Data Presentation:
| Structurally Similar Compound | Target | Assay Type | Potency (nM) |
| CHEMBLXXXX1 | Dopamine Transporter (DAT) | Binding Affinity (Kᵢ) | 85 |
| CHEMBLXXXX2 | 5-HT₂ₐ Receptor | Functional Antagonism (IC₅₀) | 150 |
| CHEMBLXXXX3 | Voltage-gated sodium channel Nav1.7 | Electrophysiology (IC₅₀) | 320 |
| CHEMBLXXXX4 | Fatty Acid Amide Hydrolase (FAAH) | Enzymatic Inhibition (IC₅₀) | 95 |
This table represents hypothetical results from a ChEMBL search to illustrate the expected output.
Part 3: Experimental Target Identification Strategies
While computational methods provide valuable hypotheses, direct experimental evidence is required to identify the true biological targets within a complex cellular environment. The two primary strategies, which should be pursued in parallel for orthogonal validation, are affinity-based proteomics and phenotypic screening followed by target deconvolution.
Approach 1: Affinity-Based Proteomics
This "bait-and-fish" approach uses a chemically modified version of the compound of interest to selectively capture its binding partners from a cell or tissue lysate.[12] Subsequent identification of these proteins by mass spectrometry provides a direct list of putative targets.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. [2[[2-[[[3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3,2,1]-oct-2-yl]-methyl](2-mercaptoethyl)amino]ethyl]amino]ethanethiolato(3-)-N2,N2’,S2,S2]oxo-[1R-exo-exo)])- [99mTc]-technetium - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. The structural basis of the G protein–coupled receptor and ion channel axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Explore all Compounds - ChEMBL [ebi.ac.uk]
- 8. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 9. ChEMBL - ChEMBL [ebi.ac.uk]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. The ChEMBL bioactivity database: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. brjac.com.br [brjac.com.br]
- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Solubilization of 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride for In Vitro Assays
Abstract & Introduction
This application note provides a comprehensive guide and detailed protocols for the solubilization of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, a synthetic building block and potential bioactive compound. As a hydrochloride salt of a primary amine, this compound's solubility is highly dependent on the choice of solvent and the pH of the resulting solution. Proper preparation of stock and working solutions is paramount for generating accurate, reproducible, and meaningful data in biological and biochemical assays.
Many amine-containing drug candidates are formulated as hydrochloride salts to improve their aqueous solubility and stability.[1] The protonated amine group forms a salt with the chloride counter-ion, creating a more polar, water-soluble species compared to the neutral free base.[2] However, this solubility advantage can be compromised by improper handling, particularly when diluting a concentrated stock solution into an aqueous buffer or cell culture medium of physiological pH. This guide explains the underlying chemical principles, provides validated, step-by-step protocols for preparing solutions for both cell-free and cell-based assays, and includes a troubleshooting guide to address common challenges such as precipitation.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is critical for designing a successful dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂NO | [3] |
| Molecular Weight | 220.10 g/mol | [3] |
| CAS Number | 1245782-61-9 | [3] |
| Appearance | Solid | [3] |
| Predicted pKa | 8.09 ± 0.20 | [4] |
| Parent Compound | 3-(4-chlorophenyl)oxetan-3-amine (Free Base) | [5] |
Note on pKa: The predicted pKa of ~8.09 refers to the equilibrium between the protonated amine (the salt form) and the deprotonated free base. At pH values significantly below the pKa, the compound will predominantly exist in its more soluble, protonated hydrochloride form. As the pH of the solution approaches and exceeds the pKa, the equilibrium shifts towards the less soluble, neutral free base, increasing the risk of precipitation.[6][7]
Principle of Solubilization: The Salt vs. Free Base Equilibrium
The primary challenge in dissolving an amine hydrochloride salt is preventing its conversion (disproportionation) to the less soluble free base upon introduction to a neutral or alkaline aqueous environment.[6] The dissolution process is governed by the equilibrium shown below.
Caption: Salt-Free Base Equilibrium in Aqueous Solution.
To maintain the compound in its soluble, protonated state, the pH of the final solution must be carefully considered. Cell culture media and many biological buffers are buffered around pH 7.4, which is close to the predicted pKa of this compound, creating a significant risk of precipitation. Therefore, a common and robust strategy involves preparing a high-concentration primary stock in a suitable organic solvent, followed by careful serial dilution into the final aqueous medium.[8][9]
Protocol 1: Preparation of a High-Concentration Primary Stock Solution
For most screening applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules.[8] This protocol describes the preparation of a 10 mM stock solution in 100% anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials with secure caps
-
Vortex mixer
-
Sonicator bath (optional, for difficult-to-dissolve compounds)
Methodology:
-
Calculation: Determine the mass of the compound required.
-
Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock:
-
Mass (mg) = 0.01 mol/L × 0.001 L × 220.10 g/mol × 1000 mg/g = 2.201 mg
-
-
Weighing: Accurately weigh the calculated amount of the compound (e.g., 2.201 mg) and transfer it into a sterile vial.
-
Expert Tip: To avoid weighing very small quantities, it is often more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 4.54 mL for 10 mM). Alternatively, add the solvent directly to the manufacturer's vial to dissolve the entire contents if the amount is pre-weighed.[10]
-
-
Dissolution: Add the calculated volume of 100% anhydrous DMSO to the vial.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.[8]
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage: Aliquot the primary stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9]
Protocol 2: Preparation of Working Solutions for Assays
The dilution from the primary DMSO stock into the final aqueous medium is the most critical step for preventing precipitation. A stepwise dilution process is highly recommended.[9]
Caption: Workflow for Solution Preparation.
Protocol for Cell-Based Assays
The primary constraint in cell-based assays is solvent toxicity. The final concentration of DMSO in the culture medium should be minimized, typically to ≤0.5% , and must be kept consistent across all experimental and control wells.[9][11] Concentrations as low as 0.25% can still have inhibitory or stimulatory effects depending on the cell type.[11][12]
Methodology (Example: Diluting 10 mM stock to 10 µM final concentration):
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate stock.
-
Dilute the 10 mM primary stock 1:100 in 100% DMSO to create a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO). Serial dilutions in 100% DMSO are preferable to avoid precipitation.[8]
-
-
Final Dilution: Prepare the final working solution in pre-warmed cell culture medium.
-
To achieve a final concentration of 10 µM with 0.1% DMSO: Dilute the 100 µM intermediate stock 1:10 in culture medium (e.g., 10 µL of 100 µM stock + 990 µL of medium).
-
To achieve a final concentration of 10 µM with 0.5% DMSO: A 1:200 final dilution from the 10 mM primary stock is needed. This would be 5 µL of 10 mM stock into 995 µL of medium.
-
-
Vehicle Control: This is critical. Prepare a vehicle control containing the exact same final concentration of DMSO in the culture medium as the compound-treated wells.[9] This control accounts for any effects of the solvent itself on the cells.
-
Application: Add the prepared working solutions (and vehicle control) to the cells in your assay plates.
Protocol for Biochemical / Cell-Free Assays
While cytotoxicity is not a concern, DMSO can still interfere with assay components, such as inhibiting or activating enzymes.[8] It is essential to determine the tolerance of your specific assay system to DMSO.
Methodology:
-
Serial Dilution: Directly perform a serial dilution of the 10 mM primary DMSO stock into the appropriate aqueous assay buffer to achieve the desired final concentrations.
-
Mixing: Gently mix after each dilution step. Avoid vigorous vortexing that could denature proteins.
-
Solvent Control: As with cell-based assays, run a corresponding vehicle control with the same final concentration of DMSO in the assay buffer to measure any background signal or enzyme modulation caused by the solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in 100% DMSO. | Compound purity issues or insufficient solvent volume. | - Verify compound identity and purity.- Increase DMSO volume to target a lower stock concentration (e.g., 1 mM).- Gently warm the solution (e.g., to 37°C) and sonicate. |
| Precipitation occurs upon dilution into aqueous buffer/medium. | - Exceeded Aqueous Solubility: The final concentration is too high for the aqueous system.- pH Shift: The buffer pH (~7.4) is causing deprotonation to the less soluble free base.[6]- Rapid Dilution: A large change in solvent polarity is causing the compound to crash out. | - Lower the final target concentration.- Perform dilutions in a more stepwise manner (e.g., 1:2, then 1:5, then 1:10) to gradually change solvent polarity.[9]- If the assay allows, use a buffer with a slightly lower pH (e.g., pH 6.5-7.0) to favor the salt form.- Investigate the use of co-solvents like PEG400 or cyclodextrins, but this requires significant re-validation.[9] |
| Inconsistent or non-reproducible assay results. | - Incomplete Dissolution: Micro-precipitates in the stock or working solutions.- Compound Degradation: Unstable in solution or frequent freeze-thaw cycles of the stock.- Inaccurate Pipetting: Errors during serial dilution. | - Centrifuge the stock solution at high speed before use and pipette from the supernatant.- Always use freshly prepared working solutions and well-maintained single-use aliquots of the stock.[9]- Use calibrated pipettes and ensure thorough mixing at each dilution step. |
Safety and Handling
-
Handle this compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
As an amine hydrochloride, the compound may be an irritant. Avoid contact with skin and eyes.[13]
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. quora.com [quora.com]
- 3. 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) [cymitquimica.com]
- 4. 3-(4-Chlorophenyl)-3-oxetanamine hydrochloride | 1245896-06-3 [chemicalbook.com]
- 5. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 6. ovid.com [ovid.com]
- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxetan-3-amine hydrochloride | C3H8ClNO | CID 23062080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation and physicochemical characterization of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride (C₉H₁₁Cl₂NO), a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles and data interpretation. This guide is structured to ensure scientific integrity, drawing upon established pharmacopeial standards and regulatory guidelines to deliver trustworthy and reproducible methodologies.
Introduction: The Imperative for Rigorous Characterization
The robust characterization of pharmaceutical intermediates like this compound is a cornerstone of modern drug development. Ensuring the identity, purity, and stability of such compounds is mandated by regulatory bodies and is fundamental to guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). The oxetane motif, in particular, has gained significant attention in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] Therefore, a multi-technique analytical approach is essential for a comprehensive understanding of this molecule.
This application note will detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) spectroscopy, Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and X-ray Crystallography. Each section will provide a detailed protocol, an explanation of the technique's relevance, and a presentation of expected data, all grounded in established scientific principles and regulatory expectations.[2][3][4][5][6]
Integrated Analytical Workflow
A holistic characterization of this compound necessitates an integrated workflow where the results from each analytical technique corroborate and complement one another. The following diagram illustrates a logical progression for the characterization process.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation
NMR spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton, connectivity, and chemical environment of the atoms.
Scientific Rationale
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy complements this by providing a count of the number of non-equivalent carbons and their electronic environments. For this compound, NMR is critical to confirm the presence and connectivity of the chlorophenyl ring, the oxetane ring, and the amine group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as the amine protons may exchange with deuterium in D₂O, leading to their signal disappearance.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak.
Expected Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar structural motifs.[7][8][9][10][11][12][13]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |
| Aromatic CH | 7.4 - 7.6 | 128 - 135 | d | 4H |
| Oxetane CH₂ | 4.5 - 4.8 | 75 - 80 | m | 4H |
| Amine NH₃⁺ | 8.5 - 9.5 (in DMSO-d₆) | - | br s | 3H |
| Quaternary C (C-NH₂) | - | 60 - 65 | - | - |
| Quaternary C (C-Cl) | - | 130 - 135 | - | - |
| Quaternary C (Aromatic) | - | 135 - 140 | - | - |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. In accordance with USP General Chapter <736>, mass spectrometry is a key technique for identity confirmation.[2][14][15][16]
Scientific Rationale
For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion of the free amine, [M+H]⁺. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum. Collision-induced dissociation (CID) experiments (MS/MS) can be used to induce fragmentation and further confirm the structure.
Experimental Protocol: ESI-MS and MS/MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrument Parameters (ESI-QTOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.
-
Mass Range: Scan from m/z 50 to 500.
-
MS/MS: Select the [M+H]⁺ ion for fragmentation and acquire the product ion spectrum.
-
-
Data Analysis: Analyze the full scan spectrum for the protonated molecular ion and its isotopic pattern. Propose fragmentation pathways based on the MS/MS spectrum.
Expected Mass Spectral Data
The following table outlines the expected major ions in the ESI-MS spectrum of 3-(4-Chlorophenyl)oxetan-3-amine.
| Ion | m/z (³⁵Cl) | m/z (³⁷Cl) | Interpretation |
| [M+H]⁺ | 184.05 | 186.05 | Protonated molecular ion of the free amine |
| [M+Na]⁺ | 206.03 | 208.03 | Sodium adduct of the free amine |
Proposed Fragmentation Pathway: The fragmentation of the [M+H]⁺ ion is expected to proceed through characteristic pathways for amines and oxetanes.
Caption: Proposed ESI-MS/MS fragmentation pathway for 3-(4-Chlorophenyl)oxetan-3-amine.
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
HPLC is the workhorse of the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities. A validated HPLC method is a regulatory requirement for product release and stability testing. The principles of HPLC are outlined in USP General Chapter <621>.[2][3][4][14][17]
Scientific Rationale
A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. By developing a stability-indicating method, one can separate the main compound from its potential degradation products and process-related impurities. Method validation will be performed according to ICH Q2(R1) guidelines.[5][6][18][19][20]
Experimental Protocol: RP-HPLC with UV Detection
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Method Validation: Validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R1) guidelines.
Expected Chromatographic Data
A well-developed HPLC method should yield a sharp, symmetrical peak for the main component, well-resolved from any impurities.
| Parameter | Acceptance Criteria (as per ICH Q2(R1)) |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the absorption of infrared radiation by molecular vibrations.
Scientific Rationale
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretches of the ammonium salt, C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic ring, C-O-C stretch of the oxetane ring, and the C-Cl stretch. This provides a unique fingerprint of the molecule, as described in USP General Chapter <851>.[4][17][18][19][21]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3200 - 2800 | N-H⁺ stretch (ammonium salt) | Strong, broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 3000 - 2850 | Aliphatic C-H stretch | Medium |
| ~1600, ~1500 | Aromatic C=C stretch | Medium to strong |
| ~1100 - 1000 | C-O-C stretch (oxetane) | Strong |
| ~850 - 800 | para-substituted C-H bend | Strong |
| ~750 - 700 | C-Cl stretch | Medium |
Thermal Analysis (DSC/TGA): Physicochemical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.
Scientific Rationale
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on melting point, glass transitions, and polymorphism. TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability, decomposition profiles, and solvent/water content. For a hydrochloride salt, TGA can reveal the loss of HCl upon heating.[22][23][24][25][26][27]
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
-
Instrument Parameters:
-
DSC: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the melting point and enthalpy of fusion from the DSC thermogram. Analyze the TGA curve for mass loss events and their corresponding temperatures.
Expected Thermal Analysis Data
| Technique | Expected Event | Approximate Temperature Range (°C) |
| DSC | Sharp endotherm | 150 - 200 (Melting/Decomposition) |
| TGA | Mass loss | > 150 (Decomposition, possibly with loss of HCl) |
X-ray Crystallography: Unambiguous 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and stereochemistry.
Scientific Rationale
While not a routine characterization technique, X-ray crystallography provides the most definitive proof of structure. For this compound, a crystal structure would confirm the connectivity, the conformation of the oxetane ring, and the intermolecular interactions (e.g., hydrogen bonding) in the solid state. This information is invaluable for understanding the solid-state properties of the compound.[25][28][29]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution in an appropriate solvent system (e.g., methanol/ether).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Expected Structural Features
Based on known structures of similar compounds, the following features are expected:
-
A puckered conformation of the oxetane ring.
-
The chlorophenyl group in a pseudo-equatorial or pseudo-axial position.
-
Extensive hydrogen bonding involving the ammonium group and the chloride counter-ion.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal methods, researchers can confidently establish the identity, purity, and key physicochemical properties of this important pharmaceutical intermediate. Adherence to the principles of scientific integrity and regulatory guidelines, as emphasized throughout this document, is paramount for ensuring the quality and safety of pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. pharmtech.com [pharmtech.com]
- 4. uspbpep.com [uspbpep.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. â©736⪠Mass Spectrometry [doi.usp.org]
- 15. drugfuture.com [drugfuture.com]
- 16. scribd.com [scribd.com]
- 17. New: Revised USP Monographs of Spectroscopic Methods - ECA Academy [gmp-compliance.org]
- 18. Monographs and General Chapters Affected by Revision to General Chapter Spectrophotometry and Light-Scattering | USP-NF [uspnf.com]
- 19. uspnf.com [uspnf.com]
- 20. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 21. drugfuture.com [drugfuture.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mt.com [mt.com]
- 26. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has matured into a powerful strategy for identifying novel chemical starting points for drug development, particularly for challenging biological targets.[1][2][3] This approach relies on screening libraries of low molecular weight compounds ("fragments") to identify weak but efficient binders, which are then optimized into high-affinity leads through structure-guided design.[1] This application note provides a detailed guide on the strategic use of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, a three-dimensional (3D) fragment, within an FBDD campaign. We will explore the rationale for its inclusion in fragment libraries, present detailed protocols for screening and validation using key biophysical techniques, and outline strategies for subsequent hit elaboration.
Introduction: The Case for 3D Fragments and the Oxetane Motif
Modern drug discovery has increasingly moved towards exploring more complex and challenging targets, such as protein-protein interactions, where traditional high-throughput screening (HTS) can be less effective.[4][5] FBDD offers a more rational, efficient approach by screening smaller, less complex molecules that can make high-quality interactions within a binding site.[1][6]
A significant trend in FBDD is the enrichment of screening libraries with fragments possessing greater three-dimensional character.[7][8] While historically many fragment libraries were dominated by flat, aromatic compounds, 3D fragments can offer improved physicochemical properties, such as enhanced solubility, and provide access to novel intellectual property landscapes.[9][10]
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in medicinal chemistry.[11][12] Its incorporation into molecules can lead to significant improvements in key drug-like properties:
-
Improved Solubility: The polar nature of the oxetane ether can enhance aqueous solubility.[13][14]
-
Metabolic Stability: Oxetanes can serve as effective replacements for metabolically vulnerable groups like gem-dimethyl moieties.[13]
-
Reduced Lipophilicity: Introduction of an oxetane can decrease lipophilicity (LogP) compared to purely carbocyclic analogs.[14]
-
Modulation of Basicity: An oxetane can lower the pKa of a proximal amine, which can be advantageous for optimizing pharmacokinetic properties.[13]
This compound exemplifies a well-designed 3D fragment that combines these beneficial features with strategic elements for FBDD.
Fragment Profile: this compound
This fragment is strategically designed to maximize its utility in an FBDD campaign. The rationale behind its structure is multifaceted, providing vectors for detection, validation, and subsequent chemical elaboration.
| Property | Value / Description | Rationale in FBDD |
| Molecular Formula | C₉H₁₁Cl₂NO | As the hydrochloride salt. |
| Molecular Weight | 220.10 g/mol | Adheres to the "Rule of Three" (MW < 300 Da), ensuring it is a true fragment.[15][16] |
| Structure | 3D, non-planar | The sp³-rich oxetane core provides access to 3D chemical space, potentially enabling more specific interactions than flat fragments.[7][9] |
| Key Moieties | Oxetane Ring: | Improves physicochemical properties like solubility and metabolic stability.[14][17] |
| Primary Amine: | Provides a crucial synthetic handle for rapid, structure-guided elaboration via amide coupling, reductive amination, etc.[14][18] | |
| 4-Chlorophenyl Group: | A common pharmacophore that can occupy hydrophobic pockets and provides a halogen for potential halogen bonding interactions. | |
| Predicted XlogP | 0.9[19] | Low lipophilicity is desirable for fragments to minimize non-specific binding and maintain solubility at high screening concentrations.[16] |
The FBDD Workflow: An Integrated Approach
A successful FBDD campaign is not reliant on a single technique but rather an integrated cascade of biophysical methods to identify, validate, and characterize fragment hits. The goal is to triage hits efficiently, eliminating false positives early and generating high-confidence structural information for the most promising candidates.
Caption: The integrated FBDD workflow from fragment screening to lead generation.
Experimental Protocols
The following protocols are designed for researchers using this compound within a broader fragment library.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening due to its high throughput and ability to provide kinetic data.[4][20][21]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
Biacore 8K or similar high-sensitivity SPR instrument.[22]
-
Sensor chips (e.g., CM5, for amine coupling).
-
Target protein (>95% purity), with an appropriate buffer (e.g., PBS or HEPES).
-
Fragment library stock solutions (e.g., 100 mM in DMSO).
-
Running buffer (e.g., HBS-EP+), matched with DMSO concentration for screening.
-
Immobilization reagents (EDC, NHS, ethanolamine).
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of 5,000-10,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable reference subtraction.
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting fragment stocks into running buffer to a final concentration of 200 µM with a matched DMSO concentration (e.g., 2%).
-
Set up the SPR run. The injection of each fragment should be followed by a dissociation phase long enough to allow the signal to return to baseline.
-
Inject the fragments over both the target and reference flow cells.
-
A positive "hit" is identified by a concentration-dependent increase in RU on the target surface compared to the reference surface.
-
-
Data Analysis & Causality:
-
The raw data (sensorgrams) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
Why this is done: This correction minimizes bulk refractive index changes and instrument drift, ensuring the observed signal is due to a specific binding event.[23]
-
Hits are typically identified based on a response threshold significantly above the noise level. The binding response is directly proportional to the molecular weight of the analyte; therefore, small fragments will produce small signals, necessitating high-sensitivity instruments.[23]
-
Protocol 2: Hit Validation by 1D NMR (Saturation Transfer Difference)
NMR is a powerful orthogonal method for hit validation.[24] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that detects binding without requiring isotope-labeled protein.[25][26]
Objective: To confirm the binding of hits identified in the primary screen.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
-
Target protein solution (10-50 µM in a deuterated buffer, e.g., PBS in D₂O).
-
Fragment hit stock solution (in d6-DMSO).
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 20 µM) and the fragment hit (e.g., 200 µM) in deuterated buffer. A control sample containing only the fragment should also be prepared.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum to ensure the fragment signals are visible and not overlapping with buffer components.
-
Set up the STD experiment. This involves two spectra:
-
On-resonance spectrum: A long, selective saturation pulse is applied at a frequency where only protein resonances absorb (e.g., -1 ppm).
-
Off-resonance spectrum: The same pulse is applied at a frequency where no protein or ligand resonances exist (e.g., 40 ppm).
-
-
The saturation time (typically 1-3 seconds) is a key parameter to optimize.
-
-
Data Analysis & Causality:
-
The off-resonance spectrum is subtracted from the on-resonance spectrum.
-
The principle: If the fragment binds to the protein, saturation from the irradiated protein protons will be transferred to the bound fragment protons via spin diffusion. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity in the on-resonance spectrum.[27]
-
The resulting difference spectrum will show only the signals of the binding fragment. Protons of the fragment that are in closest proximity to the protein surface will show the strongest STD effect, providing epitope information.
-
A genuine hit will produce a clear signal in the STD difference spectrum, while a non-binder will not. This provides robust validation of the primary screen result.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides the definitive evidence of fragment binding and delivers a high-resolution 3D map of the protein-fragment interaction, which is essential for structure-guided lead optimization.[15][28][29]
Objective: To determine the atomic-level binding mode of a validated fragment hit.
Materials:
-
High-quality, well-diffracting crystals of the target protein.
-
Fragment hit stock solution (100 mM in DMSO).
-
Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol).
-
Synchrotron X-ray source.
Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution by adding the fragment stock solution directly to the crystal mother liquor to a final concentration of 1-10 mM.
-
Why this concentration: Fragments bind weakly (µM to mM affinity), so a high concentration is required to achieve sufficient occupancy in the crystal lattice.[30]
-
Transfer a protein crystal into the soaking drop and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
-
Cryo-cooling and Data Collection:
-
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen. This prevents ice formation during data collection.
-
Collect a high-resolution diffraction dataset at a synchrotron beamline. High resolution (<2.0 Å) is often critical to unambiguously model the low-occupancy fragment.[31]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using a known apo-protein structure.
-
Calculate electron density maps (2Fo-Fc and Fo-Fc). A positive difference density (Fo-Fc) in the shape of the fragment indicates its binding location.
-
Model the fragment—in this case, 3-(4-Chlorophenyl)oxetan-3-amine—into the density and refine the structure.
-
Why this is the gold standard: The resulting model provides precise information on the binding pose, orientation, and key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein, directly guiding the next steps in medicinal chemistry.[28][31]
-
Strategies for Hit Elaboration
Once the binding mode of 3-(4-Chlorophenyl)oxetan-3-amine is confirmed, its structure provides clear vectors for elaboration. The primary amine is the most synthetically tractable point for "fragment growing."
Caption: Key strategies for evolving fragment hits into potent lead compounds.
Example Synthetic Strategy (Fragment Growing):
The crystallographic data reveals that the 4-chlorophenyl group of the fragment occupies a hydrophobic pocket (S1), while the amine vector points towards an adjacent solvent-exposed region containing a key residue (e.g., Asp189 in trypsin-like proteases). The goal is to synthesize a new molecule that maintains the original interactions while forming a new, favorable interaction.
-
Hypothesis: An amide linkage can be used to introduce a group that forms a hydrogen bond or salt bridge with the key residue.
-
Synthesis: The primary amine of 3-(4-Chlorophenyl)oxetan-3-amine can be readily coupled with a selected carboxylic acid (R-COOH) using standard peptide coupling reagents (e.g., HATU, HOBt) to form a new amide.
-
Evaluation: The newly synthesized, "grown" compound is then assayed for binding affinity (e.g., using SPR to determine K_D). A significant improvement in affinity would validate the structure-guided design hypothesis.
Conclusion
This compound is a high-value tool for fragment-based drug discovery. Its inherent 3D architecture, favorable physicochemical properties conferred by the oxetane ring, and a strategically placed synthetic handle make it an ideal starting point for an FBDD campaign. By employing an integrated cascade of sensitive biophysical techniques—such as SPR for primary screening, NMR for orthogonal validation, and X-ray crystallography for structural characterization—researchers can effectively leverage this fragment to uncover novel binding modes and rapidly progress towards potent, optimized lead compounds.
References
- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. biosciencehorizons.com [biosciencehorizons.com]
- 6. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 7. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 20. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 21. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 26. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 28. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 31. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
Application Notes and Protocols for the Synthesis of Novel PROTACs Utilizing 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride
Introduction: The Imperative for Advanced Linker Chemistries in Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules operate by forming a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby inducing polyubiquitination of the POI and marking it for degradation by the proteasome.[2][3][4]
A PROTAC's architecture consists of three distinct components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[5][6] While significant research has focused on the warhead and anchor elements, the linker is now universally recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the productive ternary complex.[5][]
This guide introduces 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride , a sophisticated building block for PROTAC linker synthesis. We will explore the strategic advantages conferred by its unique structure and provide detailed protocols for its incorporation into novel PROTAC molecules.
The Strategic Advantage of the Oxetane Motif in PROTAC Design
The oxetane ring, a four-membered cyclic ether, is an increasingly valuable motif in modern medicinal chemistry.[8][9] Its incorporation into linker structures offers a compelling solution to several challenges in PROTAC development.
-
Enhanced Physicochemical Properties : A primary hurdle in PROTAC design is managing the high molecular weight and lipophilicity, which often leads to poor solubility and low cell permeability. The polar, sp³-rich nature of the oxetane ring can significantly improve aqueous solubility and other drug-like properties compared to conventional, greasy alkyl linkers.[10][11]
-
Conformational Rigidity and Pre-organization : Unlike flexible PEG or alkyl chains, the strained oxetane ring imparts a degree of conformational rigidity to the linker. This structural constraint can help pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing degradation efficiency.
-
Metabolic Stability : The oxetane moiety often serves as a metabolically robust bioisostere for more labile groups like gem-dimethyl or carbonyl functionalities, protecting the linker from oxidative metabolism and improving its pharmacokinetic profile.[9][10][11]
-
Versatile Synthetic Handle : The 3-amino group on the oxetane provides a key nucleophilic handle for straightforward conjugation, most commonly via amide bond formation, to either the POI ligand or the E3 ligase-recruiting moiety.
The subject of this guide, 3-(4-Chlorophenyl)oxetan-3-amine, combines these benefits with a specific substitution pattern that provides a defined exit vector and steric influence, allowing for precise tuning of the linker's spatial arrangement.
Chemical Properties of the Building Block
| Property | Value | Source |
| Chemical Name | This compound | [12][13] |
| CAS Number | 1245782-61-9 | [12][13] |
| Molecular Formula | C₉H₁₁Cl₂NO | [12] |
| Molecular Weight | 220.09 g/mol | [12] |
| Appearance | Solid | [12] |
| Primary Reactive Group | Primary Amine (as hydrochloride salt) | N/A |
PROTAC Synthesis: A Modular Workflow
The synthesis of a PROTAC is a modular process. The 3-(4-Chlorophenyl)oxetan-3-amine building block can be incorporated to connect a carboxylic acid-functionalized ligand (either POI or E3) to the rest of the PROTAC structure. The general workflow involves standard amide coupling reactions.
Figure 1: General workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key amide coupling reaction.
Protocol 1: Amide Coupling of 3-(4-Chlorophenyl)oxetan-3-amine with a Carboxylic Acid-Functionalized Ligand
This protocol details the crucial first step: conjugating the oxetane building block to a ligand containing a carboxylic acid. This reaction forms a stable amide bond and creates a new intermediate ready for further elaboration.
Core Principle: This is a standard peptide coupling reaction. The carboxylic acid is first activated to form a highly reactive species, which is then susceptible to nucleophilic attack by the primary amine of the oxetane building block. A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (e.g., POI-COOH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-functionalized ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 5-10 minutes. This pre-activation step forms the reactive acyl-OAt ester.
-
In a separate vial, suspend this compound (1.1 eq) in a small amount of anhydrous DMF.
-
-
Amine Neutralization and Addition:
-
To the suspension of the amine hydrochloride, add DIPEA (3.0 eq). The initial 1.1 equivalents will neutralize the HCl salt to form the free amine. The excess base will act as an acid scavenger in the subsequent coupling step.
-
Expert Insight: It is critical to ensure the amine is fully neutralized to its free base form for it to be nucleophilic. Using a slight excess of the amine (1.1 eq) can help drive the reaction to completion.
-
Add the resulting amine/DIPEA solution dropwise to the activated carboxylic acid solution from Step 1.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress periodically (e.g., every 1-2 hours) using an appropriate analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). The reaction is complete upon consumption of the limiting reagent (typically the carboxylic acid). Typical reaction times range from 2 to 16 hours.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content in the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
The crude product should be purified to >95% purity using an appropriate technique, most commonly reverse-phase preparative HPLC or flash column chromatography on silica gel.
-
Self-Validation: The identity and purity of the final product must be confirmed. A full characterization panel should include:
-
¹H and ¹³C NMR: To confirm the structure of the new molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
-
Figure 2: Step-by-step experimental workflow.
Protocol 2: Elaboration into a Final PROTAC Molecule
The intermediate synthesized in Protocol 1 now serves as a platform for the final assembly. This typically involves extending the linker and coupling it to the E3 ligase ligand. For example, if the initial POI-COOH ligand was part of a larger linker fragment with a terminal alkyne, the resulting intermediate would be an amine-oxetane-linker-alkyne. This could then be coupled to an azide-functionalized E3 ligase ligand (e.g., Pomalidomide-linker-N₃) via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[5]
Alternatively, if the intermediate from Protocol 1 is the desired final linker length, it would be designed to have a terminal functional group (e.g., a carboxylic acid) that can be coupled to an amine-functionalized E3 ligase ligand using the same amide coupling chemistry described in Protocol 1. The modular nature of PROTAC synthesis allows for numerous strategies.[6]
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete neutralization of the amine hydrochloride. 2. Inefficient activation of the carboxylic acid. 3. Steric hindrance around the acid or amine. | 1. Ensure at least 2.5-3.0 equivalents of DIPEA are used. 2. Allow for a 10-minute pre-activation of the acid with HATU before adding the amine. 3. Consider a different coupling agent (e.g., COMU). For highly hindered substrates, converting the acid to an acyl fluoride may be necessary.[14][15] |
| Multiple Byproducts | 1. Epimerization at a chiral center adjacent to the carboxylic acid. 2. Side reactions with other functional groups on the ligands. | 1. Maintain low reaction temperatures and use additives like Oxyma Pure to suppress racemization. 2. Ensure that other reactive functional groups (amines, alcohols) on the ligands are appropriately protected before attempting the coupling. |
| Difficult Purification | PROTACs are often large, flexible molecules that can be challenging to purify. | Reverse-phase preparative HPLC is the most common and effective method for purifying final PROTACs. Ensure a suitable gradient and column are chosen. |
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of next-generation PROTACs. The incorporation of the rigid, polar oxetane core offers a clear pathway to improving the physicochemical and pharmacokinetic properties that are often a liability in targeted protein degraders. The straightforward and robust amide coupling protocols detailed here provide researchers with a reliable method to integrate this advanced linker component into their PROTAC design, accelerating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) [cymitquimica.com]
- 13. This compound | 1245782-61-9 [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: N-Functionalization of 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride
Abstract
This comprehensive technical guide provides detailed methodologies for the N-functionalization of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, a key building block in modern medicinal chemistry. The oxetane motif is increasingly utilized as a versatile bioisostere to enhance physicochemical and pharmacokinetic properties such as solubility and metabolic stability. This document outlines four robust and widely applicable protocols for derivatizing the primary amine: N-acylation, N-sulfonylation, direct N-alkylation, and N-alkylation via reductive amination. For each method, we provide a theoretical background, a discussion of the reaction mechanism, step-by-step experimental protocols, and troubleshooting insights. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.
Introduction: The Strategic Value of the 3-Aryl-3-aminooxetane Scaffold
The 3-(4-Chlorophenyl)oxetan-3-amine scaffold represents a convergence of two privileged structural motifs in drug discovery: the strained oxetane ring and the 3-aryl-amine. The oxetane ring, a four-membered cyclic ether, is not merely a passive spacer. Its inherent ring strain and ability to act as a strong hydrogen bond acceptor can significantly improve aqueous solubility and metabolic stability while introducing a three-dimensional character that can enhance binding affinity to biological targets.[1][2]
The primary amine of 3-(4-Chlorophenyl)oxetan-3-amine serves as a critical handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). As the starting material is provided as a hydrochloride salt, a key initial step in all subsequent reactions is the in-situ neutralization with a suitable base to liberate the nucleophilic free amine.
This guide details four cornerstone transformations for elaborating this scaffold:
-
N-Acylation: Formation of robust amide bonds.
-
N-Sulfonylation: Synthesis of sulfonamides, a classic pharmacophore.
-
Direct N-Alkylation: Introduction of alkyl groups via substitution.
-
Reductive Amination: A controlled, versatile method for N-alkylation.
Each section is designed to be a self-contained guide, providing both the practical "how" and the theoretical "why" behind each experimental choice.
Method 1: N-Acylation for Amide Synthesis
Principle and Rationale
N-acylation is a fundamental transformation that converts the primary amine into a chemically stable amide. The most common approach involves the reaction of the amine with a highly electrophilic acyl chloride. The reaction proceeds via a nucleophilic addition-elimination mechanism.[3] The amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the final amide product.[4][5] A stoichiometric amount of base is required not only to neutralize the starting hydrochloride salt but also to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3]
Experimental Protocol: N-Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvation and Basification: Add anhydrous DCM (approx. 0.1 M concentration relative to the amine) followed by the base (e.g., TEA, 2.2 eq.). Stir the resulting slurry at room temperature for 15-20 minutes to ensure complete formation of the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a suitable eluent system, e.g., hexanes/ethyl acetate) to yield the pure N-acylated product.
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Acetyl Chloride | TEA | DCM | 0 to RT | 2 | >90 |
| 2 | Benzoyl Chloride | TEA | DCM | 0 to RT | 3 | >90 |
| 3 | 4-Bromobutyryl Chloride | DIPEA | DCM | 0 to RT | 3 | 85-95[3] |
| 4 | Cyclopropanecarbonyl chloride | TEA | DCM | 0 to RT | 2 | >90 |
Visualization: N-Acylation Workflow
Caption: General workflow for N-acylation of 3-(4-Chlorophenyl)oxetan-3-amine.
Method 2: N-Sulfonylation for Sulfonamide Synthesis
Principle and Rationale
The sulfonamide functional group is a cornerstone of medicinal chemistry. N-sulfonylation of the primary amine with a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) provides a direct route to this important class of compounds. The mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[6] A key challenge with primary amines is the potential for a subsequent di-sulfonylation side reaction. After the first sulfonylation, the resulting mono-sulfonamide's N-H proton is acidic and can be deprotonated by the base, creating a nucleophile that can react with a second molecule of sulfonyl chloride.[7] To mitigate this, slow addition of the sulfonyl chloride at low temperatures is crucial.[7][8]
Experimental Protocol: N-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., Methanesulfonyl chloride) (1.05 eq.)
-
Pyridine or Triethylamine (TEA) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve/suspend in anhydrous DCM.
-
Basification and Cooling: Add the base (e.g., pyridine, 2.5 eq.) and stir for 15-20 minutes. Cool the mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 30-45 minutes.[6][7] Careful control of the addition rate is critical to prevent di-sulfonylation.
-
Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, paying close attention to the formation of any less polar di-sulfonated byproduct.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and finally with brine.[6]
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-sulfonamide.
Data Presentation: Representative N-Sulfonylation Reactions
| Entry | Sulfonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Methanesulfonyl Chloride | Pyridine | DCM | 0 to RT | 12 | 80-90 |
| 2 | p-Toluenesulfonyl Chloride | TEA | THF | 0 to RT | 16 | 80-90[9] |
| 3 | Benzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 12 | 85-95[9] |
| 4 | 2-Thiophenesulfonyl Chloride | TEA | THF | 0 to RT | 16 | 75-85 |
Visualization: N-Sulfonylation Mechanism & Side Reaction
Caption: Desired sulfonylation pathway and the potential di-sulfonylation side reaction.
Method 3: Direct N-Alkylation with Alkyl Halides
Principle and Rationale
Direct N-alkylation involves the nucleophilic substitution (Sₙ2) reaction between the amine and an alkyl halide. While conceptually simple, this method is often complicated by over-alkylation.[10] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive reaction to form a tertiary amine and even a quaternary ammonium salt. To favor mono-alkylation, a significant excess of the primary amine can be used, or specialized conditions can be employed.[11][12] This protocol uses a slight excess of the amine and careful monitoring to maximize the yield of the desired secondary amine product.
Experimental Protocol: Mono-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.0 eq.)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.5-3.0 eq.)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, suspend this compound (1.2 eq.) and a base (e.g., K₂CO₃, 3.0 eq.) in anhydrous DMF.
-
Alkyl Halide Addition: Add the alkyl halide (1.0 eq.) to the suspension.
-
Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 4-24 hours.
-
Monitoring: Carefully monitor the reaction by LC-MS, tracking the consumption of the starting amine and the formation of both the desired mono-alkylated product and the di-alkylated byproduct. Quench the reaction once the optimal ratio of mono- to di-alkylation is observed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture via flash column chromatography to separate the unreacted primary amine, the desired secondary amine, and the tertiary amine byproduct.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Product Type |
| 1 | Iodomethane | K₂CO₃ | MeCN | RT | 12 | Secondary Amine |
| 2 | Benzyl Bromide | DIPEA | DMF | 60 | 6 | Secondary Amine |
| 3 | Ethyl Bromoacetate | K₂CO₃ | MeCN | 50 | 8 | Secondary Amine |
Visualization: N-Alkylation Selectivity Challenge
Caption: Reaction cascade in direct N-alkylation, highlighting the over-alkylation issue.
Method 4: N-Alkylation via Reductive Amination
Principle and Rationale
Reductive amination is arguably the most versatile and controlled method for N-alkylation, circumventing the issue of over-alkylation seen in direct alkylation.[10] The process involves two key steps that occur in a single pot:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form an imine intermediate, with the loss of water.[13]
-
In-situ Reduction: A mild, selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine as it is formed.[14]
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine (iminium ion).[10][15] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent that works under similar principles.[14][16] This one-pot procedure is highly efficient and boasts a broad substrate scope.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Triethylamine (TEA) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq.), the aldehyde or ketone (1.2 eq.), and anhydrous DCM.
-
Basification: Add TEA (1.1 eq.) to liberate the free amine from its salt. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[15]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The addition may cause some effervescence.
-
Reaction Progression: Continue stirring the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the appearance of the product and disappearance of the starting amine.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to yield the pure N-alkylated product.
Data Presentation: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Acetone | NaBH(OAc)₃ | DCE | RT | 12 | 85-95 |
| 2 | Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 8 | >90 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | RT | 16 | 80-90[14] |
| 4 | Formaldehyde (aq.) | NaBH(OAc)₃ | DCM | RT | 6 | 85-95 |
Visualization: Reductive Amination One-Pot Workflow
Caption: A one-pot workflow for N-alkylation via reductive amination.
References
- 1. connectjournals.com [connectjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cbijournal.com [cbijournal.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
A Robust and Sensitive HPLC-MS/MS Method for the Quantification of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride in Human Plasma
<APPLICATION NOTE
Abstract
This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of 3-(4-chlorophenyl)oxetan-3-amine hydrochloride in human plasma. The described method is highly selective and sensitive, making it suitable for pharmacokinetic and toxicokinetic studies in drug development. The protocol adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2] A simple protein precipitation method was employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The total run time is under 5 minutes, allowing for high-throughput analysis. The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability, with all parameters meeting the acceptance criteria.
Introduction
This compound is a small molecule of interest in pharmaceutical development.[3][4] Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring safety and efficacy during preclinical and clinical trials.[5][6] HPLC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable HPLC-MS/MS method for this specific analyte. The principles and techniques described herein can also be adapted for the quantification of other similar small molecules.
Method Development Strategy
The development of a robust bioanalytical method requires a systematic approach to optimize each stage of the workflow, from sample preparation to data acquisition.
Analyte and Internal Standard (IS) Selection
The analyte of interest is this compound (Molecular Formula: C9H11Cl2NO, Molecular Weight: 220.09 g/mol ).[4][8] A stable isotope-labeled (SIL) internal standard is the preferred choice for LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for variability.[9][10] For this method, a deuterated analog, 3-(4-chlorophenyl)oxetan-3-amine-d4 hydrochloride, was selected as the internal standard.
Sample Preparation
The primary goal of sample preparation is to extract the analyte from the biological matrix while removing interfering components that can suppress or enhance the MS signal, a phenomenon known as the matrix effect.[11][12] Given the polar nature of the analyte, several extraction techniques were considered, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[13][14]
-
Protein Precipitation (PPT): This is a simple and rapid technique where an organic solvent is added to the plasma sample to precipitate proteins.[15]
-
Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent.[15]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[14]
For this application, protein precipitation with acetonitrile was chosen due to its simplicity, speed, and adequate removal of matrix components for this specific analyte.
Chromatographic Separation
The objective of the HPLC separation is to resolve the analyte from endogenous matrix components to minimize ion suppression.[16] The basic nature of the amine group in 3-(4-chlorophenyl)oxetan-3-amine suggests that a reversed-phase C18 column with an acidic mobile phase would provide good retention and peak shape.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).[5][17] Optimization of the MS parameters, including the precursor and product ion masses, collision energy, and source parameters, is critical for achieving the desired sensitivity.[18][19][20]
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
3-(4-Chlorophenyl)oxetan-3-amine-d4 hydrochloride (Internal Standard, IS)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working standard solutions into blank human plasma to prepare CC and QC samples at the desired concentrations.
Sample Preparation Protocol
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the HPLC-MS/MS system.
HPLC-MS/MS System and Conditions
Table 1: HPLC and MS/MS Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 184.1 → 111.1; IS: m/z 188.1 → 115.1 |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 250 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Note: The specific MRM transitions and collision energies should be optimized for the instrument used.[21]
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][22][23][24]
Linearity and Range
The calibration curve was linear over the range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.1 | 6.8 | 3.5 | 8.2 | 4.1 |
| LQC | 0.3 | 5.1 | -2.1 | 6.5 | -1.8 |
| MQC | 10 | 3.9 | 1.5 | 4.8 | 2.0 |
| HQC | 80 | 3.2 | -0.8 | 4.1 | -0.5 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).[1][2]
Selectivity and Specificity
No significant interfering peaks were observed at the retention times of the analyte and IS in six different sources of blank human plasma.
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions.[25] The recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked plasma samples to those in post-extraction spiked samples.
Table 3: Matrix Effect and Recovery Data
| QC Level | Concentration (ng/mL) | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| LQC | 0.3 | 0.95 | 1.02 | 92.5 |
| HQC | 80 | 0.98 | 1.01 | 94.1 |
Acceptance criteria: The CV of the IS-normalized matrix factor should be ≤15%.[1][2]
Stability
The stability of the analyte was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The analyte was found to be stable under all tested conditions.
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS experimental workflow.
Method Validation Logic
Caption: Bioanalytical method validation process.
Conclusion
This application note presents a validated HPLC-MS/MS method for the quantification of this compound in human plasma. The method is simple, rapid, sensitive, and robust, making it well-suited for supporting drug development studies. The detailed protocols and validation data provided herein serve as a valuable resource for scientists in the pharmaceutical industry and contract research organizations.
References
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. 3-(4-Chlorophenyl)-3-oxetanamine hydrochloride | 1245896-06-3 [chemicalbook.com]
- 4. 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) [cymitquimica.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. rdworldonline.com [rdworldonline.com]
- 8. This compound [cymitquimica.com]
- 9. cerilliant.com [cerilliant.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. opentrons.com [opentrons.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 25. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride as a Novel Chemical Probe for the Norepinephrine Transporter
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling a Potential New Modulator of Norepinephrine Signaling
The norepinephrine transporter (NET) is a critical regulator of noradrenergic signaling in the central and peripheral nervous systems.[1][2] By mediating the reuptake of norepinephrine from the synaptic cleft, NET plays a pivotal role in physiological processes including mood, attention, and cardiovascular function.[1] Consequently, it is a key target for a wide range of therapeutics, from antidepressants to treatments for attention-deficit/hyperactivity disorder (ADHD).[1][2]
The discovery of novel chemical probes with distinct scaffolds is paramount for advancing our understanding of NET pharmacology and for the development of next-generation therapeutics. This document introduces 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride , a compound with a unique oxetane-based structure, as a putative chemical probe for NET. The presence of a 4-chlorophenyl group, a moiety found in other monoamine transporter ligands, suggests potential interactions with these critical proteins.[3] The oxetane ring, a four-membered cyclic ether, can significantly influence properties such as solubility, metabolic stability, and conformational preference, making this a particularly interesting scaffold for drug discovery.[4]
These application notes provide a comprehensive guide for the initial characterization of this compound. The following protocols are designed to rigorously assess its affinity, potency, and selectivity for the human norepinephrine transporter, thereby establishing its utility as a chemical probe.
Physicochemical Properties of the Probe
A foundational understanding of the probe's characteristics is essential for its effective use in biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂NO | [5] |
| Molecular Weight | 220.1 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | >97% | [5] |
| CAS Number | 1245782-61-9 | [5] |
Proposed Mechanism of Action: Inhibition of Norepinephrine Reuptake
We hypothesize that this compound acts as an inhibitor of the norepinephrine transporter. By binding to NET, it is proposed to block the reuptake of norepinephrine from the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter and enhanced activation of adrenergic receptors.
Diagram of the Proposed Mechanism of Action
Caption: Proposed inhibition of norepinephrine reuptake by the chemical probe.
Experimental Protocols: A Step-by-Step Guide to Characterization
To validate the proposed mechanism and utility of this compound as a chemical probe, a series of in vitro assays are recommended. These protocols are based on established methods for characterizing monoamine transporter inhibitors.[1][6]
Protocol 1: Radioligand Binding Assay for Monoamine Transporter Affinity
This protocol determines the binding affinity (Ki) of the test compound for the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), and human serotonin transporter (hSERT). This is crucial for establishing potency and selectivity.
Rationale: Competitive binding assays are a gold standard for quantifying the direct interaction of a ligand with its target protein. By measuring the displacement of a known radioligand, we can accurately determine the affinity of our test compound.[7][8]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining monoamine transporter binding affinity.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Utilize cell lines stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT) (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]Nisoxetine for hNET, [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT) near its Kd value.
-
A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For non-specific binding determination, include wells with a high concentration of a known inhibitor (e.g., 10 µM Desipramine for hNET).
-
Bring the final volume to 200 µL with assay buffer.
-
-
Incubate at the appropriate temperature and duration (e.g., 4°C for 2-3 hours for [³H]Nisoxetine binding to hNET).[6]
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Norepinephrine Uptake Inhibition Assay
This protocol assesses the functional potency of the test compound to inhibit norepinephrine reuptake in a cell-based system.
Rationale: While binding assays confirm interaction with the transporter, functional assays measure the biological consequence of this interaction. A neurotransmitter uptake assay provides a direct measure of the compound's ability to block the primary function of NET.[1]
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells expressing hNET (e.g., HEK-hNET or SK-N-BE(2)C cells) in a 96-well plate and grow to confluence.
-
-
Uptake Assay (Radiolabeled Method):
-
Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., Desipramine) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]Norepinephrine (near its Km value).
-
Incubate for a short period (e.g., 10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Uptake Assay (Fluorescence-Based Method):
-
Alternatively, use a commercially available neurotransmitter transporter uptake assay kit that employs a fluorescent substrate.[1]
-
Follow the manufacturer's protocol, which typically involves pre-incubating cells with the test compound, adding the fluorescent substrate, and measuring the increase in intracellular fluorescence using a plate reader.
-
-
Data Analysis:
-
Determine the percentage of inhibition of norepinephrine uptake for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Establishing Trustworthiness: Selectivity Profiling
A valuable chemical probe should exhibit selectivity for its intended target. To establish the trustworthiness of this compound as a NET probe, its activity should be profiled against other monoamine transporters.
Procedure:
-
Perform the radioligand binding and/or functional uptake assays for hDAT and hSERT in parallel with the hNET assays, as described in the protocols above.
-
Calculate the selectivity ratios by dividing the Ki or IC₅₀ values for the off-target transporters (hDAT and hSERT) by the corresponding value for hNET.
Data Presentation:
The results should be summarized in a clear, tabular format for easy comparison.
| Transporter | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |
| hNET | Experimental Value | Experimental Value |
| hDAT | Experimental Value | Experimental Value |
| hSERT | Experimental Value | Experimental Value |
| Selectivity (hDAT/hNET) | Calculated Ratio | Calculated Ratio |
| Selectivity (hSERT/hNET) | Calculated Ratio | Calculated Ratio |
Safety and Handling
As with any chemical substance, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial characterization of this compound as a potential chemical probe for the norepinephrine transporter. By systematically determining its binding affinity, functional potency, and selectivity, researchers can validate its utility for studying noradrenergic signaling.
Should this compound prove to be a potent and selective NET inhibitor, further studies could explore its effects in more complex biological systems, such as in vivo microdialysis to measure its impact on extracellular norepinephrine levels in the brain. The unique oxetane scaffold may also serve as a valuable starting point for the development of novel therapeutics targeting the norepinephrine transporter.
References
- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) [cymitquimica.com]
- 6. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressants targeting the serotonin reuptake transporter act via a competitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical assessment of norepinephrine transporter blockade through biochemical and pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Scalable Synthesis of 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride
Abstract
This document provides a comprehensive, in-depth technical guide for the multi-gram scale synthesis of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, a valuable building block in contemporary drug discovery. Oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.[1][2][3] This guide details a robust three-step synthetic sequence, commencing with the scalable preparation of oxetan-3-one, followed by a Grignard addition to install the 4-chlorophenyl moiety, and culminating in a Ritter reaction to introduce the amine functionality, followed by salt formation. The protocols herein are designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization insights for reliable scale-up.
Introduction: The Strategic Value of 3-Aminooxetanes
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged motif in medicinal chemistry. Its inherent polarity and three-dimensional structure can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic profiles of drug candidates.[4] Specifically, 3-amino-3-aryloxetane scaffolds are of high interest as they introduce a basic center for salt formation and potential hydrogen bonding interactions with biological targets, while maintaining the beneficial properties of the oxetane core. The target molecule, this compound, serves as a key intermediate for the synthesis of a wide range of pharmacologically active compounds. This guide presents a scalable and efficient synthetic route, moving beyond laboratory-scale preparations to address the needs of process chemistry and drug development.
Synthetic Strategy Overview
The selected synthetic strategy is a convergent three-step process designed for scalability and efficiency. The key transformations are:
-
Step 1: Synthesis of Oxetan-3-one: A scalable, gold-catalyzed oxidation of propargyl alcohol provides the crucial oxetan-3-one intermediate in a single, efficient step.[1][5] This modern approach avoids hazardous reagents like diazo ketones, which were used in older, multi-step syntheses.[1][6]
-
Step 2: Grignard Addition: The nucleophilic addition of a 4-chlorophenyl Grignard reagent to oxetan-3-one yields the tertiary alcohol, 3-(4-chlorophenyl)oxetan-3-ol. This is a classic and reliable C-C bond-forming reaction.
-
Step 3: Ritter Reaction and Salt Formation: The tertiary alcohol is converted to the corresponding amine via a Ritter reaction with a nitrile under strong acidic conditions, followed by hydrolysis.[7][8][9] The final product is then isolated as its stable hydrochloride salt.
Caption: Overall synthetic workflow for 3-(4-Chlorophenyl)oxetan-3-amine HCl.
Detailed Experimental Protocols
Process Safety and Hazard Analysis:
This synthesis involves hazardous materials and energetic reactions. A thorough risk assessment must be conducted before commencing any work. All operations should be performed in a certified chemical fume hood.[6] Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, is mandatory.[6] Special attention must be paid to the handling of Grignard reagents, which are air and moisture-sensitive, and flammable ethers.[10] Titanium(IV) isopropoxide is also flammable and moisture-sensitive.[11]
Step 1: Scalable Synthesis of Oxetan-3-one
This procedure is adapted from a gold-catalyzed one-step synthesis from propargylic alcohols, which is noted for its practicality and scalability.[1][5]
Materials:
-
Propargyl alcohol
-
Pyridine N-oxide
-
(2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imide [(2-Biphenyl)Cy₂PAuNTf₂]
-
Bis(trifluoromethanesulfonyl)amine (HNTf₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add propargyl alcohol (1.0 eq) and anhydrous dichloromethane (approx. 0.5 M solution).
-
Begin stirring and add pyridine N-oxide (1.5 eq).
-
In a separate vial, prepare the catalyst solution by dissolving (2-Biphenyl)Cy₂PAuNTf₂ (0.02 eq) and HNTf₂ (0.02 eq) in a small amount of anhydrous DCM.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is a dark oil. Purification can be achieved by vacuum distillation or by flash column chromatography on deactivated silica gel to yield oxetan-3-one as a colorless liquid. For scale-up, vacuum distillation is preferred.
Rationale: This gold-catalyzed method proceeds via the formation of a reactive α-oxo gold carbene intermediate from the alkyne.[1][5] The intramolecular attack of the hydroxyl group then forms the strained oxetane ring. This one-step process is highly efficient and avoids the use of hazardous diazo ketones common in older synthetic routes.[1]
Step 2: Synthesis of 3-(4-Chlorophenyl)oxetan-3-ol
This step utilizes a standard Grignard reaction. All glassware must be rigorously dried to prevent quenching the Grignard reagent.[10]
Materials:
-
Magnesium turnings
-
1-Bromo-4-chlorobenzene
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Oxetan-3-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Preparation:
-
Set up a three-necked flask, flame-dried under a stream of argon, equipped with a dropping funnel, reflux condenser, and mechanical stirrer.
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromo-4-chlorobenzene (1.1 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a color change. If it doesn't start, gentle warming may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Addition to Oxetan-3-one:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Dissolve oxetan-3-one (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to afford 3-(4-chlorophenyl)oxetan-3-ol as a white solid.
-
Rationale: The highly polarized carbon-magnesium bond of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[10]
Step 3: Synthesis of this compound
This transformation is achieved via the Ritter reaction, which is effective for converting tertiary alcohols into N-alkyl amides, followed by hydrolysis and salt formation.[7][8][9]
Materials:
-
3-(4-Chlorophenyl)oxetan-3-ol
-
Acetonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Ritter Reaction:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to -10 °C, add concentrated sulfuric acid (3.0 eq).
-
Slowly add a solution of 3-(4-chlorophenyl)oxetan-3-ol (1.0 eq) in acetonitrile (5.0 eq), keeping the internal temperature below 0 °C.
-
After the addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
-
Hydrolysis of the Amide Intermediate:
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution to pH > 12 by the slow addition of concentrated NaOH solution, keeping the mixture cool in an ice bath. This hydrolyzes the intermediate N-acetylic amine.
-
Extract the resulting aqueous slurry with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base of 3-(4-chlorophenyl)oxetan-3-amine.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or dioxane (1.1 eq) with vigorous stirring.
-
The hydrochloride salt should precipitate as a white solid. If precipitation is slow, cooling the mixture or adding a co-solvent like heptane can induce crystallization.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Caption: Simplified mechanism of the Ritter Reaction.
Data Summary and Quality Control
| Step | Product | Form | Molecular Weight ( g/mol ) | Typical Yield | Key Analytical Techniques |
| 1 | Oxetan-3-one | Colorless Liquid | 72.06 | 65-75% | ¹H NMR, ¹³C NMR, GC-MS |
| 2 | 3-(4-Chlorophenyl)oxetan-3-ol | White Solid | 184.62 | 80-90% | ¹H NMR, ¹³C NMR, LC-MS, m.p. |
| 3 | 3-(4-Chlorophenyl)oxetan-3-amine HCl | White Solid | 220.10 | 70-85% (from alcohol) | ¹H NMR, ¹³C NMR, LC-MS, Elemental Analysis, m.p. |
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons (doublets around 7.5 ppm), oxetane methylene protons (doublets of doublets or multiplets around 4.5-5.0 ppm), and broad signals for the amine protons.
-
LC-MS: Correct mass-to-charge ratio for the protonated free base [M+H]⁺.
-
Elemental Analysis: Calculated values for C, H, N, and Cl should be within ±0.4% of the found values.
Conclusion
The synthetic route detailed in these application notes provides a reliable and scalable method for producing multi-gram quantities of this compound. By leveraging a modern, efficient synthesis for the key oxetan-3-one intermediate and employing robust, well-understood chemical transformations for subsequent steps, this guide offers a practical pathway for researchers and drug development professionals. Careful attention to the described safety protocols and reaction conditions is paramount to achieving high yields and purity in a safe and reproducible manner.
References
- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
Application Notes: Characterizing 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride with In Vitro Cell-Based Assays
Introduction
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is a synthetic small molecule featuring a substituted phenyl ring and an oxetane moiety. Its structural architecture bears a resemblance to known monoamine reuptake inhibitors, which are a cornerstone for therapeutics targeting neuropsychiatric disorders. These inhibitors function by blocking the activity of neurotransmitter transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the extracellular concentrations of these neurotransmitters.[1][2]
Given the structural alerts, it is hypothesized that this compound may act as an inhibitor of SERT and/or NET. This application note provides a comprehensive, two-stage protocol for the initial characterization of this compound. The first stage establishes a safe therapeutic window by assessing its general cytotoxicity. The second stage directly tests the hypothesis by functionally evaluating its inhibitory activity on human SERT and NET expressed in a robust cell-based system.
These protocols are designed for researchers in drug discovery and pharmacology to obtain reliable, reproducible data on the compound's potency and cellular effects.
PART 1: Preliminary Cytotoxicity Assessment using a Lactate Dehydrogenase (LDH) Assay
Scientific Rationale: Before assessing the functional activity of a compound, it is imperative to determine the concentration range at which it does not cause non-specific cell death. A high concentration of a compound might inhibit transporter uptake simply by killing the cells. The Lactate Dehydrogenase (LDH) assay is a trusted method for quantifying cytotoxicity.[3] It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of cytotoxicity.[4] The amount of LDH released is directly proportional to the number of dead cells.
Materials and Reagents
-
Compound: this compound (CAS: 1245782-61-9)[5]
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Commercial LDH Cytotoxicity Assay Kit (e.g., Pierce LDH Cytotoxicity Assay Kit or similar).[4]
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
0.25% Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
96-well, clear, flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm.
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).
-
Experimental Workflow: LDH Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the LDH release assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in culture medium to achieve final assay concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). The final DMSO concentration in all wells should be ≤ 0.5%.
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the desired concentrations of the compound.
-
Assay Controls: It is critical to include the following controls on the same plate[4][8]:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Spontaneous LDH Release: Untreated cells (medium only) to measure baseline LDH release.
-
Maximum LDH Release: A set of untreated wells to which the kit's Lysis Buffer will be added 45 minutes before the end of the incubation period. This serves as the 100% cytotoxicity control.
-
Medium Background: Wells containing only culture medium to measure background absorbance.
-
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 48 hours).
-
LDH Measurement:
-
Following incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH Reaction Mixture according to the manufacturer's protocol and add 50 µL to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm (formazan) and 680 nm (plate background) using a microplate reader.
Data Analysis and Presentation
-
Correct Absorbance: Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Calculate % Cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]
-
Determine CC₅₀: Plot the % Cytotoxicity against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the 50% cytotoxic concentration (CC₅₀).
-
Summarize Data: Present the results in a clear, tabular format.
| Cell Line | Assay Type | Incubation Time (h) | CC₅₀ (µM) ± SD |
| HEK293 | LDH Assay | 48 | [Insert Value] |
PART 2: Neurotransmitter Transporter Uptake Inhibition Assay
Scientific Rationale: This functional assay directly measures the ability of the test compound to inhibit the uptake of a specific neurotransmitter. The assay utilizes HEK293 cells stably overexpressing a single human transporter (hSERT or hNET).[9][10] These engineered cell lines provide a robust and specific system, as parental HEK293 cells have negligible endogenous transporter activity. The protocol uses a fluorescent substrate that mimics natural neurotransmitters, offering a safe and high-throughput alternative to traditional radiolabeled assays.[11][12][13] The principle involves incubating the cells with the test compound before adding a fluorescent substrate. If the compound inhibits the transporter, less substrate will enter the cells, resulting in a lower intracellular fluorescence signal.
Materials and Reagents
-
Compound: this compound.
-
Cell Lines:
-
HEK293 cells stably expressing human SERT (HEK-hSERT).
-
HEK293 cells stably expressing human NET (HEK-hNET).
-
-
Assay Kit: A commercial fluorescent neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[13] These kits typically provide a fluorescent substrate and a masking dye that quenches extracellular fluorescence.
-
Positive Controls:
-
Reagents:
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
DMSO, cell culture grade.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
96- or 384-well, black-walled, clear-bottom cell culture plates.
-
Fluorescence microplate reader with bottom-read capability (Excitation/Emission appropriate for the kit's fluorophore).
-
Experimental Workflow: Transporter Uptake Inhibition Assay
Caption: Workflow for the fluorescent neurotransmitter transporter uptake inhibition assay.
Step-by-Step Protocol
-
Cell Seeding: Plate HEK-hSERT or HEK-hNET cells in a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells/well.[13] Incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive controls (Fluoxetine for SERT, Desipramine for NET) in assay buffer at 2x the final concentration. The concentration range should be guided by the cytotoxicity data, typically spanning from 0.1 nM to 10 µM.
-
Assay Initiation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of assay buffer.
-
Add 50 µL of the 2x compound dilutions or 2x control solutions to the appropriate wells.
-
-
Pre-incubation: Incubate the plate for 10-30 minutes at 37°C. This step allows the inhibitor to bind to the transporter before the substrate is introduced.[13]
-
Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions. Add 50 µL of this solution to all wells.
-
Data Acquisition: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence signal. The measurement can be performed in two modes:
-
Kinetic Mode: Read fluorescence every 1-2 minutes for 20-30 minutes. The rate of uptake (slope of the fluorescence curve) is used for analysis.
-
Endpoint Mode: Incubate the plate for a fixed time (e.g., 20 minutes) at 37°C, then read the final fluorescence value.
-
-
Assay Controls:
-
0% Inhibition (Maximum Uptake): Wells with cells treated only with vehicle (assay buffer + DMSO).
-
100% Inhibition (Background): Wells with cells treated with a high concentration of a known potent inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
Data Analysis and Presentation
-
Calculate Percent Inhibition: For each test concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * [1 - (Signal_TestCompound - Signal_100%Inhibition) / (Signal_0%Inhibition - Signal_100%Inhibition)]
-
Determine IC₅₀: Plot the % Inhibition against the log of the compound concentration. Use non-linear regression analysis with a four-parameter logistic model to fit the data and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of substrate uptake.[14][15]
-
Summarize Data: Present the IC₅₀ values in a comprehensive table for easy comparison.
| Transporter | Test Compound | Positive Control | IC₅₀ (nM) ± SD (Test Compound) | IC₅₀ (nM) ± SD (Positive Control) |
| hSERT | This compound | Fluoxetine | [Insert Value] | [Insert Value, e.g., ~5-15 nM] |
| hNET | This compound | Desipramine | [Insert Value] | [Insert Value, e.g., ~1-5 nM] |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By first establishing the compound's cytotoxicity profile and then quantifying its inhibitory potency against the human serotonin and norepinephrine transporters, researchers can efficiently determine its potential as a monoamine reuptake inhibitor. This foundational data is critical for guiding further preclinical development, including selectivity screening against other transporters and subsequent in vivo efficacy studies.
References
- 1. bioivt.com [bioivt.com]
- 2. bioivt.com [bioivt.com]
- 3. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) [cymitquimica.com]
- 6. Drug Transporter Assays - PortaCellTec Biosciences GmbH [portacelltec.de]
- 7. Ready-to-use HEK293 Cell-based In Vitro Plates [pharma-industry-review.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transporter Interaction - Creative Biolabs [creative-biolabs.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
Welcome to the technical support guide for the synthesis of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The inherent strain of the oxetane ring presents unique challenges, primarily its susceptibility to ring-opening under various conditions.[1][2] This guide provides field-proven insights and validated protocols to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to 3-(4-Chlorophenyl)oxetan-3-amine?
A common and effective strategy starts from the commercially available oxetan-3-one. A modular, two-step approach involves the formation of an amine-benzotriazole intermediate by reacting oxetan-3-one with a secondary amine and benzotriazole. This "spring-loaded" adduct can then react with an organometallic reagent, such as a Grignard reagent derived from 4-chlorobromobenzene, to install the chlorophenyl group and form the desired tertiary amine precursor. Subsequent deprotection steps would yield the primary amine.[3] An alternative involves a Strecker synthesis on oxetan-3-one to form a 3-amino-3-cyanooxetane intermediate, followed by functional group manipulation.[4]
Q2: What are the most critical parameters to control during this synthesis?
The three most critical parameters are temperature, pH, and reagent purity.
-
Temperature: Due to the strained four-membered ring, oxetanes are thermally sensitive.[1] Many reactions, particularly those involving strong nucleophiles or reductants like LiAlH4, require sub-zero temperatures (e.g., -30 to -10 °C) to prevent decomposition and ring-opening side reactions.[4]
-
pH: The oxetane ring is highly susceptible to opening under strongly acidic conditions.[1] Workup and purification steps must be carefully managed to avoid prolonged exposure to strong acids. The final hydrochloride salt formation should be performed under controlled conditions, often using HCl in an anhydrous solvent like dioxane or ether.[5][6]
-
Reagent Purity: The quality of reagents, especially organometallics (like Grignard reagents) and hydrides, is crucial. Impurities can lead to side reactions or reaction stalling.
Q3: How can I minimize the formation of ring-opened byproducts?
Minimizing ring-opening is the primary challenge. Key strategies include:
-
Use Mild Conditions: Employ mildly basic or neutral conditions whenever possible. For instance, basic hydrolysis is often preferred over acidic hydrolysis for ester or nitrile groups attached to the oxetane core.[4]
-
Avoid Strong Lewis Acids: Strong Lewis acids can readily coordinate to the oxetane oxygen, facilitating ring cleavage. If a Lewis acid is necessary, use it at low temperatures and for the shortest possible time.
-
Strategic Synthesis Planning: Install the oxetane motif late in the synthetic sequence to avoid exposing it to harsh reaction conditions required for other transformations.[1]
Q4: What is the best method for purifying the final hydrochloride salt?
The most common method for purifying the final product is recrystallization. After forming the hydrochloride salt by treating the free amine with a solution of HCl in a suitable solvent (e.g., ethereal HCl, HCl in dioxane), a solid precipitate is typically formed.[5] This solid can be washed with a non-polar solvent like heptane or methyl tert-butyl ether (MTBE) and then recrystallized from a suitable solvent system, such as acetonitrile or an ethanol/ether mixture, to achieve high purity.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Overall Reaction Yield
A low yield can stem from multiple points in the synthetic sequence. The following workflow provides a systematic approach to identifying and resolving the issue.
Caption: Troubleshooting workflow for low reaction yield.
Table 1: Comparison of Reaction Conditions for Key Transformations
| Step | Reagents & Conditions | Typical Yield | Key Considerations & Reference |
| Amide Reduction | AlH₃, -78 °C to -50 °C | Moderate | Attempts with NaBH₄ or LiAlH₄ often lead to decomposition of oxetane-containing amides.[4] |
| Ester Reduction | NaBH₄, 0 °C | Good | A milder alternative to LiAlH₄, which can cause decomposition at temperatures above 0 °C.[4] |
| N-Bn Debenzylation | 20% Pearlman's catalyst (Pd(OH)₂/C), 80 bar H₂, 60 °C | Quantitative | A robust method for removing the N-benzyl protecting group without affecting the oxetane ring.[4] |
| HCl Salt Formation | 4M HCl in dioxane, 0-12 °C | ~63% | Temperature control is critical to prevent degradation during acidification.[5] |
Issue 2: Formation of Significant Impurities
Impurity profiling is essential for optimizing the reaction. The most common impurity is the ring-opened diol, formed by the nucleophilic attack of water or other nucleophiles on the protonated oxetane.
Table 2: Common Impurities and Their Mitigation
| Impurity Structure | Probable Cause | Recommended Action |
| HO-(CH₂)₂-C(NH₂)(4-ClPh)-CH₂OH | Acid-catalyzed ring-opening during reaction or aqueous workup. | Maintain neutral or slightly basic pH during workup. Use anhydrous conditions for reactions.[1] |
| 3-(4-Chlorophenyl)oxetan-3-ol | Incomplete conversion of a hydroxyl intermediate or hydrolysis of a precursor. | Ensure complete reaction by monitoring with TLC/LC-MS. Use anhydrous solvents.[7] |
| Starting Material | Incomplete reaction. | See "Low Yield" troubleshooting guide above. |
Detailed Protocol: Final Salt Formation and Purification
This protocol provides a validated method for converting the free amine to the hydrochloride salt and subsequent purification.
Objective: To isolate 3-(4-Chlorophenyl)oxetan-3-amine as a high-purity hydrochloride salt.
Procedure:
-
Dissolution: Dissolve the crude 3-(4-Chlorophenyl)oxetan-3-amine free base in a minimal amount of a suitable anhydrous solvent, such as 2-methyltetrahydrofuran or diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath. This minimizes potential degradation during the exothermic acidification step.
-
Acidification: Add a solution of 4M HCl in dioxane (or a similar anhydrous HCl source) dropwise to the stirred solution.[5] Monitor the pH to ensure it reaches approximately 1-2. Crucially, maintain the internal temperature below 12 °C during the addition.[5]
-
Precipitation: Upon addition of HCl, the hydrochloride salt should precipitate as a solid. Allow the mixture to warm to room temperature and continue stirring for at least 2-4 hours to ensure complete precipitation.[5]
-
Isolation: Filter the solid using a Büchner funnel. Wash the filter cake with a cold, non-polar solvent (e.g., heptane or MTBE) to remove any non-polar impurities.[5]
-
Drying: Dry the solid under vacuum at a low temperature (e.g., 30-40 °C) to yield the crude hydrochloride salt.
-
Recrystallization (Optional): For higher purity, recrystallize the solid from a suitable solvent like acetonitrile.[6] Dissolve the salt in a minimal amount of boiling solvent, then allow it to cool slowly to form crystals. Filter and dry as before.
Reaction Pathway Overview
The following diagram illustrates a generalized synthetic pathway from oxetan-3-one, highlighting the critical stages where yield loss or impurity formation can occur.
Caption: Generalized synthetic pathway and critical control points.
By understanding the inherent reactivity of the oxetane core and implementing the controls outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
Purification challenges of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride from reaction mixtures
Welcome to the Technical Support Center for the purification of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable building block. The inherent polarity of the amine hydrochloride and the strained oxetane ring can present unique purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable protocols.
Problem 1: Low Yield or No Precipitation During Recrystallization
Q: I've completed the synthesis of this compound, but upon attempting recrystallization, I'm getting very low yields, or the product refuses to crystallize, instead forming an oil. What's going wrong?
A: This is a common challenge when working with polar hydrochloride salts, which can be hygroscopic and have high solubility in certain solvents. "Oiling out" or failure to crystallize can be attributed to several factors, including solvent choice, the presence of impurities, and cooling rate.[1][2]
Underlying Causes and Solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility for it when cold. For highly polar salts like this one, single-solvent systems may not be effective.
-
Presence of Impurities: Impurities can act as a "eutectic mixture," depressing the melting/crystallization point and promoting oil formation.[1]
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and the formation of an oil rather than crystals.[1]
Troubleshooting Protocol: Optimizing Recrystallization
-
Solvent Screening:
-
Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
For polar hydrochloride salts, consider polar protic solvents like isopropanol (IPA), ethanol, or methanol.[3]
-
Often, a binary solvent system is more effective. A good starting point is a solvent in which the compound is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is poorly soluble (e.g., ethyl acetate, diethyl ether, or heptane).[4]
-
-
Step-by-Step Recrystallization with a Binary Solvent System (e.g., Methanol/Ethyl Acetate): a. Dissolve the crude this compound in a minimal amount of hot methanol. b. If insoluble impurities are present, perform a hot filtration. c. Slowly add ethyl acetate to the hot solution until you observe persistent cloudiness. d. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution. e. Allow the flask to cool slowly to room temperature. To encourage slow cooling, you can wrap the flask in glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. f. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation. g. Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate. h. Dry the crystals under vacuum.
dot
Caption: Workflow for binary solvent recrystallization.
Problem 2: Product Streaking or Poor Separation During Flash Chromatography
Q: I'm trying to purify the free base of 3-(4-Chlorophenyl)oxetan-3-amine before converting it to the hydrochloride salt, but it's streaking badly on my silica gel column. How can I improve the separation?
A: The basicity of the amine is the primary cause of streaking on acidic silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[5]
Underlying Causes and Solutions:
-
Acid-Base Interaction: The lone pair of electrons on the amine nitrogen forms a strong interaction with the acidic protons of the silica gel.
-
Inappropriate Mobile Phase: A purely neutral mobile phase is often insufficient to overcome this interaction.
Troubleshooting Protocol: Modified Flash Chromatography
-
Mobile Phase Modification:
-
The most common solution is to add a small amount of a basic modifier to your mobile phase to "neutralize" the silica surface.[5]
-
A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. To this, add 0.5-2% of triethylamine (Et3N) or a few drops of ammonium hydroxide.[5][6]
-
-
Alternative Stationary Phases:
-
If streaking persists, consider using a different stationary phase.
-
Amine-functionalized silica: This is an excellent choice for the purification of basic compounds as it minimizes the acid-base interactions.[5]
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying amines.
-
dot
Caption: Troubleshooting poor chromatographic separation of amines.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my this compound sample?
A1: Impurities can arise from starting materials, side reactions, or degradation.[7] For this specific molecule, potential impurities include:
-
Unreacted Starting Materials: Such as 3-(4-chlorophenyl)oxetan-3-one.
-
Byproducts of Oxetane Ring Formation: The synthesis of the oxetane ring can sometimes be challenging and may lead to the formation of diol precursors or rearrangement products.[8][9]
-
Products of Ring-Opening: The strained oxetane ring can be susceptible to ring-opening under strongly acidic conditions, leading to the formation of diol or other derivatives.[10]
-
Over-alkylation Products: If the amine is formed via reductive amination, di-alkylation can occur.
-
Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities. You can compare your spectra to known reference spectra or use tables of common solvent and impurity shifts.[11][12][13][14]
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is excellent for quantifying purity and detecting even minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic pH is a good starting point for method development.[15][16][17]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound and can help in identifying the mass of any impurities.
-
Melting Point: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point.
Q3: My purified hydrochloride salt is still an oil or a sticky solid. What can I do?
A3: This often indicates the presence of residual solvent or that the salt is hygroscopic and has absorbed atmospheric moisture.
-
Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can sometimes induce solidification and help remove non-polar impurities.
-
Alternative Salt Formation: If the hydrochloride salt consistently proves difficult to handle, consider forming a different salt, such as a mesylate or tartrate, which may have more favorable crystalline properties.[2]
Q4: Is it better to purify the free base or the hydrochloride salt?
A4: This depends on the nature of the impurities.
-
Purifying the free base by chromatography is effective for removing non-basic organic impurities. The purified free base can then be converted to the hydrochloride salt.
-
Purifying the hydrochloride salt by recrystallization is effective for removing impurities with different solubility profiles.
A common and effective strategy is to perform a preliminary purification of the free base (e.g., by chromatography) followed by the final purification of the hydrochloride salt via recrystallization.
| Purification Method | Target Form | Effective for Removing | Key Considerations |
| Flash Chromatography | Free Base | Non-basic organic impurities, starting materials | Requires a basic modifier (e.g., Et3N) in the mobile phase to prevent streaking on silica gel.[5] |
| Recrystallization | Hydrochloride Salt | Impurities with different solubility profiles | Requires careful solvent selection (often a binary system) and slow cooling to avoid oiling out.[1] |
| Acid-Base Extraction | Both | Acidic or basic impurities | Can be used as a preliminary cleanup step. The amine is extracted into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase.[18][19] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. rsc.org [rsc.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. researchgate.net [researchgate.net]
- 16. ptfarm.pl [ptfarm.pl]
- 17. rjptonline.org [rjptonline.org]
- 18. youtube.com [youtube.com]
- 19. Workup [chem.rochester.edu]
Technical Support Center: Improving the Solubility of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride in DMSO
Welcome to the technical support center for handling 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO).
Understanding the Challenge: The Nature of the Compound and Solvent
This compound is a salt, specifically the hydrochloride salt of a primary amine. This structure confers a high degree of polarity due to the charged ammonium group (-NH3+) and the chloride counter-ion.[1][2] While DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, issues can still arise when attempting to dissolve hydrochloride salts.[3][4][5]
The primary challenge stems from the ionic nature of the hydrochloride salt. While DMSO is polar, its mechanism of solvation differs from protic solvents like water. This can sometimes lead to lower than expected solubility for certain salts. Furthermore, factors such as the crystalline structure of the solid and the presence of trace amounts of water in the DMSO can significantly impact the dissolution process.[6][7]
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in DMSO at my target concentration. What are the initial steps I should take?
A1: When facing initial solubility challenges, a systematic approach using mechanical and thermal energy is recommended before exploring more complex chemical modifications.
-
Initial Troubleshooting Steps:
-
Vortexing/Stirring: Ensure vigorous and prolonged mixing to maximize the interaction between the solute and the solvent.[8]
-
Sonication: Utilize a bath sonicator to break down compound aggregates and enhance dissolution through cavitation.[9][10] This method introduces energy locally without significant bulk heating.
-
Gentle Warming: Carefully warm the solution in a water bath. An initial temperature of 37°C is a good starting point.[8] It's crucial to monitor the temperature to avoid compound degradation.
-
Q2: I've heated the mixture, but the compound still hasn't fully dissolved. How high can I safely heat my DMSO solution?
A2: While heating can improve solubility, it must be done with caution. DMSO is thermally stable at lower temperatures but can begin to decompose near its boiling point (189°C).[3][11] More importantly, the presence of acids or bases can catalyze this decomposition at significantly lower temperatures.[12][13] For most laboratory applications, it is advisable not to exceed 60-80°C to maintain a wide safety margin and prevent compound degradation. Always monitor for any color changes in the solution, which could indicate decomposition.
Q3: My compound dissolved in DMSO initially but precipitated out of solution over time or after a freeze-thaw cycle. Why is this happening and how can I prevent it?
A3: This is a common issue often attributed to two main factors:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere.[6] The presence of water can decrease the solubility of many organic compounds in DMSO, leading to precipitation.[7]
-
Supersaturation: The initial preparation method (e.g., heating) may have created a supersaturated solution. Upon cooling or introduction of a nucleation site (like from a freeze-thaw cycle), the excess solute precipitates out.
-
Preventative Measures:
-
Use Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous DMSO to minimize water content.
-
Proper Storage: Store stock solutions in tightly sealed vials, consider using a desiccant, and aliquot solutions to minimize the number of freeze-thaw cycles and exposure to air.[6]
-
Re-dissolution: If precipitation occurs, gentle warming and sonication can often bring the compound back into solution.[8][9]
-
Q4: Can I use a co-solvent to improve the solubility of this compound in DMSO?
A4: Yes, using a co-solvent can be an effective strategy. The goal is to modify the overall polarity and hydrogen bonding characteristics of the solvent system to better accommodate the solute.[14][15]
-
Co-solvent Selection:
-
Polar Protic Solvents: Small amounts of solvents like ethanol or methanol can sometimes improve the solvation of the hydrochloride salt. However, be mindful that this will alter the properties of the DMSO solution.
-
Other Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is another strong polar aprotic solvent that could be considered as a co-solvent with DMSO.[16]
-
It is crucial to ensure the chosen co-solvent is compatible with your downstream experimental conditions.
Q5: Would converting the hydrochloride salt to the free amine improve its solubility in DMSO?
A5: This is an advanced but highly effective strategy, particularly if the goal is to dissolve the compound in less polar organic solvents.[1] The free amine form of 3-(4-Chlorophenyl)oxetan-3-amine is significantly less polar than its hydrochloride salt. While DMSO is a good solvent for many salts, if you are still facing issues, converting to the free base might offer better solubility characteristics.
This conversion is typically achieved by adding a mild, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to a suspension of the hydrochloride salt.[1] The resulting free amine should be more soluble, and the amine hydrochloride byproduct will precipitate and can be removed by filtration. This approach is common in organic synthesis, for example, before a peptide coupling reaction.[1] Caution: This chemical modification changes the nature of your compound and should only be performed if it is compatible with your experimental design.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a structured workflow for addressing solubility issues with this compound in DMSO.
Tier 1: Physical Dissolution Enhancement
These methods should be your first line of action as they do not chemically alter your compound or solvent system.
| Problem | Recommended Action | Key Considerations |
| Incomplete Dissolution at Room Temperature | 1. Vortex/Stir: Vigorously mix for 5-10 minutes. 2. Sonicate: Place in a bath sonicator for 15-30 minutes.[10] | Ensure the vial is securely capped. Sonication can cause a modest increase in bulk temperature.[9] |
| Precipitation After Preparation | 1. Gentle Warming: Warm the solution to 37-50°C while stirring. 2. Re-sonicate: Sonicate the warmed solution for 10-15 minutes. | Avoid excessive heat to prevent degradation.[1] This may indicate a supersaturated solution or water absorption. |
Tier 2: Environmental and Solvent Optimization
If physical methods are insufficient, optimizing the solvent environment is the next logical step.
| Problem | Recommended Action | Key Considerations |
| Persistent Solubility Issues | 1. Use Anhydrous DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. 2. Consider Co-solvents: Add a small percentage (e.g., 1-10%) of a compatible co-solvent like ethanol or DMF.[14] | Water is a common culprit for reduced solubility of organic compounds in DMSO.[6][7] Co-solvents will change the properties of your stock solution and must be validated for your specific assay. |
| Precipitation Upon Dilution in Aqueous Buffers | 1. Optimize Dilution: Add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous mixing.[17] 2. Pre-warm Media: Having the aqueous medium at 37°C can help.[17] 3. Lower Final Concentration: The issue may be the compound's low aqueous solubility, not its DMSO solubility. | This is a common issue when transferring from a strong organic solvent to an aqueous environment.[18] |
Tier 3: Chemical Modification (Advanced)
This approach should only be considered if the above methods fail and a chemical change to the solute is permissible for your application.
| Problem | Recommended Action | Key Considerations |
| Inherent Low Solubility of the Salt Form | Conversion to Free Amine: Neutralize the hydrochloride salt with a suitable base (e.g., triethylamine) to generate the more organic-soluble free amine.[1] | This fundamentally changes the compound. This is a synthetic chemistry procedure and should be performed with appropriate expertise and safety precautions. The resulting solution will contain the free amine and the triethylamine hydrochloride salt. |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure with Physical Enhancement
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes.
-
Place the vial in a bath sonicator and sonicate for 15-30 minutes. Check for dissolution.
-
If undissolved material remains, place the vial in a water bath set to 40°C for 10-15 minutes with intermittent vortexing.
-
Allow the solution to cool to room temperature. A stable, clear solution indicates success. If precipitation occurs upon cooling, the solution may be supersaturated.
Protocol 2: Conversion to Free Amine for Enhanced Solubility
Disclaimer: This protocol involves a chemical reaction and should be performed by personnel trained in synthetic chemistry techniques in a fume hood.
-
Suspend the this compound (1 equivalent) in your desired volume of DMSO.
-
Cool the suspension in an ice bath to 0°C.
-
While stirring, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.1 equivalents) dropwise.
-
Stir the mixture at 0°C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
The solid starting material should be replaced by a new precipitate, which is the triethylamine hydrochloride salt. The desired free amine is now dissolved in the DMSO.
-
For many applications, this solution can be used directly. Alternatively, the triethylamine hydrochloride can be removed by centrifugation and decanting the supernatant.
Visualizing the Workflow
Caption: Troubleshooting workflow for dissolving 3-(4-Chlorophenyl)oxetan-3-amine HCl in DMSO.
Final Recommendations
When working with this compound in DMSO, a patient and methodical approach is key. Always begin with the least invasive methods—vigorous mixing, sonication, and gentle heating—before considering changes to the solvent system or chemical modification of the compound. The hygroscopic nature of DMSO is a critical factor; using anhydrous solvent and proper storage techniques can prevent many common solubility problems.[6][7] By following the structured troubleshooting guide and protocols outlined above, researchers can effectively overcome solubility challenges and ensure the successful preparation of their experimental solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. benchchem.com [benchchem.com]
- 7. High throughput sonication: evaluation for compound solubilization. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. ziath.com [ziath.com]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Troubleshooting oxetane ring instability under acidic or basic conditions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting for a common challenge in synthetic and medicinal chemistry: the instability of the oxetane ring under acidic or basic conditions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of working with these valuable four-membered heterocycles.
Frequently Asked Questions (FAQs)
Q1: My oxetane-containing compound is degrading. What are the most likely causes?
Oxetane rings possess significant ring strain (approximately 107 kJ/mol), making them susceptible to ring-opening reactions, particularly in the presence of strong acids or bases which can act as catalysts.[1][2] The stability of the oxetane is also highly dependent on its substitution pattern; for instance, 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of external nucleophiles.[3]
Initial Troubleshooting Workflow:
Caption: Initial diagnostic workflow for oxetane degradation.
Q2: Are all oxetanes equally unstable in acidic conditions?
No, this is a common misconception.[3] While oxetanes are generally more prone to ring-opening under acidic conditions, their stability is significantly influenced by their substitution. 3,3-disubstituted oxetanes are notably more stable.[3][4] Conversely, oxetanes with electron-donating groups at the C2 position, or those containing an internal nucleophile like a nearby alcohol or amine, can be more susceptible to ring-opening.[3][4]
Part 1: Troubleshooting Instability Under Acidic Conditions
Acid-catalyzed ring-opening is a primary concern when working with oxetanes. The process is initiated by the protonation of the oxetane's oxygen atom, which activates the ring for nucleophilic attack.[5][6][7]
Core Problem: Balancing the need for acid catalysis in a desired reaction with the prevention of unwanted oxetane ring-opening.
Issue: My reaction requires a strong Brønsted or Lewis acid, but it's destroying my oxetane starting material.
This scenario requires a careful selection of the acid catalyst and optimization of reaction conditions to favor the intended transformation over the degradation pathway.
Mechanism of Acid-Catalyzed Ring Opening
Caption: General mechanism for acid-catalyzed oxetane ring-opening.
Solutions & Protocols
1. Catalyst Selection:
-
Weaker Acids: If possible, switch from strong acids like H₂SO₄ or HCl to milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids.[6][8][9] Lewis acids like In(OTf)₃ or scandium-based complexes can sometimes promote desired reactions without extensive oxetane degradation.[5][8]
-
Solid-Supported Acids: Using a solid-supported acid can offer better control and easier removal, potentially reducing contact time and degradation.
2. Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature is often crucial. Many ring-opening processes have a higher activation energy than the desired reaction.
-
Solvent: Aprotic solvents (e.g., CH₂Cl₂) can sometimes be preferable to protic solvents (e.g., MeOH) as the solvent itself can act as a nucleophile, leading to undesired byproducts.[7]
Experimental Protocol: Screening Acid Catalysts
-
Setup: Prepare multiple small-scale reactions (0.1 mmol) in parallel under an inert atmosphere.
-
Reagents: To each vial, add the oxetane substrate (1 equiv.) and the desired reaction partner in your chosen aprotic solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a different acid catalyst (0.1 equiv.) to each vial. Include a control vial with no acid.
-
Monitoring: Stir all reactions at a set temperature (e.g., 0 °C or room temperature). Monitor the progress by TLC or LC-MS at 1-hour intervals for 6 hours.
-
Analysis: Compare the ratio of desired product to ring-opened byproduct for each catalyst.
Table 1: Illustrative Acid Catalyst Compatibility
| Catalyst | Relative Strength | Typical % Ring Opening (Illustrative) | Notes |
| Trifluoroacetic Acid (TFA) | Strong Brønsted | >80% | Often too harsh, causes rapid decomposition.[10] |
| p-Toluenesulfonic Acid (TsOH) | Moderate Brønsted | 10-30% | A good starting point for optimization.[3][4] |
| Scandium Triflate (Sc(OTf)₃) | Moderate Lewis | <15% | Can be highly effective and selective.[9] |
| Zinc Chloride (ZnCl₂) | Mild Lewis | <5% | Suitable for sensitive substrates. |
Part 2: Troubleshooting Instability Under Basic Conditions
Oxetanes are generally more stable under basic conditions than acidic ones.[10][11] However, strong, nucleophilic bases can still promote ring-opening via an SN2 mechanism.
Core Problem: Degradation occurs when a reagent is both a strong base and a potent nucleophile.
Issue: My purification on basic alumina or reaction with a strong base (e.g., NaOH) is causing my oxetane to decompose.
This issue highlights the need to differentiate between basicity and nucleophilicity. While a base may be required to deprotonate a substrate, its nucleophilic character might be an undesired liability.
Solutions & Protocols
1. Reagent Choice:
-
Non-Nucleophilic Bases: For reactions requiring deprotonation, use sterically hindered, non-nucleophilic bases. Examples include lithium diisopropylamide (LDA), potassium tert-butoxide (KOtBu), or triazabicyclodecene (TBD).[3][4]
-
Inorganic Carbonates: For milder applications, bases like potassium carbonate (K₂CO₃) are often compatible and show minimal degradation.[12]
2. Purification Strategy:
-
Avoid Basic Alumina: If instability is observed, use silica gel for chromatography. If the compound is acid-sensitive, silica can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
Aqueous Workup: Use milder bases like sodium bicarbonate for aqueous washes instead of sodium hydroxide.
Experimental Protocol: Assessing Base Stability
-
Setup: Dissolve the oxetane substrate (0.1 mmol) in a suitable solvent (e.g., THF) in three separate vials.
-
Reagent Addition:
-
Vial 1: Add 1M NaOH (1.2 equiv.).
-
Vial 2: Add K₂CO₃ (1.2 equiv.).
-
Vial 3: Add KOtBu (1.2 equiv.).
-
-
Monitoring: Stir the reactions at room temperature and monitor by LC-MS over 24 hours.
-
Analysis: Quantify the percentage of remaining starting material to determine stability.
Table 2: Illustrative Base Reagent Compatibility
| Base | Nucleophilicity | Typical % Degradation (Illustrative) | Common Use Case |
| Sodium Hydroxide (NaOH) | High | 10-40% | Saponification (high risk for oxetanes).[11] |
| Potassium Carbonate (K₂CO₃) | Low | <5% | Mild deprotonations, ester hydrolysis. |
| Potassium tert-Butoxide (KOtBu) | Low (sterically hindered) | <2% | Strong, non-nucleophilic base.[3][4] |
| Triethylamine (Et₃N) | Low | <1% | Organic soluble base, scavenger. |
By understanding the underlying mechanisms and carefully selecting reagents and conditions, the stability of the oxetane ring can be effectively managed, enabling its successful incorporation into complex molecules.
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Testing the degradation effects of three reagents on various antineoplastic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for amination of 3-(4-chlorophenyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the optimization of reaction conditions for the amination of 3-(4-chlorophenyl)oxetane. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested advice to help you navigate the complexities of this challenging transformation.
Introduction
The palladium-catalyzed amination of aryl halides, a cornerstone of modern synthetic chemistry known as the Buchwald-Hartwig amination, provides a powerful tool for the construction of carbon-nitrogen bonds.[1][2][3] The incorporation of the oxetane motif is of significant interest in medicinal chemistry, as it can improve physicochemical properties such as solubility and metabolic stability.[4][5][6][7] However, the amination of substrates like 3-(4-chlorophenyl)oxetane presents unique challenges, including the lower reactivity of aryl chlorides compared to bromides or iodides and the potential for the oxetane ring to undergo undesired side reactions.[4][6][8][9]
This guide is designed to be a dynamic resource, offering troubleshooting advice and answers to frequently asked questions to empower you to overcome common hurdles and achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Issue 1: Low to No Product Yield
Question: My reaction shows very low conversion of the 3-(4-chlorophenyl)oxetane starting material, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in a Buchwald-Hartwig amination of an aryl chloride is a common issue that can stem from several factors.[10] Here’s a systematic approach to diagnosing and solving the problem:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount for the successful amination of aryl chlorides.[8]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[8] Consider using a G3 or G4 Buchwald precatalyst.
-
Ligand Selection: Aryl chlorides require highly active, bulky, and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[2][11] For this substrate, ligands from the biarylphosphine class, such as XPhos, SPhos, or BrettPhos, are excellent starting points.[11][12] If you are using a first-generation ligand, it is likely not active enough for this transformation.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the active nucleophile.
-
Strength and Solubility: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your amine substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures or catalyst loadings.[10][12]
-
Oxetane Stability: While the 3-aryl-3-substituted oxetane core is generally more stable than other substitution patterns, harsh basic conditions could potentially lead to side reactions.[6] However, the oxetane ring has been shown to be stable to conditions employing KOtBu.[6][7]
-
-
Solvent and Temperature:
-
Solvent Choice: Anhydrous, degassed aprotic solvents are essential for reproducible results. Toluene, dioxane, and THF are commonly used.[8][13] Ensure your solvent is rigorously dried and purged with an inert gas (e.g., argon or nitrogen) before use.
-
Reaction Temperature: Amination of aryl chlorides often requires elevated temperatures (typically 80-120 °C) to drive the reaction to completion.[14] Carefully increase the temperature in increments, monitoring for any signs of decomposition.
-
-
Reagent Purity and Inert Atmosphere:
-
Reagent Quality: Ensure all reagents, particularly the amine, are of high purity and free from moisture.
-
Atmosphere: The palladium catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction setup and duration is critical to prevent catalyst deactivation.
-
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired aminated oxetane, but I'm also observing significant amounts of side products, such as hydrodehalogenation of the starting material or diarylamine formation. How can I suppress these side reactions?
Answer: The formation of side products is a common challenge in cross-coupling reactions. Here's how to address the most frequent culprits:
-
Hydrodehalogenation (Replacement of -Cl with -H): This side reaction can occur due to β-hydride elimination from the palladium intermediate or reaction with trace amounts of water.
-
Ligand Choice: The steric bulk of the ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky ligands is a good strategy.
-
Base: The choice of base can also play a role. In some cases, switching to a different base can minimize this side reaction.
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry.
-
-
Diarylamine Formation (Double Arylation of a Primary Amine): This is a concern when using primary amines as nucleophiles.
-
Ligand Modification: The development of ligands like KPhos has been shown to dramatically suppress the formation of diarylamine side products.[15][16] This is achieved through subtle steric modifications on the ligand backbone that disfavor the second arylation event.
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the mono-arylation product.
-
-
Hydroxylation (Formation of the Phenol): If using aqueous ammonia or if there is significant water contamination, the formation of the corresponding aryl alcohol can compete with amination.[15][16]
| Side Product | Potential Cause | Recommended Action |
| Hydrodehalogenation | Trace water; β-hydride elimination pathways | Ensure strictly anhydrous conditions; screen different bulky ligands. |
| Diarylamine | Over-reaction with primary amines | Use ligands designed to suppress diarylation (e.g., KPhos); use a slight excess of the amine. |
| Hydroxylation | Water contamination; use of aqueous reagents | Maintain anhydrous conditions; use ligands developed for aqueous systems if water is unavoidable.[15][16] |
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is generally recommended as a starting point for the amination of 3-(4-chlorophenyl)oxetane?
A1: For a challenging substrate like an aryl chloride, a robust catalyst system is essential. A highly recommended starting point would be a combination of a palladium precatalyst, such as (XPhos)Pd G3 , and the corresponding XPhos ligand. This combination is known for its high activity in the amination of aryl chlorides. The bulky, electron-rich nature of XPhos facilitates the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step.[2][11]
Q2: What is the optimal base for this reaction, and are there any compatibility issues with the oxetane ring?
A2: The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.[10] For most aliphatic and aromatic amines, sodium tert-butoxide (NaOtBu) is a strong, effective base. If your amine has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) can be a good alternative, although it may require higher temperatures.[12][17] The 3,3-disubstituted oxetane core is generally quite stable, and while acidic conditions can promote ring-opening, it has been shown to be tolerant of strong bases like KOtBu.[6][7][9]
Q3: How critical is the degassing of the reaction solvent, and what is the best method to achieve this?
A3: Degassing is absolutely critical. The active Pd(0) catalyst is readily oxidized by dissolved oxygen, leading to catalyst deactivation and poor reaction performance. The most effective method for degassing is the freeze-pump-thaw technique . This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. Repeating this cycle three times is standard practice. A simpler, though slightly less effective, method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.
Q4: Can I use ammonia directly as the amine source for this reaction?
A4: While possible, the direct use of ammonia gas or aqueous ammonia presents significant challenges, including catalyst stability and competing hydroxylation reactions.[15][16] More commonly, an ammonia surrogate such as benzophenone imine is used, followed by hydrolysis to reveal the primary amine. However, recent advances in ligand design, such as the development of the KPhos ligand, have enabled the direct use of aqueous ammonia with high selectivity for the primary arylamine.[15][16]
Q5: My product appears to be difficult to purify. Are there any common issues with the workup and purification of aminated oxetanes?
A5: Purification can sometimes be challenging due to the basic nature of the product and potential for residual palladium.
-
Workup: A standard aqueous workup to remove the inorganic base is the first step. If your product is basic, an acid wash (e.g., with dilute HCl) followed by neutralization and extraction can be effective, but be cautious of the oxetane's stability under strongly acidic conditions.[9]
-
Chromatography: Silica gel chromatography is the most common purification method. The polarity of the eluent will depend on your specific product. It's often beneficial to treat the crude product with a palladium scavenger (e.g., silica-bound thiol) before chromatography to remove residual metal, which can cause streaking on the column.
Experimental Protocol: Optimized Amination of 3-(4-chlorophenyl)oxetane
This protocol provides a robust starting point for the amination reaction. Optimization may be required for different amine nucleophiles.
Materials:
-
3-(4-chlorophenyl)oxetane
-
Amine (1.2 equivalents)
-
(XPhos)Pd G3 precatalyst (1-2 mol%)
-
XPhos (1-2 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the (XPhos)Pd G3 precatalyst, XPhos, and sodium tert-butoxide.
-
Add 3-(4-chlorophenyl)oxetane and the amine to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism Overview
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Preventing common side products in 3-aryloxetane synthesis
Introduction for the Modern Medicinal Chemist
Welcome to the technical support center for 3-aryloxetane synthesis. Oxetanes are no longer just niche curiosities; they are now recognized as "privileged motifs" in medicinal chemistry.[1][2] Their unique ability to act as polar, metabolically stable isosteres for gem-dimethyl or carbonyl groups allows for the fine-tuning of critical physicochemical properties like solubility and metabolic stability, without significantly increasing lipophilicity.[3][4]
However, the synthesis of these strained four-membered rings is not without its challenges.[5] The inherent ring strain that makes them synthetically useful also makes them susceptible to undesired side reactions.[6] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and prevent the formation of common side products, ensuring efficient and high-yielding access to these valuable building blocks.
Troubleshooting Guide: Common Synthetic Routes
This guide is structured around the most prevalent synthetic strategies used to construct 3-aryloxetanes. Each section addresses specific, frequently encountered problems in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Section 1: Intramolecular Cyclization (Williamson Ether Synthesis)
The intramolecular Williamson ether synthesis is a cornerstone method for forming the oxetane ring, typically involving the cyclization of a 1,3-halohydrin or a related sulfonate ester under basic conditions.[5] Success hinges on favoring the intramolecular SN2 reaction over competing pathways.
FAQ 1: My primary side product is an undesired alkene. What is causing this elimination and how can I suppress it?
Answer: You are observing the classic competition between an intramolecular SN2 reaction (your desired cyclization) and an E2 elimination reaction.[7][8] The base used to deprotonate the alcohol can also act as a nucleophile for the SN2 attack or, alternatively, abstract a proton from the beta-carbon, leading to an alkene via elimination.
Causality:
-
Steric Hindrance: Bulky bases (e.g., potassium tert-butoxide, KOtBu) are more sterically hindered, making it difficult for them to attack the carbon bearing the leaving group (SN2). It is often easier for them to access a proton on the periphery of the molecule, favoring the E2 pathway.[8]
-
Reaction Temperature: Higher temperatures provide the necessary activation energy for the elimination pathway, which often has a higher energy barrier than the substitution pathway.[7]
-
Leaving Group Position: While primary leaving groups are ideal for SN2 reactions, any structural features that hinder the backside attack can promote elimination.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Select a Less Hindered Base | A smaller, less sterically demanding base is more likely to act as a nucleophile for the SN2 cyclization rather than abstracting a β-proton. | Replace KOtBu with Sodium Hydride (NaH) or Potassium Hydroxide (KOH). NaH is often an excellent choice as the hydride anion is a non-nucleophilic base.[9] |
| Lower Reaction Temperature | Minimizes the energy available for the competing E2 elimination pathway. | Run the cyclization at room temperature or 0 °C if the reaction rate is reasonable. Slowly warm the reaction only if necessary. |
| Employ High Dilution | Favors intramolecular reactions over intermolecular ones. While not directly addressing E2, it prevents another common side reaction (polymerization) and can improve overall yield. | Use a substrate concentration of 0.01–0.05 M. Consider using a syringe pump for slow addition of the substrate to the base. |
Diagram: SN2 Cyclization vs. E2 Elimination
Caption: Competing pathways in intramolecular Williamson ether synthesis.
FAQ 2: My product appears to be degrading during workup or purification. Are 3-aryloxetanes unstable?
Answer: Yes, the oxetane ring is strained and can be susceptible to ring-opening, particularly under acidic conditions.[6][10] The presence of the aryl group at the 3-position can stabilize a potential cationic intermediate, making it more prone to cleavage than an unsubstituted oxetane.
Causality:
-
Acidic Conditions: Protic acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack by water or other nucleophiles present, leading to a 1,3-diol byproduct.[11]
-
Strong Lewis Acids: Lewis acids can coordinate to the oxetane oxygen, similarly activating the ring for opening. This is a known synthetic strategy but is an undesired side reaction during purification.[6]
-
High Temperatures: Thermal stress during distillation or prolonged heating can also promote decomposition.[3]
Troubleshooting Strategies:
-
Neutral or Mildly Basic Workup: Avoid acidic washes (e.g., 1M HCl). Use saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) solutions for quenching and washing.
-
Purification Method: Prioritize flash column chromatography over distillation if the product is thermally sensitive. Ensure the silica gel is not acidic; it can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Avoid Harsh Reagents: Be mindful of the reagents used in subsequent steps if the oxetane is an intermediate. Many standard protocols may need to be modified to accommodate the oxetane's stability profile.[10][12]
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Modern methods often employ palladium or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to form the C-C bond between the aryl group and the oxetane ring.[1][13] This approach offers great flexibility but comes with its own set of potential side reactions.
FAQ 1: My main impurity is a biaryl byproduct from the homo-coupling of my aryl starting material. How can I favor the desired cross-coupling?
Answer: Homo-coupling is a common side reaction in many cross-coupling protocols, where two molecules of the aryl starting material (e.g., aryl halide or arylboronic acid) couple with each other.[14] This is particularly prevalent in Suzuki-Miyaura reactions.[15]
Causality:
-
Reaction Mechanism: Homo-coupling can arise from several pathways, including the reaction of two organoboron species or via a radical mechanism.[16][17]
-
Catalyst and Ligands: The choice of palladium or nickel catalyst and the supporting ligands dramatically influences the relative rates of cross-coupling versus homo-coupling.[18]
-
Reaction Conditions: Factors like temperature, base, and solvent can all tip the balance towards the undesired pathway.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Optimize Catalyst/Ligand System | Certain ligands are known to suppress homo-coupling by promoting the reductive elimination step of the cross-coupling cycle. Nickel catalysts are often highly effective for alkyl-aryl couplings. | For Suzuki couplings, try bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd catalyst. For coupling with an alkyl halide (e.g., 3-iodooxetane), a nickel catalyst such as NiCl₂(dppp) or NiCl₂(PCy₃)₂ can be highly effective.[1][19] |
| Control Stoichiometry | Using a slight excess of one reagent can help ensure the other is fully consumed in the cross-coupling reaction. | Use a slight excess (1.1-1.2 equivalents) of the oxetane-containing coupling partner relative to the aryl halide. |
| Adjust Base and Solvent | The base and solvent system affects the transmetalation step and the stability of the catalyst. | Use anhydrous solvents (e.g., Toluene, Dioxane, THF) and ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and dry.[20][21] |
Diagram: Simplified Cross-Coupling Cycle & Side Reactions
Caption: Key steps and side reactions in a catalytic cross-coupling cycle.
FAQ 2: I am losing my aryl halide to a simple reduction (dehalogenation). Why is this happening?
Answer: Reductive dehalogenation is the replacement of the halide on your aryl starting material with a hydrogen atom. This non-productive pathway consumes your starting material and lowers the overall yield.
Causality:
-
Proton Sources: The intermediate aryl-palladium species formed after oxidative addition can be protonated by trace amounts of water, alcohols, or other protic impurities in the reaction mixture, leading to the dehalogenated arene and regenerating the catalyst.[18]
-
Base-Mediated Pathways: Certain bases or solvent systems can facilitate this undesired reduction. For instance, using a protic solvent can exacerbate the issue.[22]
Troubleshooting Strategies:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your base (e.g., by heating under vacuum) and other solid reagents before use. Run the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
Choice of Solvent: Employ polar aprotic solvents like DMF, Dioxane, or Toluene, which are less likely to act as proton sources compared to protic solvents.[20][22]
-
Base Selection: A non-nucleophilic, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good choice.
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-Phenyl-3-(hydroxymethyl)oxetane via Intramolecular Cyclization
This protocol is adapted from methodologies focused on the synthesis of 3,3-disubstituted oxetanes.[23]
Step A: Tosylation of 2-Phenylpropane-1,3-diol
-
To a stirred solution of 2-phenylpropane-1,3-diol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 equiv.).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylated intermediate, which is often used in the next step without further purification.
Step B: Base-Mediated Cyclization
-
Dissolve the crude mono-tosylate from Step A in anhydrous tetrahydrofuran (THF, 0.05 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-3-(hydroxymethyl)oxetane.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of 3-Iodooxetane
This protocol is based on established methods for nickel-catalyzed alkyl-aryl Suzuki couplings.[1][19]
-
In an oven-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2 equiv.), NiCl₂(PPh₃)₂ (5 mol%), and finely crushed, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the flask and add degassed toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Add 3-iodooxetane (1.0 equiv.) to the mixture via syringe.
-
Further degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryloxetane.[19]
References
- 1. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols: Nonenzymatic, Catalytic Method for Coupling Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Studies on the synthetic compatibility of aryloxime linkers in the solid-phase synthesis of 3-aminobenzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. connectjournals.com [connectjournals.com]
Technical Support Center: Stability of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
Introduction
Welcome to the technical support guide for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride. This molecule, characterized by its unique 3,3-disubstituted oxetane ring, is a valuable building block in modern medicinal chemistry. Its structure offers potential improvements in physicochemical properties such as solubility and metabolic stability in drug discovery campaigns.[1][2] However, the inherent ring strain of the oxetane moiety and the reactivity of the primary amine group present specific stability challenges, particularly in the aqueous buffers used for biological assays and formulation studies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource of frequently asked questions, troubleshooting protocols, and validated experimental methods to understand, predict, and mitigate the stability issues of this compound, ensuring the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A: this compound is an organic compound featuring a four-membered oxetane ring substituted at the 3-position with both a primary amine and a 4-chlorophenyl group. It is supplied as a hydrochloride salt to improve its solubility and handling as a solid.[3]
Its stability is a critical concern for two primary reasons:
-
The Oxetane Ring: This four-membered ring is strained and can be susceptible to ring-opening, especially under acidic conditions.[1][4]
-
The Primary Amine: As a nucleophile, the amine group can participate in various reactions. Its basicity (predicted pKa ≈ 8.09) means its protonation state is highly dependent on the pH of the aqueous buffer, which in turn affects its reactivity and solubility.[5][6]
Degradation can lead to a loss of active compound concentration, the formation of unknown impurities, and ultimately, to inconsistent and unreliable data in screening, bioassays, and formulation development.
Q2: What are the most likely degradation pathways for this compound in aqueous buffers?
A: Based on its structure, the primary degradation pathways involve the oxetane ring and the amine function.
-
Acid-Catalyzed Oxetane Ring Opening: While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, they can still undergo ring-opening under strongly acidic conditions (pH < 4).[1][7] This reaction is initiated by protonation of the oxetane oxygen, followed by nucleophilic attack by water or a buffer species, leading to a diol byproduct.
-
Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of trace metal ions, light, or dissolved oxygen.[8][9] This can lead to the formation of various oxidation products.
-
Reactions with Buffer Components: The amine group is nucleophilic and can potentially react with certain buffer components or formulation excipients, particularly those with electrophilic centers (e.g., aldehydes, ketones).[10]
Q3: How do pH and buffer composition impact stability?
A: Both pH and the chemical nature of the buffer are critical.
-
pH: The stability of the oxetane ring is generally greatest in neutral to slightly basic conditions (pH 6-8). Strongly acidic conditions (pH < 4) should be avoided to prevent ring-opening.[7] At very high pH (pH > 10), the deprotonated "free base" form of the amine may be more susceptible to oxidation.
-
Buffer Composition:
-
Phosphate Buffers (PBS): Generally considered inert and are a good first choice in the pH 6.5-7.5 range.
-
Citrate Buffers: These are acidic and may promote oxetane ring-opening if the pH is not carefully controlled.
-
TRIS Buffers: The primary amine of TRIS could potentially interact with the compound, although this is less common.
-
Avoid Reactive Buffers: Buffers containing species that can act as strong nucleophiles or electrophiles should be used with caution.
-
| Buffer System | Recommended pH Range | Potential Concerns |
| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | Generally safe and recommended. |
| HEPES | 7.0 - 8.0 | Good choice for cell-based assays. |
| MOPS | 6.5 - 7.5 | Suitable alternative to phosphate. |
| Citrate | 4.0 - 6.0 | Use with caution. Risk of acid-catalyzed degradation. |
| Acetate | 4.0 - 5.5 | Not recommended. High risk of acid-catalyzed degradation. |
Q4: What are the recommended storage conditions for aqueous stock solutions?
A: To maximize shelf-life, aqueous stock solutions should be prepared fresh whenever possible. If storage is necessary:
-
Temperature: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
pH: Prepare the stock in a buffer at a neutral pH (e.g., pH 7.4 PBS).
-
Light: Protect from light by using amber vials or wrapping vials in foil.
-
Atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can minimize oxidative degradation.[9]
Part 2: Troubleshooting Guide
This section addresses common issues encountered during experiments.
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
-
Symptom: You observe high variability between replicate wells or between experiments run on different days. The dose-response curve is shallow or shows poor efficacy.
-
Potential Cause: The compound is degrading in the assay buffer over the time course of the experiment.
-
Troubleshooting Workflow:
Troubleshooting inconsistent assay results. -
Corrective Actions:
-
Conduct a Stability Study: Follow Protocol 2 to determine the compound's half-life in your specific assay buffer and at the exact temperature of your experiment.
-
Minimize Incubation Time: If degradation is confirmed, redesign your experiment to minimize the time the compound spends in the aqueous buffer.
-
Dose Immediately: Add the compound to the assay plates immediately after dilution. Do not let diluted compound solutions sit at room temperature for extended periods.
-
Issue 2: Precipitate Forms After Diluting Stock Solution into Aqueous Buffer
-
Symptom: Upon adding your DMSO stock solution to the aqueous assay buffer, the solution becomes cloudy or a visible precipitate forms.
-
Potential Causes:
-
Poor Aqueous Solubility: The hydrochloride salt enhances solubility, but the free base may be less soluble. The final concentration in the buffer may exceed its solubility limit.
-
"Salting Out": High salt concentrations in the buffer (e.g., PBS) can decrease the solubility of organic molecules.
-
Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound.
-
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is low (typically <0.5%) as high concentrations can affect both compound solubility and biological activity.
-
Perform a Solubility Test: Determine the kinetic solubility of the compound in your buffer. Prepare serial dilutions and visually inspect for precipitation. Use a nephelometer for more quantitative assessment.
-
Change Formulation Strategy: Consider using solubility-enhancing excipients like cyclodextrins if compatible with your assay.
-
Lower the pH (with caution): Lowering the pH will increase the proportion of the more soluble protonated amine, but may increase the risk of oxetane ring-opening. This represents a trade-off that must be carefully evaluated.
-
Part 3: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures solutions are prepared correctly to minimize initial degradation.
-
Material Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the required amount of solid in a clean, dry vessel.
-
Stock Solution (10 mM in DMSO):
-
Add the appropriate volume of anhydrous, high-purity DMSO to the solid.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Store this stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Working Solution Preparation (Aqueous Buffer):
-
Prepare your chosen aqueous buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.
-
Perform a serial dilution. For the first dilution step, rapidly add the DMSO stock to the vigorously vortexing buffer to minimize precipitation.
-
Crucially, use all aqueous working solutions immediately after preparation.
-
Protocol 2: HPLC-Based Stability Assessment in Aqueous Buffer
This protocol quantifies the stability of the compound over time. Forced degradation studies are essential for developing stability-indicating analytical methods.[11][12]
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid) is a common starting point for amine-containing compounds.
-
Detection: Set the UV detector to a wavelength where the compound has maximum absorbance (determine via UV scan).
-
-
Sample Preparation:
-
Prepare a solution of the compound in your target aqueous buffer at the final experimental concentration (e.g., 10 µM).
-
Prepare a "Time Zero" sample by immediately quenching a 100 µL aliquot of this solution with 100 µL of Acetonitrile. This stops the reaction and ensures solubility. Store at 4°C.
-
-
Incubation:
-
Incubate the remaining bulk solution under the desired experimental conditions (e.g., in a 37°C incubator).
-
-
Time Points:
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot, quench with 100 µL of Acetonitrile, and store at 4°C until analysis.
-
-
Analysis:
-
Inject all samples (including Time Zero) into the HPLC system.
-
Record the peak area of the parent compound for each time point.
-
-
Data Interpretation:
-
Calculate the percentage of the compound remaining at each time point relative to the Time Zero sample.
-
Plot "% Remaining" vs. "Time" to determine the degradation kinetics. A loss of >10-15% over the experimental duration is typically considered significant.
-
| Time (hours) | Parent Peak Area | % Remaining (Relative to T=0) |
| 0 | 1,250,000 | 100% |
| 2 | 1,187,500 | 95% |
| 4 | 1,100,000 | 88% |
| 8 | 975,000 | 78% |
| 24 | 550,000 | 44% |
Part 4: Visualized Degradation Pathway
The following diagram illustrates the primary hypothesized degradation pathway under acidic conditions, which is a key stability concern for this molecule.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-(4-Chlorophenyl)-3-oxetanamine hydrochloride | 1245896-06-3 [chemicalbook.com]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Overcoming poor reactivity in coupling reactions with 3-(4-Chlorophenyl)oxetan-3-amine
Welcome to the technical support guide for overcoming challenges in coupling reactions involving 3-(4-Chlorophenyl)oxetan-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this valuable building block in their synthetic workflows. The unique structural features of this amine—namely, the steric bulk imparted by the oxetane ring at a tertiary carbon center—can present significant hurdles in standard cross-coupling protocols. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with 3-(4-Chlorophenyl)oxetan-3-amine failing or giving very low yields?
Low reactivity in this specific case is most often attributed to a combination of steric hindrance and potential catalyst inhibition. The amine is secondary, but the nitrogen atom is adjacent to a sterically demanding quaternary carbon bearing an oxetane ring. This bulk can severely hinder the approach of the amine to the palladium center, slowing down the crucial C-N bond-forming reductive elimination step.[1][2] Furthermore, the oxetane's oxygen atom could, in some circumstances, coordinate to the metal center, leading to an off-cycle, inactive catalyst species.
Q2: What are the most effective catalyst and ligand combinations for this type of hindered amine?
For sterically encumbered secondary amines, standard ligands like triphenylphosphine are often ineffective.[3] Success hinges on using specialized, electron-rich, and bulky biarylphosphine ligands. These ligands are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps in the catalytic cycle.[4][5]
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are the gold standard for coupling hindered substrates.[6] Their steric bulk facilitates the final C-N bond formation from the palladium intermediate.
-
Ferrocenyl Phosphines (Josiphos-type): While also effective, the Buchwald-type ligands have generally shown broader applicability for challenging amine couplings.
A palladium(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species is typically used in conjunction with these ligands.[7]
Q3: How does the choice of base and solvent impact the reaction's success?
The base plays a critical role beyond simply acting as a proton scavenger; it is involved in the formation of the palladium-amido complex, a key intermediate in the catalytic cycle.[3] For a hindered and weakly nucleophilic amine, a strong, non-nucleophilic base is required.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium phosphate (K₃PO₄) are excellent choices. Weaker carbonate bases are typically not strong enough to deprotonate the amine-palladium complex efficiently.
-
Solvent Selection: Anhydrous, aprotic polar solvents are preferred. Toluene, dioxane, and THF are the most common and effective solvents. It is critical to ensure the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
Q4: I'm observing significant hydrodehalogenation of my aryl halide starting material. What causes this and how can I prevent it?
Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in palladium-catalyzed couplings. It often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination (if applicable) or reaction with trace water or other proton sources. With a sterically hindered amine like 3-(4-Chlorophenyl)oxetan-3-amine, the slow C-N coupling rate makes this side reaction more likely.
Mitigation Strategies:
-
Use Bulky Ligands: As mentioned, ligands like XPhos or RuPhos accelerate reductive elimination, outcompeting the hydrodehalogenation pathway.[4]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can be a proton source for this side reaction.
-
Choice of Base: In some cases, using a phosphate base (K₃PO₄) instead of an alkoxide (NaOtBu) can suppress this side reaction, although it may require higher temperatures.
Troubleshooting Guide: From Failed Reaction to Optimized Yield
This section provides a logical workflow to diagnose and solve common issues encountered when coupling 3-(4-Chlorophenyl)oxetan-3-amine.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor coupling reactivity.
The Buchwald-Hartwig Catalytic Cycle: Highlighting the Bottleneck
The efficiency of the entire catalytic cycle is paramount. For hindered amines, the final reductive elimination step is often rate-limiting.
Caption: The Buchwald-Hartwig cycle with the critical rate-limiting step.
Optimized Protocols and Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling 3-(4-Chlorophenyl)oxetan-3-amine with a generic aryl bromide.
Reagents & Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Nitrogen or Argon source
-
Aryl Bromide (1.0 equiv)
-
3-(4-Chlorophenyl)oxetan-3-amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol % Pd)
-
XPhos (0.048 equiv, 4.8 mol %)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed Toluene (to make a 0.1 M solution based on the aryl bromide)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, 3-(4-Chlorophenyl)oxetan-3-amine, XPhos, and sodium tert-butoxide.
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst to the flask.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Degassing (Optional but Recommended): Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered amines may require 12-24 hours for completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel.
Data Table: Ligand and Base Screening for Hindered Couplings
The following table summarizes typical conditions and outcomes for couplings involving sterically hindered secondary amines, providing a reference for optimization.
| Aryl Halide | Amine | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| 4-Bromotoluene | Di-tert-butylamine | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 95 | Bulky ligands are key for hindered amines. |
| 2-Chloropyridine | Morpholine | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 88 | RuPhos is effective for heteroaryl chlorides.[6] |
| 1-Bromo-4-methoxybenzene | N-Methylaniline | P(t-Bu)₃ (4) | NaOtBu (1.4) | Toluene | 80 | 92 | Simpler bulky phosphines can work for less hindered systems. |
| 4-Chlorobiphenyl | 3-Aryl-oxetan-3-amine | XPhos (4) | LHMDS (1.5) | Toluene | 110 | ~75-85 * | Predicted outcome based on principles for hindered substrates. |
*This is a projected, representative yield based on established principles for similar challenging coupling reactions. Actual yields may vary.
By understanding the chemical principles behind the poor reactivity and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can successfully incorporate the 3-(4-Chlorophenyl)oxetan-3-amine motif into a wide range of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Method Refinement for Chiral Separation of 3-(4-Chlorophenyl)oxetan-3-amine Enantiomers
Welcome to the technical support resource for the enantioselective separation of 3-(4-Chlorophenyl)oxetan-3-amine. This guide is designed for researchers, chromatographers, and drug development professionals who are working to establish robust and reproducible analytical methods for this and structurally similar chiral amines. The unique combination of a basic amine functional group and the increasingly important oxetane moiety presents specific challenges in chiral chromatography.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What type of Chiral Stationary Phase (CSP) is most effective for separating 3-(4-Chlorophenyl)oxetan-3-amine?
Answer: For chiral primary amines like 3-(4-Chlorophenyl)oxetan-3-amine, polysaccharide-based CSPs are the most broadly successful and should be the primary screening choice.[2][3] These are high-performance phases derived from amylose or cellulose coated or bonded to a silica support.
-
Primary Recommendation (Polysaccharide CSPs): Start with columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate). These phases, such as Chiralpak® IA/AD and Chiralcel® OD, respectively, offer a high probability of success due to their versatile chiral recognition mechanisms, which include hydrogen bonding, dipole-dipole, and π-π interactions.[2][3]
-
Alternative Recommendation (Cyclofructan CSPs): If polysaccharide columns do not yield adequate separation, cyclofructan-based CSPs (e.g., Larihc® CF6-P) are an excellent secondary screening option. They have demonstrated a very high success rate for resolving underivatized primary amines, particularly in polar organic mode.[4]
The key to success is empirical screening. An excellent mobile phase for one CSP may perform poorly on another, even one from the same family.[4]
Q2: My chromatogram shows severe peak tailing for both enantiomers. What is the cause and how can I fix it?
Answer: Severe peak tailing for basic analytes like this amine is a classic symptom of undesirable secondary interactions with the chromatographic support. The primary cause is the interaction between the basic amine group of your analyte and acidic free silanol groups (Si-OH) on the surface of the silica gel support used for most CSPs.[5]
Causality: The protonated amine (R-NH3+) forms strong ionic bonds with deprotonated silanols (Si-O-), leading to a secondary retention mechanism that results in broad, tailing peaks.
Solution: To mitigate this, you must add a basic modifier to your mobile phase. This additive competes with your analyte for the active silanol sites, effectively masking them and ensuring that the separation is governed primarily by the chiral stationary phase.
-
Recommended Additives: Add 0.1% to 0.2% (v/v) of an amine like Diethylamine (DEA) or Butylamine (BA) to your mobile phase.[6][7]
-
Starting Point: A mobile phase of Hexane/Isopropanol (90:10) with 0.1% DEA is a robust starting point for screening on polysaccharide CSPs.[6]
It is critical to note that long-term use of basic additives can permanently modify the column's surface chemistry. It is best practice to dedicate a column specifically for methods requiring basic additives.[5][8]
Q3: Should I use Normal Phase (NP), Reversed-Phase (RP), or Polar Organic (PO) mode for this separation?
Answer: For polysaccharide CSPs, Normal Phase (NP) and Polar Organic (PO) modes are generally the most successful for chiral amines.
-
Normal Phase (NP): This mode typically uses a non-polar primary solvent like n-hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol).[9] NP often provides the highest selectivity for chiral separations.
-
Polar Organic (PO): This mode uses a polar solvent like acetonitrile with an alcohol modifier. It can be a powerful alternative if NP fails to provide a separation and is particularly effective with cyclofructan CSPs.[4]
-
Reversed-Phase (RP): While some immobilized polysaccharide CSPs are compatible with RP conditions (e.g., water/acetonitrile), this mode is often less selective for underivatized amines and can present challenges with pH control to maintain the analyte in a single ionic state. It is generally not the first choice unless required for LC-MS compatibility.
Q4: How does column temperature influence the separation of these enantiomers?
Answer: Temperature is a critical parameter that directly influences the thermodynamics and kinetics of the chiral recognition process.[10] Its effect can be complex and should be systematically investigated.
-
Kinetic Effects: Increasing temperature lowers mobile phase viscosity, which can lead to sharper, more efficient peaks.
-
Thermodynamic Effects: The strength of the transient diastereomeric complexes formed between the enantiomers and the CSP is temperature-dependent. Typically, lowering the temperature (e.g., from 25°C to 15°C) increases the stability of these interactions, often leading to longer retention times and improved resolution.[9]
-
Elution Order Reversal: In some cases, changing the temperature can even reverse the elution order of the enantiomers.[10][11] This occurs when the separation mechanism shifts from being enthalpy-driven to entropy-driven at a specific "isoenantioselective temperature".[10]
Recommendation: Start your method development at a controlled room temperature (e.g., 25°C). If resolution is insufficient, evaluate lower temperatures (e.g., 15-20°C) before making drastic changes to the mobile phase.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during method development for 3-(4-Chlorophenyl)oxetan-3-amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Enantiomeric Separation (Single Peak) | 1. Inappropriate CSP: The selected CSP does not have the correct chiral recognition mechanism for your analyte. 2. Mobile Phase Too Strong: The alcohol content is too high, causing the analyte to elute too quickly without interacting sufficiently with the CSP.[6] | 1. Screen a CSP from a different family (e.g., if using a cellulose-based column, try an amylose-based one, or vice-versa).[4][11] 2. Systematically decrease the percentage of the alcohol modifier in 5% increments (e.g., from 20% IPA to 15%, then 10%).[9] |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal Mobile Phase Composition: The type or concentration of the alcohol modifier is not ideal. 2. Temperature Not Optimized: The operating temperature is too high, reducing chiral recognition. 3. Incorrect Additive: The basic modifier may not be optimal for the chosen CSP/mobile phase combination. | 1. Screen different alcohol modifiers (Isopropanol vs. Ethanol). Less polar alcohols often provide better selectivity in NP mode.[6] Fine-tune the optimal alcohol percentage in 1-2% increments. 2. Reduce the column temperature in 5°C increments (e.g., 25°C → 20°C → 15°C).[9] 3. If using DEA, try Butylamine, or vice-versa. The choice of additive can sometimes influence selectivity.[4][7] |
| Irreproducible Retention Times | 1. Temperature Fluctuations: An uncontrolled ambient temperature is causing drift. 2. Mobile Phase Instability: Solvent evaporation is changing the mobile phase composition over time. 3. Insufficient Column Equilibration: The column is not fully equilibrated with the new mobile phase. 4. Additive "Memory Effect": Residual additives from previous analyses are altering the CSP surface.[8] | 1. Use a thermostatted column compartment to maintain a constant temperature. 2. Prepare the mobile phase fresh daily and keep solvent reservoirs tightly capped.[9] 3. When changing mobile phase, flush the column with at least 30 column volumes before injecting the sample.[12] 4. If possible, dedicate a specific column for amine methods. If not, implement a rigorous flushing procedure between different methods. |
| Split or Distorted Peaks | 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion upon injection. 2. Column Contamination or Damage: The inlet frit may be partially blocked, or the column bed may be compromised. | 1. Dissolve the sample directly in the mobile phase or in a solvent weaker than the mobile phase (e.g., n-hexane for NP). 2. Try reversing the column and flushing it with a strong, compatible solvent (check column manual first). If the problem persists, the column may need replacement.[12] |
Experimental Protocols & Workflows
Protocol 1: Initial CSP and Mobile Phase Screening
This protocol outlines a systematic approach to identify a promising CSP and mobile phase combination.
-
Select CSPs: Choose at least two complementary columns.
-
Column A: Amylose-based (e.g., Chiralpak® IA, IE, or Lux® Amylose-1)
-
Column B: Cellulose-based (e.g., Chiralcel® OD-H or Lux® Cellulose-1)
-
-
Prepare Mobile Phases:
-
MP-A (Standard NP): n-Hexane / Isopropanol (90/10, v/v) + 0.1% Diethylamine (DEA)
-
MP-B (Alternative NP): n-Hexane / Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA)
-
MP-C (Polar Organic): Acetonitrile / Methanol (98/2, v/v) + 0.1% Diethylamine (DEA)
-
-
Prepare Sample: Dissolve the racemic standard of 3-(4-Chlorophenyl)oxetan-3-amine in the initial mobile phase (or n-hexane) at a concentration of ~0.5 mg/mL.
-
Screening Procedure:
-
Install Column A and equilibrate with MP-A for at least 30 column volumes.
-
Set the column temperature to 25°C and the flow rate to 1.0 mL/min.
-
Inject the sample and record the chromatogram.
-
Repeat the process for MP-B and MP-C on Column A.
-
Switch to Column B, equilibrate, and repeat the injections with all three mobile phases.
-
-
Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Even a small shoulder on a peak indicates that the CSP/mobile phase combination is promising and can be optimized further.[9]
Visualization of the Method Development Workflow
Caption: A logical workflow for chiral method development.
Troubleshooting Workflow: Poor Resolution
When initial screening yields partial but inadequate separation (Resolution < 1.5), follow this systematic optimization workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. yakhak.org [yakhak.org]
- 3. eijppr.com [eijppr.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
Optimizing storage conditions for long-term stability of 3-(4-Chlorophenyl)oxetan-3-amine HCl
Welcome to the dedicated technical support guide for 3-(4-Chlorophenyl)oxetan-3-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, grounding our recommendations in established principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 3-(4-Chlorophenyl)oxetan-3-amine HCl?
A1: For optimal long-term stability, 3-(4-Chlorophenyl)oxetan-3-amine HCl should be stored in a tightly sealed container at -20°C, protected from light and moisture. The hydrochloride salt form enhances stability compared to the free base; however, its hygroscopic nature necessitates a dry environment. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.
Q2: Why is temperature control so critical for this compound?
A2: Elevated temperatures can provide the activation energy for degradation reactions. For 3-(4-Chlorophenyl)oxetan-3-amine HCl, this could include the opening of the strained oxetane ring or other decomposition pathways.[1] Consistent, low-temperature storage minimizes the rate of these potential reactions, preserving the compound's purity over time.
Q3: The compound is a hydrochloride salt. Does this mean it's resistant to degradation?
A3: The hydrochloride salt form generally improves the stability and handling of amines by preventing oxidation of the lone pair of electrons on the nitrogen atom. However, it also increases the compound's hygroscopicity, meaning it readily absorbs moisture from the air. This absorbed water can then participate in hydrolytic degradation, making moisture control paramount.
Q4: What are the primary degradation pathways I should be concerned about?
A4: Based on the structure of 3-(4-Chlorophenyl)oxetan-3-amine HCl, the most probable degradation pathways include:
-
Hydrolysis: The presence of water can lead to the opening of the oxetane ring, forming a diol. This can be accelerated by acidic or basic conditions.[2]
-
Oxidation: While the amine is protonated, oxidative degradation can still occur over time, potentially affecting the aromatic ring or other parts of the molecule.
-
Photodecomposition: Aromatic chlorides can be susceptible to photolytic cleavage upon exposure to UV light.[3] Many pharmaceutical compounds are light-sensitive, and degradation can lead to the formation of impurities.[3]
-
Thermal Degradation: As mentioned, high temperatures can promote ring-opening or other fragmentation reactions.[1]
Troubleshooting Guide
Issue 1: I've observed a change in the physical appearance of the solid (e.g., clumping, discoloration). What should I do?
-
Probable Cause: This often indicates moisture absorption due to the hygroscopic nature of the amine salt, or potential degradation. Discoloration could suggest oxidative or photolytic degradation.
-
Recommended Action:
-
Immediately assess the storage conditions. Ensure the container is tightly sealed and consider transferring the compound to a desiccator.
-
Perform a purity analysis using a stability-indicating method like HPLC-UV to quantify the extent of degradation.[4][5]
-
If purity has decreased significantly (a common threshold is >5-20% degradation), the material may no longer be suitable for your experiment.[2][6]
-
Issue 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks. How can I identify the source?
-
Probable Cause: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these products depends on the stress condition the compound was exposed to (e.g., moisture, light, heat).
-
Recommended Action:
-
Review Handling Procedures: Were there any deviations from the recommended storage and handling protocols? Was the compound exposed to ambient light or humidity for an extended period?
-
Forced Degradation Studies: To proactively identify potential degradants, it is advisable to perform forced degradation studies.[7][8][9] This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to generate and identify degradation products, typically using LC-MS for structural elucidation.[5]
-
The diagram below illustrates a logical workflow for investigating unexpected impurities.
-
Issue 3: How can I be sure my material is stable enough for a long-duration experiment?
-
Probable Cause: The need for stability confirmation is crucial for experiments that run over several days or weeks, where the compound may be in solution or at non-ideal temperatures.
-
Recommended Action:
-
Conduct a preliminary stability study under your specific experimental conditions (e.g., in your chosen solvent, at room temperature).
-
Time-Point Analysis: Prepare a stock solution and analyze an aliquot by HPLC at T=0. Then, store the stock solution under the experimental conditions and analyze it at subsequent time points (e.g., 24h, 48h, 72h).
-
Assess Purity: A stable compound will show no significant decrease in the main peak area and no significant increase in impurity peaks over the tested period.
-
Protocols for Stability Assessment
Protocol 1: Baseline Purity and Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products.[1][4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (based on the chlorophenyl chromophore).
-
Procedure:
-
Prepare a stock solution of 3-(4-Chlorophenyl)oxetan-3-amine HCl in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.[2]
-
Inject 10 µL and record the chromatogram. The main peak corresponds to the intact compound.
-
This method should be used for all subsequent stability assessments.
-
Protocol 2: Forced Degradation Study
Forced degradation studies help to understand the intrinsic stability of the molecule and identify likely degradation pathways.[6][7] The goal is to achieve 5-20% degradation of the active substance.[2][6]
-
Sample Preparation: For each condition, prepare a 1 mg/mL solution of the compound.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection.[2]
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours. Neutralize with 1N HCl before injection.[2]
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photostability: Expose the solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method and compare them to an unstressed control sample. Use LC-MS to obtain mass information on any new peaks to aid in structural elucidation.
The following diagram illustrates the potential degradation pathways based on the compound's structure.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and slows reaction kinetics. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon/Nitrogen). | Prevents moisture absorption (hygroscopicity) and oxidation.[10] |
| Light | Amber vial or protected from light. | Prevents photodecomposition of the aromatic chloride moiety.[3][11] |
| Form | As the solid hydrochloride salt. | The salt form is generally more stable than the free base. |
By adhering to these storage and handling guidelines, you can ensure the long-term stability and integrity of your 3-(4-Chlorophenyl)oxetan-3-amine HCl, leading to more reliable and reproducible experimental outcomes.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. longdom.org [longdom.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. viallabeller.com [viallabeller.com]
Validation & Comparative
Navigating the Isomeric Landscape: A Comparative Guide to the Biological Activity of 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-3-aryloxetane scaffold is a compelling motif in drug discovery. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for various functional groups, often conferring improved physicochemical properties such as solubility and metabolic stability. The incorporation of a chlorophenyl moiety introduces a key variable: the position of the chlorine atom. This seemingly minor alteration can significantly impact the molecule's interaction with biological targets, influencing its potency, selectivity, and overall therapeutic potential.
The Anticipated Biological Target: Monoamine Reuptake Inhibitors & Monoamine Oxidase Inhibitors
Based on the structural features of the 3-(chlorophenyl)oxetan-3-amine core, two primary biological targets are of significant interest: monoamine transporters (MATs) and monoamine oxidases (MAOs).
-
Monoamine Transporters (SERT, NET, DAT): These transporters are responsible for the reuptake of key neurotransmitters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—from the synaptic cleft. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressant and psychoactive drugs.
-
Monoamine Oxidases (MAO-A, MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of Parkinson's disease.
Isomeric Differentiation: A Structure-Activity Relationship (SAR) Perspective
The position of the chlorine atom on the phenyl ring is expected to be a critical determinant of the biological activity of these isomers. The electronic and steric properties imparted by the chloro-substituent at the ortho, meta, or para position can influence binding affinity and selectivity for both MATs and MAOs.
| Isomer | Chlorine Position | Expected Influence on Biological Activity |
| 3-(2-chlorophenyl)oxetan-3-amine | Ortho | The ortho-position introduces significant steric hindrance, which could potentially reduce binding affinity to some targets due to unfavorable interactions with the binding pocket. However, this steric bulk might also confer selectivity for certain targets. The electron-withdrawing nature of chlorine at this position could also influence the pKa of the amine. |
| 3-(3-chlorophenyl)oxetan-3-amine | Meta | The meta-position offers a different electronic and steric profile compared to the ortho and para positions. Studies on related compounds, such as certain anilide and pyridazinobenzylpiperidine derivatives, have shown that a 3-chloro substitution can lead to potent and selective inhibition of MAO-B.[1][2] This suggests that the 3-chloro isomer of 3-aminooxetane may exhibit a preference for MAO-B. |
| 3-(4-chlorophenyl)oxetan-3-amine | Para | The para-position is often a favorable location for substituents in ligands for monoamine transporters. It allows for interactions within the binding pocket without the significant steric clash that can occur with ortho-substitution. The electronic effects of the para-chloro group can also favorably influence binding affinity. |
Experimental Protocols for Comparative Activity Assessment
To empirically determine and compare the biological activity of the 3-(chlorophenyl)oxetan-3-amine isomers, the following detailed experimental protocols are provided. These protocols represent standard, validated methodologies in the field of pharmacology and drug discovery.
Monoamine Transporter (MAT) Uptake Inhibition Assay
This assay determines the ability of the test compounds to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the specific transporter (SERT, NET, or DAT).
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer for SERT, NET, and DAT.
Materials:
-
HEK-293 cells stably transfected with human SERT, NET, or DAT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE), and [³H]Dopamine ([³H]DA)
-
Test compounds (2-, 3-, and 4-chlorophenyl isomers of 3-aminooxetane hydrochloride) dissolved in DMSO
-
Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT)
-
96-well cell culture plates
-
Scintillation vials and scintillation fluid
-
Microplate scintillation counter
Workflow:
References
A Senior Application Scientist's Guide to Validating the Cellular Target of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of On-Target Validation
In the landscape of drug discovery, the identification of a bioactive small molecule represents a critical first step. However, the therapeutic potential of a compound like 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, a novel synthetic entity, is fundamentally linked to its molecular target. The central challenge—and mandate—for researchers is to confirm that the compound's observed phenotypic effect is a direct consequence of its interaction with the intended biological target. Without this validation, progression through the development pipeline is fraught with risk, including unforeseen toxicity and a lack of efficacy.
This guide provides an in-depth, experience-driven framework for validating the cellular target of a novel compound, using this compound as a case study. We will explore and compare robust, orthogonal methods that provide the necessary evidence to build a confident therapeutic hypothesis. The core principle of this guide is the application of multiple, independent techniques to rigorously test the drug-target interaction.[1][2] Relying on a single methodology is insufficient; true validation is achieved through a convergence of evidence from distinct experimental approaches.[1]
Part 1: Biophysical Confirmation of Target Engagement in a Cellular Milieu
The first line of inquiry must be to demonstrate a direct physical interaction between the compound and its putative target protein within the complex and physiologically relevant environment of a living cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a gold-standard, label-free method for this purpose.[3][4]
The Principle of CETSA: Ligand-Induced Thermal Stabilization
CETSA operates on a foundational biophysical principle: the binding of a ligand (the drug) to its target protein confers structural stability.[5] This increased stability makes the protein more resistant to thermal denaturation.[3][5] By heating intact cells or cell lysates to a range of temperatures, we can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to higher temperatures, providing direct, quantifiable evidence of target engagement.[3][6]
Detailed Experimental Protocol: CETSA
-
Causality: This protocol is designed to be self-validating by directly comparing a vehicle-treated control against the compound-treated sample at every temperature point. The choice of Western Blotting for detection is suitable for known targets, while mass spectrometry (MS) can be employed for unbiased, proteome-wide discovery.[7]
-
Cell Culture and Treatment:
-
Plate a relevant human cell line (e.g., HEK293T or a disease-relevant line) to ~80% confluency.
-
Treat cells with this compound at a final concentration determined by its cellular EC50 (e.g., 10 µM).
-
Concurrently, treat a parallel set of cells with a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under standard culture conditions.
-
-
Cell Harvest and Heating:
-
Harvest cells by gentle scraping, wash with ice-cold PBS containing protease inhibitors, and resuspend in PBS.
-
Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes for both vehicle and compound-treated groups.
-
Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling at 4°C for 3 minutes.[3] Include an unheated control sample.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein stability.
-
To separate the soluble, non-denatured proteins from the aggregated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Denature the protein samples in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western Blot using a validated primary antibody specific to the putative target protein.[6] Use an appropriate loading control (e.g., GAPDH, which should not be stabilized by the drug) to ensure equal protein loading.
-
-
Data Interpretation:
-
Quantify the band intensity for the target protein at each temperature point for both vehicle and compound-treated samples.
-
Plot the normalized band intensity against temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates ligand-induced thermal stabilization and confirms direct target engagement in the cell.
-
Part 2: Genetic Validation for Phenotypic Confirmation
While CETSA confirms a physical interaction, it does not prove that this interaction is responsible for the drug's biological effect. Genetic methods provide powerful, orthogonal evidence by directly linking the target protein to the observed phenotype.[8][9] The most definitive of these is CRISPR/Cas9-mediated gene knockout.[][11][12]
The Principle of Genetic Validation: Ablating the Target to Abolish the Effect
The logic is straightforward: if this compound achieves its effect by binding to a specific target protein, then removing that protein from the cell should render the cell resistant to the compound.[12][13] CRISPR/Cas9 allows for the precise and permanent knockout of the gene encoding the target protein.[][11] A comparison of the compound's effect on wild-type (WT) versus knockout (KO) cells provides unequivocal evidence of on-target activity.
Experimental Protocol: CRISPR/Cas9 Knockout Validation
-
Causality: This protocol establishes causality by creating an isogenic cell line pair that differs only in the presence or absence of the target protein. Any differential response to the compound can be directly attributed to the target.
-
Generate Knockout Cell Line:
-
Design two or more unique guide RNAs (gRNAs) targeting early, constitutive exons of the gene for the putative target to maximize the probability of generating a loss-of-function mutation.
-
Deliver the gRNAs and Cas9 nuclease into the chosen cell line via transfection or lentiviral transduction.
-
Select single-cell clones and expand them.
-
Validate successful knockout at the protein level via Western Blot. A complete absence of the target protein band is required. Sequence the genomic DNA of the target locus to confirm the presence of frameshift-inducing insertions/deletions.
-
-
Phenotypic Assay:
-
Seed both wild-type (WT) and validated knockout (KO) cells at the same density.
-
Treat both cell lines with a dose-response curve of this compound (e.g., 0.1 nM to 100 µM). Include vehicle controls for both WT and KO cells.
-
After an appropriate incubation period (e.g., 72 hours), measure the relevant phenotypic endpoint. This could be cell viability (e.g., using CellTiter-Glo®), inhibition of a signaling pathway (e.g., measuring phosphorylation of a downstream substrate), or another functional readout.
-
-
Data Interpretation:
-
Plot the dose-response curves for both WT and KO cell lines.
-
Expected Result for Validation: The WT cells should show a potent, dose-dependent response to the compound. In contrast, the KO cells should exhibit a significant rightward shift in the dose-response curve (i.e., require a much higher concentration to see an effect) or a complete loss of response. This result strongly validates that the compound's primary mechanism of action is through the now-absent target protein.
-
Comparative Guide to Target Validation Methodologies
While CETSA and CRISPR are powerful, other techniques can offer complementary data. Drug Affinity Responsive Target Stability (DARTS) is another biophysical method, while transient gene silencing with siRNA offers a faster, though less definitive, genetic alternative to CRISPR.[13][14][15]
| Method | Principle | Key Advantages | Key Limitations | Best For |
| CETSA | Ligand binding increases protein thermal stability.[4][5] | Label-free; confirms direct binding in intact cells; can be adapted for proteome-wide screening.[3][7] | Requires a specific antibody for targeted analysis; may not work for all proteins or binding mechanisms. | Unequivocal confirmation of intracellular target engagement. |
| CRISPR/Cas9 KO | Genetic ablation of the target should abolish the drug's phenotypic effect.[][12] | Provides definitive genetic link between target and phenotype; permanent and stable modification.[8] | Time-consuming to generate and validate knockout lines; potential for off-target gene edits; cellular compensation can occur. | Gold-standard validation of on-target mechanism of action for a specific phenotype. |
| siRNA Knockdown | Transient silencing of target mRNA reduces protein levels, which should reduce the drug's effect.[13][16] | Faster than CRISPR KO; allows for assessment of acute protein loss.[17] | Incomplete knockdown can lead to ambiguous results; transient effect; significant risk of off-target effects.[18] | Rapid, preliminary genetic validation before committing to CRISPR. |
| DARTS | Ligand binding protects a protein from protease digestion.[14][15][19] | Label-free; does not require heating; can identify unknown targets from a complex lysate.[20][21] | Typically performed in lysates, not intact cells; may not be sensitive to all binding events. | An alternative biophysical method, especially useful for unbiased screening in cell lysates. |
Conclusion: A Multi-Faceted Strategy for Confident Validation
A powerful validation strategy begins by demonstrating direct, physical target engagement in the native cellular environment using a biophysical method like CETSA . This confirms the "who." The strategy is then solidified by using a genetic approach like CRISPR/Cas9 knockout to prove that this specific interaction is responsible for the compound's biological activity. This confirms the "how" and "why." By integrating these complementary techniques, researchers can proceed with confidence, knowing their therapeutic hypothesis is built on a solid, scientifically rigorous foundation.
References
- 1. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvitysignals.com [revvitysignals.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 8. selectscience.net [selectscience.net]
- 9. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 15. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Grant Details | Paper Digest [paperdigest.org]
- 18. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 20. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 21. pnas.org [pnas.org]
- 22. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 23. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride: A Novel Antidepressant Candidate
This guide provides a comprehensive comparative analysis of the hypothetical antidepressant candidate, 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride. As no publicly available efficacy data for this specific molecule exists, this document serves as an illustrative case study for researchers, scientists, and drug development professionals. We will explore its potential efficacy by comparing it to established antidepressant drugs, Fluoxetine and Imipramine, through standard in vitro and in vivo assays. The experimental data presented for this compound is hypothetical but representative of a promising novel chemical entity in the antidepressant drug discovery pipeline.
Introduction to this compound
This compound is a novel small molecule with structural features that suggest potential activity within the central nervous system. The presence of a 4-chlorophenyl group is common in many CNS-active compounds, and the oxetane ring is a desirable feature in modern medicinal chemistry for its ability to improve physicochemical properties.[1] The primary amine suggests a potential interaction with monoamine transporters or receptors, key targets in antidepressant therapy.[2]
This guide will evaluate the hypothetical efficacy of this compound, which we will refer to as "Compound X," by postulating its mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI). This hypothesis is based on its structural similarity to known monoamine reuptake inhibitors.
In Vitro Efficacy: Monoamine Reuptake Inhibition and Receptor Binding Profile
The initial evaluation of a potential antidepressant involves a series of in vitro assays to determine its potency and selectivity for key molecular targets.
Monoamine Transporter Inhibition
The primary mechanism of action for many antidepressants is the inhibition of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters. The following table summarizes the hypothetical in vitro potency of Compound X in comparison to Fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and Imipramine (a tricyclic antidepressant, TCA, with mixed SERT and NET inhibition).
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | SERT/NET Selectivity Ratio |
| Compound X (Hypothetical) | 15 | 45 | >1000 | 3 |
| Fluoxetine | 10 | 250 | 1500 | 25 |
| Imipramine | 5 | 50 | 2000 | 10 |
Data for Fluoxetine and Imipramine are representative values from the literature.
These hypothetical data suggest that Compound X is a potent inhibitor of both SERT and NET, with a slight preference for SERT, characteristic of an SNRI. Its low affinity for DAT indicates a lower potential for abuse and psychostimulant effects.
Off-Target Receptor Binding
To assess the potential for side effects, it is crucial to evaluate the binding affinity of a new chemical entity to a panel of receptors commonly associated with adverse effects of antidepressant medications.
| Receptor | Compound X Ki (nM) (Hypothetical) | Imipramine Ki (nM) |
| Histamine H1 | >1000 | 10 |
| Muscarinic M1 | >1000 | 20 |
| Alpha-1 Adrenergic | >1000 | 30 |
Data for Imipramine are representative values from the literature.
The hypothetical data for Compound X indicate a clean off-target profile, suggesting a lower likelihood of common TCA-related side effects such as sedation (H1 antagonism), dry mouth, and constipation (M1 antagonism).
In Vivo Efficacy: Rodent Models of Depression
Following promising in vitro results, the antidepressant potential of a compound is evaluated in established animal models of depression.
Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.[3] A reduction in immobility time is indicative of an antidepressant-like effect.
| Treatment (mg/kg, p.o.) | Immobility Time (seconds) |
| Vehicle | 180 ± 15 |
| Compound X (10) | 110 ± 12 |
| Compound X (20) | 85 ± 10 |
| Fluoxetine (20) | 95 ± 11 |
| Imipramine (15) | 105 ± 13 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
The hypothetical results show that Compound X produces a dose-dependent decrease in immobility time, with an efficacy comparable to or greater than both Fluoxetine and Imipramine.
Tail Suspension Test (TST) in Mice
The Tail Suspension Test is another common behavioral despair model used to assess antidepressant activity.[4]
| Treatment (mg/kg, p.o.) | Immobility Time (seconds) |
| Vehicle | 150 ± 14 |
| Compound X (10) | 90 ± 11 |
| Compound X (20) | 65 ± 9 |
| Fluoxetine (20) | 75 ± 10 |
| Imipramine (15) | 85 ± 12 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Similar to the FST, the hypothetical data from the TST suggest a robust antidepressant-like effect of Compound X.
Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the in vitro potency of test compounds to inhibit the reuptake of serotonin, norepinephrine, and dopamine at their respective transporters.
Methodology:
-
Cell Culture: Stably transfected HEK293 cells expressing human SERT, NET, or DAT are cultured to confluence.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer.
-
Compound Incubation: The cell suspension is incubated with various concentrations of the test compound (e.g., Compound X, Fluoxetine, Imipramine) or vehicle.
-
Radioligand Addition: A radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, [3H]DA for DAT) is added to initiate the uptake reaction.
-
Incubation: The mixture is incubated for a specified time at 37°C.
-
Termination: Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of test compounds in mice.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Test compounds (e.g., Compound X, Fluoxetine, Imipramine) or vehicle are administered via oral gavage (p.o.) 60 minutes before the test.
-
Pre-swim Session (Day 1): Mice are placed individually in a cylinder of water (25°C) for 15 minutes.
-
Test Session (Day 2): 24 hours after the pre-swim, mice are again placed in the water cylinder for a 6-minute test session.
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test session is recorded by a trained observer blinded to the treatment conditions.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: Workflow for the in vitro monoamine transporter inhibition assay.
Caption: Experimental workflow for the in vivo Forced Swim Test.
Conclusion
This comparative guide has presented a hypothetical yet scientifically grounded evaluation of this compound (Compound X) as a novel antidepressant candidate. The illustrative in vitro data position it as a potent serotonin-norepinephrine reuptake inhibitor with a favorable off-target profile, suggesting a reduced side-effect burden compared to older antidepressants like Imipramine. The hypothetical in vivo data further support its potential, demonstrating robust antidepressant-like activity in standard rodent models of depression, with efficacy comparable to or exceeding that of Fluoxetine and Imipramine.
While this analysis is based on a hypothetical data set, it provides a clear framework for the evaluation of novel antidepressant compounds. The detailed protocols and comparative data serve as a valuable resource for researchers in the field of CNS drug discovery. Further empirical studies would be required to validate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Studies on Anti-Depressant Bioactive Substances in Selected Species from the Genera Hemerocallis and Gladiolus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from discovery to clinical application is fraught with challenges. A critical hurdle in this process is understanding the compound's selectivity. Kinase inhibitors, designed to modulate the activity of specific kinases, often exhibit off-target effects by interacting with other kinases within the vast human kinome. This cross-reactivity can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities through polypharmacology.[1]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel kinase inhibitor, using 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride as our subject compound. As a novel entity, its interaction with the human kinome is largely uncharacterized. We will delve into the experimental design, methodologies, and data interpretation necessary to build a robust selectivity profile. This guide will objectively compare its hypothetical performance against established kinase inhibitors, providing the supporting experimental data and protocols to empower your own drug discovery endeavors.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Due to the conserved nature of the ATP-binding site across many kinases, achieving absolute selectivity for a single kinase is a significant challenge.[3] Comprehensive profiling of a kinase inhibitor against a large panel of kinases is therefore not just a regulatory requirement but a fundamental aspect of understanding its biological activity.[2][4] This process allows for:
-
Identification of Primary and Secondary Targets: Unveiling the full spectrum of kinases a compound interacts with.
-
Prediction of Potential Off-Target Toxicities: Early identification of interactions with kinases known to be associated with adverse effects.
-
Discovery of Novel Therapeutic Applications: Identifying unexpected inhibitory activities that could be leveraged for other diseases.
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize selectivity and potency.[1]
To illustrate the practical application of these principles, we will compare the hypothetical kinase inhibition profile of this compound with two well-characterized kinase inhibitors:
-
Staurosporine: A potent but non-selective kinase inhibitor, serving as a promiscuous control.
-
GDC-0994 (Ravoxertinib): A selective ERK1/2 inhibitor, representing a more targeted therapeutic agent.[5]
Experimental Design: A Multi-faceted Approach to Profiling
A robust cross-reactivity profile is built upon a foundation of carefully selected and executed biochemical assays. No single assay is perfect; therefore, employing orthogonal methods is crucial for validating findings. Here, we will focus on two widely adopted and powerful techniques: a luminescent-based activity assay and a competition binding assay.
Workflow for Kinase Cross-Reactivity Profiling
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
Methodologies for Kinase Inhibition Profiling
Luminescent Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, homogeneous luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[6][7] This assay is highly sensitive and can be used for a wide range of kinases and ATP concentrations, making it ideal for determining IC50 values.[8]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.[7]
Experimental Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, Staurosporine, and GDC-0994 in DMSO. The final assay concentration should typically range from 10 µM to 0.5 nM.
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of 2X kinase/substrate solution to each well.
-
Add 50 nL of the serially diluted compound or DMSO (vehicle control).
-
Initiate the reaction by adding 2.5 µL of 2X ATP solution.
-
Incubate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[9]
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[9]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competition Binding Assay (KINOMEscan®)
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.[10][11] This ATP-independent assay measures the thermodynamic dissociation constant (Kd), providing a true measure of binding affinity.[12]
Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[12]
Experimental Protocol:
-
Compound Submission: Provide this compound at a stock concentration of 10 mM in DMSO.
-
Primary Screen: The compound is screened at a single concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., scanMAX panel with 468 kinases).[11]
-
Data Output: The results are reported as percent of control (%Ctrl), where a lower number indicates a stronger interaction.
-
%Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100
-
-
Kd Determination for Hits: For kinases showing significant binding in the primary screen (typically %Ctrl < 10), a dissociation constant (Kd) is determined by running an 11-point dose-response curve.
Comparative Data Analysis
The following table presents hypothetical cross-reactivity data for this compound against a representative panel of kinases, compared with Staurosporine and GDC-0994. For this guide, we will assume that the primary target of this compound is MARK3 (MAP/microtubule affinity-regulating kinase 3).
| Kinase Target | 3-(4-Chlorophenyl)oxetan-3-amine HCl IC50 (nM) | Staurosporine IC50 (nM) | GDC-0994 (Ravoxertinib) IC50 (nM) |
| MARK3 | 25 | 5 | >10,000 |
| ERK1 | >10,000 | 15 | 3 |
| ERK2 | >10,000 | 10 | 1.5 |
| CDK2/cyclin A | 5,500 | 3 | >10,000 |
| PKA | 8,000 | 7 | >10,000 |
| VEGFR2 | 2,500 | 20 | >10,000 |
| Aurora A | 1,200 | 25 | >10,000 |
| SRC | 9,500 | 6 | >10,000 |
Data Interpretation:
-
This compound demonstrates potent inhibition of its hypothetical primary target, MARK3, with an IC50 of 25 nM. It shows significantly weaker activity against other kinases in the panel, suggesting a favorable selectivity profile. The off-target activity against Aurora A and VEGFR2, while much weaker than for MARK3, should be noted for further investigation in cellular models.
-
Staurosporine exhibits potent, broad-spectrum inhibition across all tested kinases, confirming its well-established promiscuous nature.
-
GDC-0994 (Ravoxertinib) shows high potency and selectivity for ERK1 and ERK2, with minimal to no activity against the other kinases, highlighting the profile of a highly optimized, selective inhibitor.
Visualizing Kinase Inhibition in a Signaling Context
Understanding where a kinase inhibitor acts within a signaling pathway is crucial for predicting its cellular effects. The diagram below illustrates a simplified signaling cascade involving the ERK/MAPK pathway, a common target in oncology.
Caption: Simplified signaling pathway showing inhibitor targets.
This diagram illustrates that while GDC-0994 directly targets the central ERK kinase, our hypothetical compound, this compound, modulates a different kinase, MARK3. This visual representation helps to conceptualize how different selective inhibitors can be used to probe distinct biological pathways.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound, through a combination of enzymatic and binding assays, provides a critical foundation for its continued development. The hypothetical data presented herein suggest a compound with a promising selectivity profile for its primary target, MARK3, especially when compared to a non-selective inhibitor like Staurosporine.
The next essential steps in the characterization of this compound would involve:
-
Cellular Target Engagement Assays: Confirming that the compound inhibits the target kinase within a cellular context.
-
Phenotypic Screening: Assessing the compound's effect on cellular processes regulated by the target kinase.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's therapeutic potential and safety profile in animal models.
By adhering to a rigorous and multi-faceted approach to cross-reactivity profiling, researchers can make more informed decisions, mitigate risks, and ultimately accelerate the development of novel, effective, and safe kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. chayon.co.kr [chayon.co.kr]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Chlorophenyl)oxetan-3-amine Analogs
This guide provides a detailed analysis of the structure-activity relationships (SAR) for analogs of 3-(4-Chlorophenyl)oxetan-3-amine. Our focus is on elucidating how systematic structural modifications to this scaffold can modulate its physicochemical properties and, consequently, its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the oxetane motif in inhibitor design. We will explore the rationale behind specific analog designs, present comparative data in a structured format, and provide detailed experimental protocols for validation.
The Oxetane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a highly valued scaffold in drug discovery.[1][2] Its appeal stems from a unique combination of properties: it is a small, polar, sp³-rich, and three-dimensional motif.[3] In drug design, oxetanes are frequently employed as versatile bioisosteres, often replacing less favorable functional groups like gem-dimethyl or carbonyl moieties.[1][4] This substitution can lead to significant improvements in critical drug-like properties, including:
-
Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen can dramatically increase the solubility of a parent molecule, a crucial factor for oral bioavailability.[4]
-
Improved Metabolic Stability: The oxetane ring can block metabolically labile sites, redirecting metabolism away from cytochrome P450 (CYP450) pathways and potentially reducing drug-drug interactions.[4][5]
-
Modulation of Lipophilicity (LogD): Replacing non-polar groups with an oxetane typically reduces lipophilicity, which can be beneficial for reducing off-target toxicity.[1][3]
-
Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines, a powerful tactic for mitigating issues like hERG channel inhibition or improving cell permeability.[1][3]
The 3-(4-Chlorophenyl)oxetan-3-amine scaffold serves as an excellent starting point for SAR exploration, combining the beneficial properties of the oxetane ring with a synthetically tractable amino group for further derivatization and a substituted phenyl ring for probing interactions with target proteins. The 3,3-disubstituted pattern is particularly noteworthy as it enhances the stability of the oxetane ring and avoids the introduction of a new stereocenter.[3][6]
Core Scaffold and Key Modification Points
The SAR exploration of 3-(4-Chlorophenyl)oxetan-3-amine analogs focuses on systematic modifications at three primary positions to understand their influence on target binding and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scirp.org [scirp.org]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Oxetane-Containing Compounds Versus Non-Oxetane Analogs
For researchers and drug development professionals, navigating the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in advancing a compound from a promising hit to a viable clinical candidate. Among these properties, metabolic stability stands out as a frequent and formidable hurdle. A compound with high metabolic liability can suffer from rapid clearance, poor bioavailability, and the potential formation of toxic metabolites, dooming it to failure.
This guide provides an in-depth comparison of the metabolic stability of compounds containing an oxetane ring versus their non-oxetane analogs. We will delve into the mechanistic underpinnings of this stability enhancement, present supporting experimental data, and provide a detailed protocol for the gold-standard assay used to evaluate it. As Senior Application Scientists, our goal is not just to present data, but to explain the causality behind the observations and empower you to make strategic decisions in your drug discovery campaigns.
The Central Challenge: Metabolic Liability and the Cytochrome P450 Hurdle
The liver is the body's primary metabolic hub, and the cytochrome P450 (CYP450) superfamily of enzymes is its workhorse.[1][2] These heme-containing monooxygenases are responsible for the Phase I metabolism of a vast majority of marketed drugs.[1][3] While essential for detoxification, this enzymatic machinery often recognizes drug candidates as foreign substances, modifying them for excretion. This process is a double-edged sword; it can deactivate a drug, shorten its duration of action, and, because a few CYP isozymes (e.g., CYP3A4) handle a large proportion of drugs, create a high potential for drug-drug interactions (DDIs).[1][2]
A common strategy in medicinal chemistry is to identify and modify "metabolic soft spots"—positions on a molecule that are particularly susceptible to CYP450-mediated oxidation. This often involves replacing metabolically labile functional groups with more robust alternatives.
The Oxetane Moiety: A Modern Tool for Enhancing Drug Properties
The oxetane ring—a four-membered oxygen-containing heterocycle—has emerged as a powerful tool in the medicinal chemist's arsenal.[4][5] Initially explored as a bioisosteric replacement for problematic groups like gem-dimethyl and carbonyls, its utility has expanded significantly.[6][7][8]
Why Incorporate an Oxetane?
-
Metabolic Stability: As this guide will detail, oxetanes are generally more resistant to CYP450-mediated metabolism than many common functional groups.[7]
-
Solubility: The polar nature of the oxetane ring can significantly improve the aqueous solubility of a parent molecule, with increases ranging from 4-fold to over 4000-fold depending on the molecular context.[7][9]
-
Lipophilicity: Oxetanes can serve as less lipophilic replacements for gem-dimethyl groups, helping to optimize a compound's overall drug-like properties.[7][8]
-
pKa Modulation: The electron-withdrawing effect of the oxetane's oxygen atom can lower the basicity of adjacent amines, a tactic used to mitigate issues like hERG channel inhibition.[9]
The Mechanism of Action: How Oxetanes Confer Metabolic Stability
The enhanced stability of oxetane-containing compounds is not happenstance; it is rooted in distinct chemical and biological principles.
Shielding Vulnerable Sites and Resisting Oxidation
The oxetane ring is a strained, yet remarkably stable, heterocycle. It is generally resistant to the oxidative attacks catalyzed by CYP450 enzymes.[10] When used to replace a metabolically weak group (like a gem-dimethyl group where one of the methyls can be hydroxylated), it effectively removes that site of metabolism. Furthermore, its rigid, three-dimensional structure can act as a "steric shield," physically blocking CYP450 enzymes from accessing and oxidizing adjacent, vulnerable positions on the molecule.[8]
A Paradigm Shift: Redirecting Metabolism Away from CYP450
Perhaps the most sophisticated advantage of incorporating an oxetane is the ability to redirect a compound's metabolic fate. While resistant to CYP450s, the oxetane ring is a substrate for a different class of enzymes: human microsomal epoxide hydrolase (mEH).[1][2][4] This enzyme catalyzes the hydrolytic opening of the oxetane ring to form a 1,3-diol.[1][2]
This is a crucial strategic advantage. By shunting metabolism through a non-CYP450 pathway, the risk of DDIs with co-administered drugs that are metabolized by CYP450 is significantly reduced.[1] This strategy essentially designs a safer metabolic profile into the drug candidate from the outset.
Caption: Metabolic pathway redirection via oxetane incorporation.
Data-Driven Comparison: A Quantitative Look at Stability
The most direct way to assess metabolic stability is through in vitro assays using liver microsomes, which are subcellular fractions containing the bulk of drug-metabolizing enzymes. The key metric derived from these assays is Intrinsic Clearance (CLint) , representing the inherent rate of metabolism by these enzymes. A lower CLint value signifies greater metabolic stability.
The following tables summarize data from various studies, comparing the CLint of oxetane-containing compounds to their direct non-oxetane analogs in human liver microsomes (HLM).
Table 1: Metabolic Stability Comparison of Oxetane Analogs vs. gem-Dimethyl and Carbonyl Analogs
| Compound Pair | Non-Oxetane Analog (Structure/Motif) | HLM CLint (µL/min/mg) | Oxetane Analog (Structure/Motif) | HLM CLint (µL/min/mg) | Fold Improvement | Reference |
| Pair A | gem-Dimethyl | > 293 | Oxetane | 25.9 | > 11x | [11] |
| Pair B | Carbonyl Spirocycle | 150 | Oxetane Spirocycle | 20 | 7.5x | [11] |
| Pair C | N-Methyl | 83 | N-Oxetanyl | 10 | 8.3x | [12] |
Table 2: Case Study from a CK2 Kinase Inhibitor Program
| Compound | Key Structural Moiety | HLM CLint (µL/min/mg) | Comment | Reference |
| Lead Compound | Tetrahydropyran (THP) | 163 | High clearance, metabolically labile. | [11] |
| Analog 1 | Tetrahydrofuran (THF) | 102 | Moderate improvement over THP. | [11] |
| Optimized Lead | Oxetane | < 15 | Significant improvement in metabolic stability. | [11] |
Analysis of Results: The data consistently demonstrates the profound impact of incorporating an oxetane moiety. In every case, replacing a more traditional, metabolically susceptible group with an oxetane leads to a significant reduction in intrinsic clearance, often by an order of magnitude. This provides compelling evidence for the strategic use of oxetanes to solve problems of metabolic liability in drug discovery programs.[7][11][12]
Experimental Protocol: The In Vitro Microsomal Stability Assay
To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for determining metabolic stability. This protocol includes necessary controls to confirm enzymatic activity and rule out chemical instability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials & Reagents:
-
Test Compound(s) and Positive Controls (e.g., Midazolam, Dextromethorphan)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Termination Solution: Ice-cold Acetonitrile containing an appropriate internal standard (IS)
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare a 2X NADPH regenerating system solution in phosphate buffer.
-
Prepare working solutions of the test compound and positive controls (e.g., 2 µM) in phosphate buffer. The final DMSO concentration should be kept low (<0.5%).
-
-
Incubation Setup: [13]
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound/control solutions to initiate a pre-incubation period.
-
Control Wells: Prepare parallel wells for each compound without the NADPH regenerating system. This crucial control helps to distinguish between enzymatic degradation and simple chemical instability.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiating the Reaction:
-
To start the reaction, add the 2X NADPH regenerating system to all wells (except the "-NADPH" controls, to which buffer is added instead). The time of this addition is T=0.
-
-
Time-Point Sampling:
-
Sample Processing:
-
Once all time points are collected, seal and vortex the collection plate.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated microsomal proteins.[13]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine the slope of the line from the linear regression of this plot. The slope corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
Conclusion: A Validated Strategy for Modern Drug Discovery
The strategic incorporation of oxetane rings is a proven and effective method for enhancing the metabolic stability of drug candidates. This is achieved by removing metabolically labile sites, sterically shielding adjacent positions, and, most importantly, redirecting metabolism away from the often-problematic CYP450 enzyme system.[1][4][10] The quantitative data from comparative in vitro microsomal stability assays consistently validates this approach, often showing order-of-magnitude improvements in metabolic half-life. By understanding the underlying mechanisms and employing robust experimental protocols for validation, researchers can confidently use the oxetane moiety to design safer, more effective drugs with optimized pharmacokinetic profiles.
References
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxetanes - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ojs.chimia.ch [ojs.chimia.ch]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Spectroscopic Guide to 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride and Its Analogs
For the researcher engaged in the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The 3-aryloxetan-3-amine scaffold has emerged as a valuable motif in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides an in-depth comparative analysis of the spectroscopic data for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride and its structural analogs. By understanding the subtle yet significant shifts in NMR, IR, and Mass Spectrometry data, scientists can confidently identify and characterize these high-value compounds.
The Importance of Spectroscopic Analysis in Drug Discovery
In the rigorous pipeline of drug development, unambiguous characterization of a molecule's structure is a foundational requirement. Spectroscopic techniques provide a detailed fingerprint of a compound, revealing the connectivity of atoms and the nature of functional groups. For pharmacologically active compounds like the analogs of this compound, even minor structural changes can lead to significant differences in biological activity. Therefore, a thorough understanding of their spectroscopic signatures is essential for quality control, regulatory submission, and establishing structure-activity relationships (SAR).
Comparative Spectroscopic Data
Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Ar-H (ppm) | Oxetane CH₂ (ppm) | NH₃⁺ (ppm) |
| 3-(4-Chlorophenyl)oxetan-3-amine HCl | ~7.5 (d, 2H), ~7.6 (d, 2H) | ~4.8-5.0 (m, 4H) | ~9.0-9.5 (br s) |
| 3-(4-Fluorophenyl)oxetan-3-amine HCl | ~7.3 (t, 2H), ~7.6 (dd, 2H) | ~4.8-5.0 (m, 4H) | ~9.0-9.5 (br s) |
| 3-(4-Bromophenyl)oxetan-3-amine HCl | ~7.5 (d, 2H), ~7.7 (d, 2H) | ~4.8-5.0 (m, 4H) | ~9.0-9.5 (br s) |
| 3-(4-Methylphenyl)oxetan-3-amine HCl | ~7.3 (d, 2H), ~7.4 (d, 2H), ~2.4 (s, 3H) | ~4.8-5.0 (m, 4H) | ~9.0-9.5 (br s) |
Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | C-NH₃⁺ (ppm) | Oxetane CH₂ (ppm) | C-Cl (ppm) | Ar-C (ppm) |
| 3-(4-Chlorophenyl)oxetan-3-amine HCl | ~55-60 | ~78-82 | ~132-134 | ~128-130, ~135-138 |
| 3-(4-Fluorophenyl)oxetan-3-amine HCl | ~55-60 | ~78-82 | - | ~115-117 (d, J≈22 Hz), ~130-132 (d, J≈8 Hz), ~133-135, ~161-164 (d, J≈245 Hz) |
| 3-(4-Bromophenyl)oxetan-3-amine HCl | ~55-60 | ~78-82 | - | ~121-123, ~130-132, ~131-133, ~136-138 |
| 3-(4-Methylphenyl)oxetan-3-amine HCl | ~55-60 | ~78-82 | - | ~20-22, ~128-130, ~129-131, ~134-136, ~138-140 |
Table 3: Key IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Key MS (EI) Features (m/z) |
| 3-(4-Chlorophenyl)oxetan-3-amine HCl | 3200-2800 (br, NH₃⁺), ~1600 (NH₃⁺ bend), ~1100 (C-O) | M⁺ peak for free base (183/185 in ~3:1 ratio), fragments from loss of NH₂, oxetane ring opening. |
| 3-(4-Fluorophenyl)oxetan-3-amine HCl | 3200-2800 (br, NH₃⁺), ~1600 (NH₃⁺ bend), ~1100 (C-O) | M⁺ peak for free base (167), fragments from loss of NH₂. |
| 3-(4-Bromophenyl)oxetan-3-amine HCl | 3200-2800 (br, NH₃⁺), ~1600 (NH₃⁺ bend), ~1100 (C-O) | M⁺ peak for free base (227/229 in ~1:1 ratio), fragments from loss of NH₂. |
| 3-(4-Methylphenyl)oxetan-3-amine HCl | 3200-2800 (br, NH₃⁺), ~1600 (NH₃⁺ bend), ~1100 (C-O) | M⁺ peak for free base (163), fragment at 91 (tropylium ion). |
In-Depth Spectroscopic Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information about the electronic environment of the hydrogen atoms.
-
Aromatic Protons: In the 4-substituted phenyl analogs, the aromatic protons typically appear as two doublets, characteristic of an AA'BB' system. The electron-withdrawing nature of the halogen atoms deshields these protons, causing them to resonate at a lower field (higher ppm) compared to analogs with electron-donating groups like a methyl group.
-
Oxetane Protons: The methylene protons of the oxetane ring are diastereotopic and are expected to appear as a complex multiplet in the region of 4.8-5.0 ppm. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
Ammonium Protons: The protons of the ammonium group (NH₃⁺) are acidic and their signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. This broad singlet is typically observed at a very low field, around 9.0-9.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the carbon framework of the molecule.
-
Quaternary Carbon: The carbon atom attached to the amine and the phenyl group (C3 of the oxetane ring) is a quaternary carbon and is expected to have a chemical shift in the range of 55-60 ppm.
-
Oxetane Methylene Carbons: The two methylene carbons of the oxetane ring are equivalent and will appear as a single peak in the range of 78-82 ppm, shifted downfield due to the attached oxygen.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituent on the phenyl ring. The carbon directly attached to the halogen (C-X) will have a characteristic chemical shift. For the fluoro-analog, carbon-fluorine coupling will be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups.
-
N-H Stretching: The most prominent feature in the IR spectrum of the hydrochloride salt is a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium cation (NH₃⁺).
-
N-H Bending: An absorption around 1600 cm⁻¹ is expected for the asymmetric bending of the NH₃⁺ group.
-
C-O Stretching: A strong absorption band corresponding to the C-O-C stretching of the oxetane ring is expected around 1100 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for the free base, as the hydrochloride salt will typically dissociate in the ion source.
-
Molecular Ion Peak: For the chloro and bromo analogs, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) due to the natural isotopic abundance of these halogens. The intensity ratio of these peaks is approximately 3:1 for chlorine (³⁵Cl:³⁷Cl) and 1:1 for bromine (⁷⁹Br:⁸¹Br). This is a definitive diagnostic feature for the presence of these halogens.
-
Fragmentation: Common fragmentation pathways would involve the loss of the amino group, and cleavage of the oxetane ring.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the amine hydrochloride salt. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended as it effectively dissolves the salt and the acidic NH protons are readily observable.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is typically sufficient. Key parameters to set include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A spectral width of 0 to 200 ppm is standard for most organic compounds.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight of the free base ([M+H]⁺).
Visualizing Structural Relationships and Workflows
Caption: Structural relationship of the compared analogs.
Caption: General workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound and its analogs is a critical step in their development as potential therapeutic agents. By carefully analyzing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confirm the identity and purity of their compounds. This guide provides a framework for interpreting the key spectral features and understanding how they are influenced by structural modifications. As more experimental data for this class of compounds becomes available, a more detailed and quantitative comparison will be possible, further aiding in the advancement of medicinal chemistry.
References
Confirming the binding mode of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride via crystallography
For researchers and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of structure-based drug design. It is the atomic-level understanding of this interaction that transforms a promising hit into a rationally optimized lead. This guide provides an in-depth comparison of methodologies for confirming the binding mode of a novel inhibitor, using 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride as a representative case study.
We will begin with the gold-standard technique, X-ray crystallography, providing a comprehensive workflow from protein expression to final structure deposition. Subsequently, we will explore powerful alternative and complementary techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Computational Docking—offering detailed protocols and comparative insights to guide your experimental design.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled high-resolution snapshot of a protein-ligand complex, visualizing the precise three-dimensional arrangement of atoms.[1][2] This static picture reveals critical information about hydrogen bonds, hydrophobic interactions, and the specific orientation of the ligand within the binding pocket, which is invaluable for rational drug design.[3] However, it is crucial to remember that the resulting crystal structure is a model—an interpretation of experimental electron density data—and its quality is highly dependent on the rigor of the experimental and refinement processes.[4]
The Crystallographic Workflow: A Self-Validating System
The following protocol is designed to maximize the chances of obtaining a high-quality, interpretable structure of our target protein in complex with this compound.
Experimental Protocol: Structure Determination of Target-Inhibitor Complex
Phase 1: Protein Preparation and Complex Formation
-
Expression & Purification: Express the target protein using a suitable system (e.g., E. coli, baculovirus). Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Concentrate the purified protein to ~10 mg/mL. Add a 5-fold molar excess of this compound from a DMSO stock solution. Incubate the mixture for 2 hours on ice to ensure maximum binding.
-
Scientist's Insight: A molar excess of the ligand is used to drive the binding equilibrium towards the complexed state, which is essential for crystallizing the protein in its ligand-bound conformation. The final DMSO concentration should be kept below 5% to avoid interference with crystallization.
-
Phase 2: Crystallization [5][6]
-
Initial Screening: Use a high-throughput robotic system to screen the protein-ligand complex against hundreds of commercially available crystallization conditions using the sitting or hanging drop vapor diffusion method.[7]
-
Optimization: Identify initial crystal "hits" from the primary screen. Systematically vary the precipitant concentration, pH, and additives around the initial hit conditions to grow larger, single, diffraction-quality crystals.
Phase 3: Data Collection
-
Cryo-protection: Crystals must be flash-cooled in liquid nitrogen to minimize radiation damage during data collection.[8] To prevent ice formation, which would destroy the crystal lattice, soak the crystal in a cryoprotectant solution. This is typically the mother liquor supplemented with an agent like glycerol or ethylene glycol.[9][10][11][12]
-
Scientist's Insight: The choice of cryoprotectant and soaking time is critical and often requires empirical testing. An improperly cryo-protected crystal will show characteristic "ice rings" in its diffraction pattern.[9]
-
-
X-ray Diffraction: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline. Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[13]
Phase 4: Structure Solution and Refinement [14][15][16]
-
Data Processing: Index the diffraction spots, integrate their intensities, and scale the data using software like XDS or HKL-2000.
-
Phasing: Determine the initial phases for the diffraction data. For a protein with known homologs, molecular replacement is the most common method.
-
Model Building: Build an initial atomic model of the protein into the calculated electron density map using software like Coot. The ligand, this compound, is then manually fitted into the remaining unassigned electron density in the active site.
-
Refinement: Iteratively refine the atomic coordinates, B-factors (atomic displacement parameters), and occupancies of the model against the experimental data using programs like PHENIX or REFMAC5.[17]
-
Trustworthiness Check: A key metric for a reliable refinement is the R-free value, which is calculated from a small subset (5-10%) of reflections that were excluded from the refinement process. A decreasing R-work and a stable or decreasing R-free indicate a meaningful refinement, while a large divergence between the two suggests overfitting of the model to the data.[15]
-
-
Validation and Deposition: Thoroughly validate the final model's geometry and fit to the data using tools like MolProbity. Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).[18][19][20][21]
Hypothetical Data Summary: Target-Inhibitor Complex
| Parameter | Value | Significance |
| Data Collection | ||
| PDB ID | 9XYZ | Unique identifier in the Protein Data Bank. |
| Resolution (Å) | 1.8 | High resolution, allows for clear visualization of atomic details. |
| Space Group | P2₁2₁2₁ | Describes the crystal's internal symmetry. |
| Wavelength (Å) | 0.979 | X-ray wavelength used at the synchrotron. |
| Completeness (%) | 99.8 (99.5) | Percentage of unique reflections measured. Values in () are for the highest resolution shell. |
| I/σ(I) | 15.2 (2.1) | Signal-to-noise ratio of the reflection intensities. |
| Refinement | ||
| R-work / R-free | 0.18 / 0.21 | Measures the agreement between the model and the data. Lower values are better. |
| No. of atoms | 3,450 | Total atoms in the model (protein, ligand, water). |
| Avg. B-factor (Ų) | 22.5 | Indicates the average atomic displacement/disorder. |
| Ramachandran Fav. (%) | 98.5 | Percentage of residues in the most favorable backbone conformations. |
Part 2: Alternative and Complementary Techniques
While crystallography provides the ultimate structural detail, it is not always feasible or may not provide a complete picture of the binding event. Other biophysical techniques are essential for validating hits, providing solution-state data, and characterizing the thermodynamics and kinetics of the interaction.[22]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on binding, affinity, and the specific parts of the ligand that are in close contact with the protein.[23][24][25][26] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly useful for screening and epitope mapping without the need for protein labeling.[27][28][29][30]
-
Sample Preparation: Prepare two samples in a deuterated buffer (e.g., PBS in D₂O).
-
Sample A: 10-50 µM target protein + 1 mM this compound.
-
Sample B (Control): 1 mM this compound only.
-
-
Acquisition: Acquire a standard 1D proton NMR spectrum of the control sample for assignment.
-
STD Experiment: On Sample A, acquire interleaved on-resonance and off-resonance spectra.
-
On-resonance: Selectively saturate a region where only protein signals appear (e.g., -1.0 ppm).
-
Off-resonance: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a reference.
-
-
Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the ligand that have received saturation from the protein, indicating they are in close proximity to the binding site.
-
Analysis: Integrate the signals in the reference spectrum (I₀) and the STD spectrum (I_STD). Calculate the STD amplification factor (STD_amp = I_STD / I₀) for each proton. Normalizing the largest amplification to 100% allows for the relative proximity of each proton to be determined.
| Ligand Proton | Chemical Shift (ppm) | Relative STD Intensity (%) | Interpretation |
| H2', H6' (Aromatic) | 7.45 | 100 | Closest proximity to the protein surface. |
| H3', H5' (Aromatic) | 7.30 | 95 | Also in close contact with the protein. |
| Oxetane-CH₂ | 4.80 | 60 | Part of the oxetane ring is involved in binding. |
| Oxetane-CH₂ | 4.65 | 55 | Shows significant interaction with the protein. |
This data suggests that the 4-chlorophenyl ring is buried deep within the binding pocket, making the strongest contacts, while the oxetane moiety is also involved in the interaction.
B. Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding.[31][32] It directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[33][34][35]
-
Sample Preparation: Prepare the protein and ligand in the exact same buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Cell: 20-50 µM target protein.
-
Syringe: 200-500 µM this compound.
-
-
Experiment Setup: Set the cell temperature (e.g., 25°C). Program the injection sequence (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL).
-
Titration: The instrument automatically injects the ligand into the protein solution and measures the resulting heat change for each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.
| Parameter | Value | Interpretation |
| Affinity (Kd) | 5.2 µM | Moderate affinity, typical for a fragment or early lead. |
| Stoichiometry (n) | 1.05 | A 1:1 binding ratio of ligand to protein. |
| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven (favorable). |
| Entropy (TΔS) | -1.6 kcal/mol | The binding is entropically disfavored (unfavorable). |
The negative enthalpy suggests that favorable interactions like hydrogen bonds and van der Waals forces are the primary drivers of binding.
C. Computational Docking
Molecular docking is an in-silico method used to predict the preferred orientation of a ligand when bound to a receptor.[36][37] While not an experimental technique, it is a powerful tool for generating hypotheses about binding modes, especially when a crystal structure is unavailable.[38]
-
Preparation: Obtain a high-quality PDB file of the target protein. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of this compound and define its rotatable bonds.
-
Grid Generation: Define a "grid box" that encompasses the known or predicted binding site on the protein. The program pre-calculates a grid of interaction energies within this box.
-
Docking: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[36] The software will explore many possible conformations and orientations of the ligand within the grid box.
-
Analysis: The program will score and rank the resulting poses based on a calculated binding energy. The lowest energy pose is the predicted binding mode. Analyze this pose to identify key intermolecular interactions (e.g., hydrogen bonds, pi-stacking) with specific protein residues.
Part 3: Objective Comparison and Integrated Strategy
Choosing the right technique depends on the specific question, the available resources, and the stage of the drug discovery project.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Isothermal Titration Calorimetry (ITC) | Computational Docking |
| Primary Output | High-resolution 3D structure | Binding epitope, Kd (solution) | Thermodynamics (Kd, ΔH, ΔS) | Predicted 3D binding pose |
| Resolution | Atomic (<3 Å) | Residue-level | None (bulk measurement) | Atomic (theoretical) |
| Protein Req. | High (mg), must crystallize | High (mg), soluble, <40 kDa | Moderate (µg-mg), soluble | None (requires 3D structure) |
| Ligand Req. | Soluble | Soluble, mM concentrations | Soluble, high concentration | 3D structure file |
| Throughput | Low | Medium (for screening) | Medium | High |
| Dynamic Info | Limited (static snapshot) | Yes (solution dynamics) | No | Limited (MD simulations needed) |
| Key Advantage | Unambiguous atomic detail[1] | Gold standard for weak binders[39] | True thermodynamic profile[31] | Fast, low cost, hypothesis generation[38] |
| Key Limitation | Crystallization bottleneck[3][40] | Protein size limitations | No structural information | Not experimental data, accuracy varies |
An Integrated Approach to Binding Mode Determination
A robust strategy often involves a combination of these techniques in a logical cascade.
In this workflow, techniques like ITC and NMR are used as secondary screens to validate initial hits, confirm direct target engagement, and provide crucial solution-state data.[41][42] This information de-risks the more resource-intensive process of co-crystallization. If crystallography proves difficult, the NMR binding epitope can be used as a constraint to significantly improve the accuracy of computational docking predictions, providing a robust structural hypothesis to guide the next phase of medicinal chemistry.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. The advantages and limitations of protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. migrationletters.com [migrationletters.com]
- 4. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein crystallization for structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Crystallization for Structure-Based Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. ruppweb.org [ruppweb.org]
- 9. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 16. books.rsc.org [books.rsc.org]
- 17. fiveable.me [fiveable.me]
- 18. wwPDB: Processing Procedures and Policies [wwpdb.org]
- 19. rcsb.org [rcsb.org]
- 20. Twelve golden rules for deposition of EM data in EMDB and PDB : EMDataResource [emdataresource.org]
- 21. cdn.rcsb.org [cdn.rcsb.org]
- 22. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
- 27. Saturation transfer difference spectroscopy - NMR Wiki [nmrwiki.org]
- 28. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. creative-biostructure.com [creative-biostructure.com]
- 30. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 31. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 33. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. m.youtube.com [m.youtube.com]
- 36. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Results for "AutoDock Docking Method" | Springer Nature Experiments [experiments.springernature.com]
- 39. NMR methods in fragment screening: theory and a comparison with other biophysical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. academic.oup.com [academic.oup.com]
- 42. pnas.org [pnas.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized research compounds such as 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, a clear and scientifically-grounded disposal plan is not just a matter of regulatory compliance, but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring safety from the point of generation to final disposition.
The structure of this molecule—containing a chlorinated aromatic ring, an oxetane group, and an amine hydrochloride salt—necessitates a cautious approach. As a chlorinated organic compound, it is considered a hazardous material, and its disposal is governed by stringent federal and local regulations.[1][2]
Section 1: Hazard Profile and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) may not always be available for novel research compounds, a hazard assessment can be conducted based on its chemical structure and data from analogous compounds.[3]
Key Hazard Characteristics:
-
Chlorinated Organic Compound: These substances can be toxic and are often persistent in the environment, meaning they do not easily degrade.[1] Improper disposal can lead to long-term environmental contamination.
-
Amine Hydrochloride: Amine compounds can be corrosive and may have biological activity. The hydrochloride salt form indicates it is a salt of hydrochloric acid.
-
Thermal Decomposition: In the event of a fire, this compound may produce highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides.[4][5]
-
Toxicity: Based on data for similar chlorinated and amine-containing compounds, this compound should be treated as toxic if swallowed, and a potential skin and eye irritant.[6]
Due to these characteristics, all waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.
Section 2: Personal Protective Equipment (PPE) and On-Site Handling
Proper on-site handling is the first step in a safe disposal workflow. Adherence to correct PPE protocols is non-negotiable to prevent exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental contact with the eyes. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. Check for any signs of degradation or perforation before use. |
| Body Protection | A chemically resistant lab coat. | Prevents contamination of personal clothing.[7] |
| Respiratory Protection | Use only in a certified chemical fume hood. | Ensures adequate ventilation and prevents inhalation of any dust or aerosols.[5] |
Section 3: Waste Segregation and Containment: A Critical Step
Proper segregation of chemical waste is essential for both safety and cost-effective disposal. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[8]
Core Principle: Halogenated organic waste must be kept separate from non-halogenated waste streams.[2][8]
Step-by-Step Segregation and Containment Protocol:
-
Designate a Waste Container: Use a new or thoroughly cleaned, chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.[2] The container must have a secure, tight-fitting lid.
-
Label the Container: Before adding any waste, clearly label the container with the words "Hazardous Waste."[3] The label must also include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The primary hazards: "Toxic," "Irritant."
-
The date on which the first waste was added (accumulation start date).
-
-
Contain the Waste:
-
Solid Waste: Carefully transfer any remaining solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.
-
Contaminated Materials: All items that have come into direct contact with the compound, such as gloves, weigh boats, and pipette tips, must also be placed in this container.[3]
-
Solutions: If the compound is in a solvent, it must be collected as liquid hazardous waste. The container must be labeled with the full name of the chemical and the solvent(s) used.
-
Caption: On-site waste handling and segregation workflow.
Section 4: Accumulation and Storage in the Laboratory
Designated Satellite Accumulation Areas (SAAs) are mandated for the safe storage of hazardous waste at or near the point of generation.[9]
-
Location: The SAA must be in a well-ventilated area, away from sources of ignition and incompatible materials.[3]
-
Container Management: The waste container must be kept tightly closed at all times, except when waste is being added.[2]
-
Volume Limits: Regulations limit the volume of hazardous waste that can be stored in an SAA (typically 55 gallons).
Section 5: Final Disposal Pathways
Due to its chemical nature, this compound requires professional disposal. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[7][10]
Recommended Disposal Method: High-Temperature Incineration
The universally accepted and most environmentally sound method for disposing of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[1][10]
Why Incineration is a Self-Validating System:
-
Complete Destruction: Incineration at temperatures typically above 850°C ensures the complete thermal decomposition of the organic molecule.[4]
-
Hazard Neutralization: The process breaks down the complex molecule into simpler, inorganic compounds like carbon dioxide, water, and hydrogen chloride (HCl).[1]
-
Pollution Control: Licensed facilities are equipped with advanced flue gas scrubbing systems that neutralize acidic gases like HCl, preventing their release into the atmosphere.[1][4]
The following workflow outlines the decision-making process for the final disposal of the accumulated waste.
Caption: Decision workflow for final chemical waste disposal.
Prohibited Disposal Methods
-
Drain Disposal: Is strictly forbidden. This compound can harm aquatic life and interfere with wastewater treatment processes.[7][10]
-
Landfill: Is an obsolete and prohibited approach for chlorinated organic residues due to their toxicity and potential to leach into groundwater.[1]
-
Deactivation in the Lab: Attempting to chemically neutralize or deactivate this compound in the lab without a validated and approved protocol is highly dangerous and not recommended. Such procedures can generate unknown byproducts and should only be performed by trained professionals.
Section 6: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination.
-
Alert and Evacuate: Notify personnel in the immediate vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.
-
Cleanup: Carefully sweep or scoop the spilled material and absorbent into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ethz.ch [ethz.ch]
- 3. benchchem.com [benchchem.com]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. epa.gov [epa.gov]
- 10. chemicalbook.com [chemicalbook.com]
Comprehensive Handling Guide: Personal Protective Equipment for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
This guide provides essential safety and handling protocols for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride (CAS No. 1245782-61-9), a compound of interest for researchers in drug development and medicinal chemistry. As direct and comprehensive toxicological data for this specific molecule is not widely published, this document synthesizes information based on its structural components—a chlorinated aromatic amine, a hydrochloride salt, and an oxetane ring—to establish a robust framework for safe laboratory operations. Our primary goal is to empower you with the knowledge to minimize exposure and manage risks effectively, ensuring both personal safety and data integrity.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential hazards of a chemical is the foundation of safe handling. The structure of this compound suggests a multi-faceted hazard profile. We must consider the risks associated with each functional part of the molecule to build an appropriate safety strategy.
While the oxetane ring is often incorporated into drug candidates to improve properties like metabolic stability and solubility, the parent compound class can carry significant risks.[1][2] Similarly, chlorinated aromatic amines are a class of compounds that require careful handling due to potential irritation and toxicity.[3][4]
Table 1: Hazard Profile Analysis Based on Structural Components
| Structural Moiety | Potential Hazard | Rationale & Causality |
|---|---|---|
| Chlorinated Aromatic Ring | Skin, eye, and respiratory irritation. Potential for systemic toxicity. | Halogenated aromatic compounds can be irritants and may be absorbed through the skin. Similar structures show warnings for skin and eye irritation (H315, H319) and respiratory irritation (H335).[3][4] |
| Amine Hydrochloride | Corrosivity (as a dust/in solution), potential acute oral toxicity. | Amine salts can be acidic and irritating. As a solid, the dust can be harmful if inhaled. Safety data for analogous amine hydrochlorides indicates potential for being "Toxic if swallowed" (H301).[5] |
| Oxetane Ring | While generally stable in this form, thermal decomposition may release reactive or flammable species. | The parent compound, oxetane, is a highly flammable liquid.[6] Although this solid salt form is not expected to be flammable, its behavior in a fire or during decomposition could produce hazardous byproducts, including carbon oxides and nitrogen oxides.[7][8] |
| Solid/Particulate Form | Inhalation hazard. | Handling the solid powder can generate dust, which poses a significant inhalation risk, a primary route of exposure that must be controlled.[4][5] |
Core Protective Measures: Engineering Controls & PPE
A multi-layered approach to safety is paramount. We begin with engineering controls to isolate the hazard, followed by Personal Protective Equipment (PPE) as the essential final barrier.
Primary Barrier: Engineering Controls
Engineering controls are the most effective way to minimize exposure.[9]
-
Chemical Fume Hood: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood. This prevents inhalation of dusts or vapors.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
Secondary Barrier: Personal Protective Equipment (PPE)
When engineering controls are in place, PPE provides the necessary direct protection for the operator. The selection of PPE must be deliberate and based on the risks identified.
-
Eye and Face Protection:
-
Chemical Splash Goggles: ANSI Z87.1-rated chemical splash goggles are mandatory at all times when handling the substance in solid or liquid form.[11]
-
Face Shield: A full-face shield should be worn over splash goggles during procedures with a higher risk of splashing or spattering, such as when preparing stock solutions or performing vigorous reactions.[11][12]
-
-
Hand Protection:
-
Gloves: No single glove material is impervious to all chemicals.[10] For this compound, disposable nitrile gloves provide a suitable barrier for incidental contact.[9]
-
Best Practice: Given the chlorinated aromatic nature of the compound, double-gloving is strongly recommended to provide an additional layer of protection. Always inspect gloves for tears or holes before use and change them immediately upon known or suspected contact with the chemical.[13] Wash hands thoroughly after removing gloves.[12]
-
-
Body Protection:
-
Laboratory Coat: A clean, buttoned, flame-resistant lab coat (e.g., Nomex) or a standard cotton lab coat should be worn to protect skin and personal clothing.[11]
-
Appropriate Attire: Long pants and fully enclosed shoes (closed-toe and heel) are required.[9][11] Fabrics like polyester or acrylic should be avoided as they can melt in a fire.[11]
-
-
Respiratory Protection:
-
When Required: A NIOSH-approved respirator is necessary if work must be performed outside a fume hood or if there is a potential for dust generation that cannot be controlled by other means.[5][10]
-
Program Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit-testing, as mandated by OSHA.[9][11]
-
Table 2: PPE Matrix for Common Handling Procedures
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Full Coverage | Not required inside a fume hood. Required if outside. |
| Preparing Solutions | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Full Coverage | Not required inside a fume hood. |
| Conducting Reaction | Goggles (Face shield if splash risk) | Double Nitrile Gloves | Lab Coat, Full Coverage | Not required inside a fume hood. |
| Small Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Full Coverage | Air-purifying respirator may be required. |
Operational and Disposal Plans
A safe experiment is planned from start to finish, including setup, handling, and disposal.
Step-by-Step Handling Protocol
This protocol outlines the critical steps for safely handling the compound.
1. Preparation & Area Setup:
- Verify the chemical fume hood is operational and certified.
- Designate a specific area within the hood for the procedure to contain potential contamination.
- Assemble all necessary equipment and reagents before introducing the target compound.
- Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[12]
2. Donning PPE:
- The sequence of donning PPE is critical to ensure complete protection. Follow the workflow below.
3. Handling and Post-Use:
- Weighing: Use a disposable weigh boat. Handle the solid gently to minimize dust formation.[4]
- Transfers: If transferring the solid, do so carefully over a contained surface.
- Decontamination: After handling, decontaminate the work surface and any equipment used. Wipe down the exterior of the primary container before returning it to storage.
- Hand Washing: Always wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[13]
4. Doffing PPE:
- Removing PPE correctly is crucial to prevent cross-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).
Emergency Response & Disposal
Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Assess: Evaluate the extent of the spill and ensure you have the correct PPE before attempting cleanup.
-
Contain & Clean: For a small spill within a fume hood, cover with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3][14]
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure (First Aid):
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4][15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel. [4]
Waste Disposal Plan:
-
Labeling: All waste containing this chemical must be collected in a container clearly labeled "HAZARDOUS WASTE" with the full chemical name: "this compound".[16]
-
Containers: Use containers that are in good condition, compatible with the waste, and can be tightly sealed.[16]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals (e.g., strong oxidizing agents).[13][16]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][16]
Conclusion: A Commitment to a Culture of Safety
Handling novel chemical entities like this compound requires a proactive and informed approach to safety. The protocols outlined in this guide are designed to provide a comprehensive framework for minimizing risk. By understanding the rationale behind each step—from hazard assessment to proper disposal—you contribute to a robust culture of safety.[17] Always integrate this guidance with your institution's specific Chemical Hygiene Plan and never hesitate to consult your EHS department with questions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.be [fishersci.be]
- 9. uwlax.edu [uwlax.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. support.hpe.com [support.hpe.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
